molecular formula C13H26N2O3 B1293076 Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate CAS No. 771572-33-9

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Cat. No.: B1293076
CAS No.: 771572-33-9
M. Wt: 258.36 g/mol
InChI Key: YGIWHMMPMLSJEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIWHMMPMLSJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which combines a conformationally restricted piperidine scaffold with a flexible aminopropoxy side chain, offers a versatile platform for synthesizing complex molecular architectures. The orthogonal nature of the primary amine and the Boc-protected piperidine nitrogen allows for selective, stepwise functionalization, making it an invaluable intermediate for creating targeted therapeutics. This guide provides a detailed examination of its chemical properties, established synthetic routes, spectroscopic characterization, and core applications, serving as a technical resource for researchers and drug development professionals.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of drug discovery, the ability to systematically and efficiently explore chemical space is paramount. Bifunctional intermediates like this compound are instrumental in this process. The piperidine ring is a privileged scaffold, found in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in precise three-dimensional space. The terminal primary amine on the propoxy linker serves as a versatile nucleophilic handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and sulfonylation.

Crucially, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable to the conditions used to modify the primary amine but can be readily removed under acidic conditions. This orthogonality is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner. This molecule is a prime example of a building block designed for diversity-oriented synthesis and lead optimization campaigns.[1][2]

Physicochemical and Structural Properties

A foundational understanding of the molecule's intrinsic properties is essential for its effective application in a laboratory setting.

Core Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 216698-99-8N/A
Molecular Formula C13H26N2O3[3]
Molecular Weight 258.36 g/mol [3]
Appearance Colorless to light yellow oil/liquidN/A
Monoisotopic Mass 258.19434 Da[3]
Predicted XlogP 0.9[3]
Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong oxidizing agents, strong acids.[4][5][6]
Structural Representation

The molecule consists of a central piperidine ring protected at the nitrogen atom by a Boc group. An ether linkage at the 4-position connects it to a three-carbon chain terminating in a primary amine.

Caption: Structure of this compound.

Synthesis and Purification Workflow

The synthesis of this intermediate is typically achieved via a robust, multi-step sequence starting from commercially available N-Boc-4-piperidone or its corresponding alcohol. A common and efficient pathway involves the formation of an ether linkage followed by the reduction of a nitrile.

General Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Nitrile Reduction A N-Boc-4-hydroxypiperidine C Intermediate Nitrile (tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate) A->C Base (e.g., NaH, t-BuOK) (Michael Addition) B Acrylonitrile B->C D Final Product C->D Reducing Agent (e.g., H2/Raney Ni, LiAlH4) Solvent (e.g., EtOH, THF)

Caption: A representative synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in tert-butanol, add potassium tert-butoxide (0.1-0.2 eq) at room temperature.

  • Expertise & Causality: A catalytic amount of a strong, non-nucleophilic base is used to generate the alkoxide of the starting alcohol. This alkoxide is the active nucleophile for the subsequent Michael addition. Using a catalytic amount is sufficient as the alkoxide is regenerated during the reaction cycle.

  • Add acrylonitrile (1.5 eq) dropwise to the solution, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude nitrile intermediate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

  • Charge a pressure vessel with the nitrile intermediate from Step 1, ethanol (or methanol), and a catalytic amount of Raney Nickel (5-10% by weight, washed with water and solvent).

  • Trustworthiness: Raney Nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles to primary amines. Its high surface area and activity allow the reaction to proceed efficiently under moderate hydrogen pressure. The protocol is a self-validating system as the disappearance of the nitrile stretching frequency in IR spectroscopy (~2250 cm⁻¹) provides a clear endpoint.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 8-16 hours.

  • Monitor the reaction for hydrogen uptake and completion by LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the final product, this compound, typically as a viscous oil.

Reactivity and Synthetic Applications

The molecule's utility is defined by the selective reactivity of its two distinct nitrogen centers.

Reactivity_Diagram A Starting Intermediate (Primary Amine Available) B Amide Synthesis A->B R-COOH, Coupling Agents (EDC, HATU) C Secondary/Tertiary Amine (via Reductive Amination) A->C Aldehyde/Ketone, NaBH(OAc)3 D Boc Deprotection (Piperidine N Exposed) A->D Acid (TFA, HCl) E Functionalized Piperidine (via N-Alkylation/Arylation) D->E R-X, Base

Sources

A Comprehensive Technical Guide to Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural component for optimizing pharmacokinetic and pharmacodynamic properties. The subject of this guide, tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, incorporates several key features that enhance its utility as a versatile intermediate:

  • A Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group, allowing for selective manipulation of other functional groups within the molecule.

  • A Primary Amino Group: The terminal primary amine serves as a crucial handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and arylation reactions.

  • A Flexible Propoxy Linker: The three-carbon ether linkage offers conformational flexibility and appropriate spacing between the piperidine core and the reactive amino group, which can be critical for optimal binding to biological targets.

This unique combination of features makes this compound an attractive building block for the synthesis of novel chemical entities targeting a diverse range of therapeutic areas.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central piperidine ring substituted at the 4-position with a 3-aminopropoxy chain. The piperidine nitrogen is protected with a Boc group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C13H26N2O3Calculated
Molecular Weight 258.36 g/mol Calculated
Appearance Off-white to pale yellow solid or oilPredicted
Boiling Point > 300 °C (decomposes)Predicted
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetatePredicted
pKa (amine) ~10.5Predicted

Synthesis of this compound

A reliable synthetic route to the title compound commences with the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. The synthesis involves a two-step sequence: Williamson ether synthesis to introduce the propanol side chain, followed by a Mitsunobu reaction to convert the terminal alcohol to a primary amine.

Synthetic Workflow Diagram

SynthesisWorkflow start tert-Butyl 4-hydroxypiperidine-1-carboxylate step1 Williamson Ether Synthesis (3-bromo-1-propanol, NaH, THF) start->step1 intermediate tert-Butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate step1->intermediate step2 Mitsunobu Reaction (Phthalimide, PPh3, DIAD) intermediate->step2 protected_amine tert-Butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate step2->protected_amine step3 Deprotection (Hydrazine, EtOH) protected_amine->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate

  • Rationale: This step utilizes a standard Williamson ether synthesis to form the ether linkage. Sodium hydride is a strong base that deprotonates the hydroxyl group of the starting material, forming a nucleophilic alkoxide that subsequently displaces the bromide from 3-bromo-1-propanol.

  • Procedure:

    • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Add a solution of 3-bromo-1-propanol (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate

  • Rationale: The Mitsunobu reaction is a reliable method for converting a primary alcohol to a primary amine with inversion of configuration, although in this acyclic case, stereochemistry is not a factor.[1][2][3][4][5] Phthalimide is used as the nitrogen nucleophile, which can be cleanly deprotected in the subsequent step. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation.

  • Procedure:

    • Dissolve tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

  • Rationale: The phthalimide protecting group is efficiently removed using hydrazine hydrate in a process known as the Gabriel synthesis.[5] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the release of the primary amine.

  • Procedure:

    • Dissolve tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the resulting precipitate (phthalhydrazide) and wash with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the final product, this compound.

Applications in Drug Discovery

The structural features of this compound make it a highly valuable building block for the synthesis of a wide range of biologically active molecules. Its utility can be envisioned in several key areas of drug discovery.

Role as a Linker in PROTACs and ADCs

The distinct functionalities at either end of the molecule, coupled with the flexible linker, make it an ideal candidate for use in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

DrugDiscovery cluster_0 PROTAC Application cluster_1 General Drug Scaffold poi_ligand Protein of Interest (POI) Ligand linker This compound (as part of the linker) poi_ligand->linker Amide Bond Formation e3_ligand E3 Ligase Ligand linker->e3_ligand Further Functionalization pharmacophore Pharmacophore Moiety piperidine_core This compound (as a core scaffold) pharmacophore->piperidine_core Attachment to Amine solubilizing_group Solubilizing Group piperidine_core->solubilizing_group Modification post-deprotection

Caption: Potential applications of the title compound in drug discovery.

Scaffold for Novel Chemical Entities

The piperidine core can be further functionalized after the removal of the Boc protecting group, while the primary amine allows for the introduction of various pharmacophoric elements. This dual reactivity enables the rapid generation of diverse chemical libraries for high-throughput screening. For instance, the amine can be acylated with a series of carboxylic acids to explore structure-activity relationships (SAR) around a particular biological target.

Conclusion

This compound represents a strategically important, albeit not widely cataloged, building block for medicinal chemistry. The synthetic route detailed in this guide provides a clear and efficient pathway to access this valuable compound. Its inherent structural features, including a protected piperidine and a reactive primary amine connected by a flexible linker, position it as a key intermediate for the synthesis of complex molecules, including PROTACs, ADCs, and novel drug candidates. Researchers and scientists in drug development are encouraged to consider the incorporation of this versatile scaffold in their synthetic strategies to accelerate the discovery of new therapeutics.

References

  • Wang, M., Wang, W., & Q, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 14, 2026, from [Link]

  • Dodge, J. A., & Nissen, J. S. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(2), 856-913. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved January 14, 2026, from [Link]

  • Sun, W., & Pelletier, J. C. (2007). Efficient Conversion of Primary and Secondary Alcohols to Primary Amines. Tetrahedron Letters, 48(44), 7745-7746. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

Sources

Spectroscopic data (NMR, MS) of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a versatile building block, incorporating a protected piperidine ring, a flexible ether linkage, and a primary amine, making it ideal for constructing complex molecular architectures and for use in fragment-based drug discovery. A definitive structural confirmation is paramount for its application in synthesis. This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, interpret the spectral data, and propose a logical workflow for structural verification, thereby establishing a self-validating system for its characterization.

Introduction: A Profile of a Versatile Building Block

Chemical Identity

This compound is a saturated heterocyclic compound featuring a piperidine core. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired reactions. The key feature is the 3-aminopropoxy substituent at the C4 position, providing a primary amine for further functionalization.

PropertyValueSource
Molecular Formula C₁₃H₂₆N₂O₃[1]
Molecular Weight 258.36 g/mol Inferred from Formula
Monoisotopic Mass 258.19434 Da[1]
CAS Number 215927-77-0Inferred from sources
Significance in Chemical Synthesis

The strategic placement of functional groups makes this compound a valuable intermediate. The Boc-protected piperidine is a common motif in pharmacologically active compounds. The primary amine at the end of the propoxy chain serves as a nucleophilic handle for amide bond formation, reductive amination, or reaction with various electrophiles, allowing for the facile introduction of diverse functionalities or for linking to a larger molecular scaffold.

Scope of this Guide

This document will provide researchers and drug development professionals with a detailed guide to the spectroscopic characterization of this compound. It will cover:

  • Mass Spectrometry (MS): Protocols for acquiring Electrospray Ionization (ESI) data, interpretation of the resulting mass-to-charge ratios, and a detailed analysis of the expected fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Protocols for acquiring ¹H and ¹³C NMR spectra, and a thorough interpretation of chemical shifts, coupling patterns, and integration to confirm the covalent structure.

  • Integrated Workflow: A logical workflow combining these techniques for unambiguous structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For a molecule like this compound, which contains two basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion.

Theoretical Molecular Weight and Isotopic Distribution

The monoisotopic mass of the compound is calculated to be 258.19434 Da.[1] In a positive-mode ESI-MS experiment, the most abundant ion is expected to be the protonated molecule, [M+H]⁺, with a theoretical m/z of 259.20162.[1] Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 281.18356) or the potassium adduct [M+K]⁺ (m/z 297.15750), may also be observed depending on the purity of the solvents and glassware used.[1]

Experimental Protocol for ESI-MS

This protocol describes a self-validating method for obtaining a high-quality mass spectrum.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass measurement.

  • An Agilent 1100 series LC-MS system or equivalent is suitable.[2]

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

    • Expert Insight: Methanol is an excellent choice as it is polar, volatile, and readily promotes protonation for positive-mode ESI.

  • Infusion: The diluted sample is directly infused into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred over chromatographic separation for a pure standard, as it maximizes signal intensity.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 4-8 L/min at 250-300 °C

    • Mass Range: m/z 50-500

    • Data Acquisition: Profile mode to observe isotopic patterns.

Interpretation of the ESI-MS Spectrum

The primary objective is to locate the peak corresponding to the [M+H]⁺ ion at m/z 259.20. The high-resolution mass measurement should be within 5 ppm of the theoretical value to confidently assign the elemental composition (C₁₃H₂₇N₂O₃⁺). The presence of the A+1 isotopic peak at m/z 260.20, with an expected relative abundance of approximately 14.7% (calculated based on 13 carbon atoms), further validates the assigned formula.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting the isolated molecular ion. The fragmentation of the [M+H]⁺ ion of this compound is dictated by the stability of the resulting fragments and the presence of charge-retention sites (the two nitrogen atoms).

Key Fragmentation Pathways:

  • Loss of Isobutene (56 Da): The most characteristic fragmentation of a Boc group is the loss of isobutene via a six-membered ring transition state, resulting in a carbamic acid intermediate that readily decarboxylates.

  • Loss of the tert-Butyl Cation (57 Da): A simple cleavage event resulting in the loss of the stable tert-butyl cation.

  • Loss of the entire Boc-carbonyl group (100 Da): Cleavage of the N-C(O) bond.

  • Alpha Cleavage: Cleavage of bonds alpha to the nitrogen atoms is a common pathway for amines.[3]

  • Piperidine Ring Opening: Fragmentation of the piperidine ring itself.

G cluster_boc Boc Group Fragmentation cluster_chain Side Chain Fragmentation M [M+H]⁺ m/z = 259.20 F1 Loss of isobutene (-56 Da) m/z = 203.14 M->F1 F2 Loss of tert-butyl radical (-57 Da) m/z = 202.13 M->F2 F3 Loss of Boc group (-101 Da) m/z = 158.14 M->F3 F4 Cleavage of O-C bond m/z = 186.15 M->F4 F5 Cleavage of C-C bond m/z = 74.08 (Aminopropoxy fragment) M->F5

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol for NMR

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is recommended for achieving good signal dispersion.[2]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If exchangeable amine protons (-NH₂) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a better solvent as it slows down their exchange with water.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer and serves as the 0 ppm reference.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is appropriate.

¹H NMR Spectral Data and Interpretation (Predicted)

The ¹H NMR spectrum can be divided into several distinct regions corresponding to the different parts of the molecule. The following are predicted chemical shifts (in ppm, relative to TMS) and multiplicities in CDCl₃.

  • tert-Butyl Group (Boc): A sharp, intense singlet at ~1.45 ppm , integrating to 9H . This is the most unambiguous signal in the spectrum and is characteristic of the Boc protecting group.

  • Piperidine Ring Protons: These protons will appear as a series of complex, overlapping multiplets.

    • Axial Protons (Hax) at C2/C6: A broad multiplet at ~2.80-2.95 ppm (2H) . These are adjacent to the nitrogen and are shifted downfield.

    • Equatorial Protons (Heq) at C2/C6: A broad multiplet at ~4.05-4.20 ppm (2H) . These are significantly deshielded by the adjacent nitrogen and the carbonyl of the Boc group.

    • Proton at C4: A multiplet at ~3.40-3.50 ppm (1H) , deshielded by the adjacent ether oxygen.

    • Protons at C3/C5: Overlapping multiplets between ~1.20-1.40 ppm (axial, 2H) and ~1.75-1.90 ppm (equatorial, 2H) .

  • Propoxy Chain Protons:

    • -OCH₂- (next to piperidine): A triplet at ~3.45 ppm (2H) .

    • -OCH₂CH₂CH₂NH₂-: A quintet or multiplet at ~1.80 ppm (2H) .

    • -CH₂NH₂: A triplet at ~2.85 ppm (2H) .

  • Amine Protons (-NH₂): A broad singlet at ~1.5-2.5 ppm (2H) . The chemical shift and appearance of this peak are highly dependent on concentration and solvent purity. It may be broadened or even disappear upon D₂O exchange.

¹³C NMR Spectral Data and Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum should show 9 distinct signals, as symmetry in the piperidine ring is broken by the C4 substituent.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C(CH₃)₃ (Boc)~28.5Characteristic quaternary carbon of the tert-butyl group.
C(CH₃)₃ (Boc)~79.5Quaternary carbon of the Boc group attached to oxygen.
C=O (Boc)~155.0Carbonyl carbon of the carbamate.[4]
C2, C6 (Piperidine)~43-45Carbons alpha to the Boc-protected nitrogen.
C3, C5 (Piperidine)~30-32Carbons beta to the nitrogen.
C4 (Piperidine)~75-77Carbon attached to the ether oxygen, significantly downfield.
-OCH₂- (Propoxy)~68-70Carbon attached to the ether oxygen.
-CH₂CH₂NH₂ (Propoxy)~30-32Central methylene of the propoxy chain.
-CH₂NH₂ (Propoxy)~40-42Carbon attached to the primary amine.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy between MS and NMR. The following workflow ensures a high degree of confidence in the structural assignment.

G A 1. Sample Preparation (Compound in appropriate solvent) B 2. ESI-MS Analysis (High Resolution) A->B C Is [M+H]⁺ correct? (within 5 ppm) B->C Evaluate Data D 3. NMR Analysis (¹H, ¹³C, optional 2D) C->D Yes G Re-evaluate Synthesis / Purity C->G No E Does NMR data match predicted structure? D->E Interpret Spectra F Structural Confirmation Complete E->F Yes E->G No

This workflow begins with MS to quickly confirm the elemental composition. A successful result from this stage provides strong evidence that the desired molecule has been formed. Following this, NMR spectroscopy provides the definitive proof of the atomic connectivity, confirming the specific isomer and structure. If both MS and NMR data are consistent with the proposed structure, the compound's identity is confirmed. Discrepancies at either stage indicate a need to revisit the synthesis or purification steps.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic approach is employed. ESI-MS in positive mode should reveal a prominent [M+H]⁺ ion at m/z 259.20, confirming the molecular weight. The ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure, with characteristic signals for the Boc group, the substituted piperidine ring, and the aminopropoxy side chain. By integrating these powerful analytical techniques as outlined in this guide, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Wang, M., Wang, W., & Q, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Chegg. (2014). Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Supporting Information for an unspecified article, providing NMR data for Tert-butyl piperidine-1-carboxylate. (n.d.).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 14, 2026, from [Link]

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Solubility and stability of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Executive Summary

This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, incorporating a Boc-protected piperidine, a flexible ether linkage, and a terminal primary amine, makes it a versatile building block for synthesizing complex molecules and chemical probes. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive framework for researchers to characterize these critical attributes. It moves beyond a simple listing of data to explain the underlying chemical principles and provides detailed, field-proven protocols for empirical determination. By outlining the expected behavior of the molecule's functional groups and establishing robust methodologies for testing, this document serves as a practical manual for generating reliable solubility and stability profiles, thereby accelerating drug discovery and development timelines.

Introduction to this compound

Chemical Structure and Properties

The molecule's structure is key to its utility and its physicochemical characteristics. The presence of both a protected (carbamate) and a free (primary amine) nitrogen, along with an ether linkage, confers a unique combination of properties.

PropertyValueSource
CAS Number 150349-65-8[1]
Molecular Formula C₁₃H₂₆N₂O₃[2]
Molecular Weight 258.36 g/mol [2]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OCCCN[1]
Predicted XlogP 0.9[2]
Analysis of Functional Groups and Their Physicochemical Implications
  • Tert-butoxycarbonyl (Boc) Group : This carbamate serves as a protecting group for the piperidine nitrogen. The Boc group is famously acid-labile but offers excellent stability against most bases and nucleophiles.[3][4] This dichotomy is the cornerstone of its stability profile; it will be readily cleaved under acidic conditions but remain intact during many synthetic transformations performed in neutral or basic media.[5][6]

  • Piperidine Ring : A saturated heterocycle that provides a rigid, three-dimensional scaffold. Its conformation can influence molecular recognition and binding to biological targets. The nitrogen within the ring is rendered non-basic by the electron-withdrawing Boc group.

  • Ether Linkage (-O-) : The propoxy ether chain provides flexibility and can act as a hydrogen bond acceptor. Ether linkages are generally stable but can be susceptible to cleavage under very harsh acidic conditions or oxidative stress.

  • Primary Aliphatic Amine (-NH₂) : This is the most basic site on the molecule. Its pKa is expected to be in the range of 9.5-10.5, similar to other primary alkylamines. At physiological pH (~7.4), this group will be predominantly protonated (-NH₃⁺), a critical factor that will dominate its aqueous solubility and interactions with biological systems.

Significance in Drug Discovery

This molecule is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or "building block." The primary amine allows for covalent attachment to other molecules (e.g., via amidation, reductive amination), while the Boc-protected piperidine can be deprotected in a later synthetic step to reveal a secondary amine for further functionalization.[6][7] This dual functionality makes it an ideal linker for creating PROTACs, targeted drug conjugates, or novel chemical entities.

Solubility Profiling

Solubility is a critical parameter that impacts everything from reaction kinetics in the synthetic flask to bioavailability in preclinical studies.[8][9] A comprehensive profile requires testing in both aqueous and organic media.

Theoretical Considerations

The solubility of this compound is governed by its ability to form favorable interactions with the solvent.

  • Aqueous Solubility : Due to the basic primary amine, aqueous solubility will be highly pH-dependent. In acidic to neutral solutions (pH < 9), the amine will be protonated, forming an ammonium salt. This ionic character will significantly enhance water solubility. In basic solutions (pH > 11), the amine will be in its free base form, which is less polar, leading to a sharp decrease in aqueous solubility.

  • Organic Solubility : The molecule's hydrocarbon backbone, piperidine ring, and tert-butyl group contribute to its solubility in a range of organic solvents. It is expected to be freely soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.

Experimental Methodologies for Solubility Determination

Two complementary methods are recommended to build a full solubility picture, each serving a different purpose in the development pipeline.[10]

This method is considered the "gold standard" for determining the true equilibrium solubility and is essential for pre-formulation development.[11]

Causality : The rationale is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's maximum dissolved concentration under specific conditions.[8][12]

Protocol Steps :

  • Preparation : Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a known volume of the desired solvent (e.g., 2 mL) in a glass vial.

  • Equilibration : Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the solid residue. Centrifugation (e.g., 15 minutes at 14,000 rpm) is preferred over filtration to avoid potential compound adsorption to the filter membrane.[8]

  • Quantification : Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see Section 2.4).

  • Calculation : Determine the concentration of the diluted sample and back-calculate to find the original concentration in the saturated solution, typically expressed in mg/mL or µg/mL.

This method is used in early discovery to quickly assess the solubility of a compound from a DMSO stock solution, mimicking how compounds are often handled in biological assays.[10]

Causality : The goal is to measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated organic stock solution. This reflects the practical solubility limit in many high-throughput screening (HTS) assays.[10]

Protocol Steps :

  • Stock Solution : Prepare a high-concentration stock solution of the compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Aqueous Addition : Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation : Cover the plate and allow it to incubate at room temperature for 1-2 hours.

  • Precipitation Measurement : Measure the amount of precipitate formed. Laser nephelometry, which measures light scattering from suspended particles, is a direct and effective technique.[9] The concentration in the last clear well is reported as the kinetic solubility.

Recommended Solvent Systems for Characterization

To generate a useful solubility profile, testing should be conducted in a standardized set of solvents.

Solvent SystemRationale
0.1 M HCl (pH ~1) Represents acidic stomach conditions; maximum solubility expected.
Phosphate-Buffered Saline (PBS, pH 7.4) Simulates physiological pH for biological assays.
0.1 M Borate Buffer (pH ~9) Represents conditions near the pKa of the primary amine.
Water (unbuffered) Baseline aqueous solubility.
Methanol / Ethanol Common polar protic solvents used in synthesis and formulation.
Acetonitrile Common polar aprotic solvent and HPLC mobile phase component.
Dimethyl Sulfoxide (DMSO) Universal solvent for compound storage and HTS.
Analytical Quantification: HPLC-UV Method

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is essential for accurately quantifying the compound in solubility samples.

Protocol for Method Development :

  • Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Wavelength Selection : Determine the UV absorbance maximum (λmax) of the compound. Given the lack of a strong chromophore, detection at a low wavelength (e.g., 200-215 nm) will likely be necessary.

  • Mobile Phase : Use a gradient elution to ensure good peak shape and elution of any potential impurities.

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. The acid protonates the primary amine, leading to better peak shape.

    • Mobile Phase B : Acetonitrile or Methanol.

  • Gradient : A typical starting gradient would be 5% B to 95% B over 10-15 minutes.

  • Validation : Validate the method for linearity, accuracy, and precision according to ICH Q2(R2) guidelines to ensure trustworthy results.[13]


}

Caption: General workflow for solubility determination.

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development.[14][15] It is designed to identify likely degradation products, establish degradation pathways, and validate that the analytical method is "stability-indicating."[16][17] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[16][18]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under stress conditions.

  • Acidic Hydrolysis : This is the most likely degradation pathway. The Boc-carbamate is designed to be cleaved by acid.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which forms isobutylene and CO₂. The final product would be 4-(3-aminopropoxy)piperidine.[6]

  • Basic Hydrolysis : The molecule is expected to be largely stable under basic conditions. The Boc group is resistant to base, as is the ether linkage and the primary amine.[3][4] Only under extreme pH and temperature would hydrolysis of the carbamate be a possibility.

  • Oxidation : The primary amine and the ether linkage are potential sites of oxidation. The tertiary nitrogen of a deprotected piperidine ring is also susceptible.[19] Common oxidizing agents like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or other complex oxidative products.[19]

  • Photodegradation : Saturated aliphatic amines and ethers do not possess strong chromophores to absorb UV-Vis light, suggesting a degree of photostability. However, it is crucial to test this empirically, as impurities or interactions can sometimes sensitize a molecule to light.

  • Thermal Degradation : The molecule is expected to be stable at typical ambient and accelerated storage temperatures (e.g., up to 40-50 °C). At much higher temperatures, non-specific decomposition would be expected.


}

Caption: Predicted degradation pathways under stress conditions.

Protocol for Forced Degradation Studies

This protocol is based on ICH Q1A(R2) guidelines and is designed to produce a meaningful level of degradation (typically 5-20%) to properly assess stability.[15][17]

Causality : The objective is not to destroy the molecule completely but to stress it sufficiently to generate the primary degradation products that might form under long-term storage, providing insight into the molecule's intrinsic stability.[17]

Protocol Steps :

  • Stock Solution : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions : For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution with no stressor) kept at ambient temperature.

    • Acid Hydrolysis : Mix with 0.1 M HCl. Heat at 60 °C and sample at time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis : Mix with 0.1 M NaOH. Heat at 60 °C and sample at time points.

    • Oxidative Degradation : Mix with 3% H₂O₂. Keep at room temperature and sample at time points.

    • Thermal Degradation : Store the stock solution and a solid sample in an oven at 80 °C. Sample at 24 and 48 hours.

    • Photostability : Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel control sample should be wrapped in aluminum foil.

  • Sample Quenching : Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction and prevent damage to the HPLC column.

  • Analysis : Analyze all stressed samples, the control, and a time-zero (unstressed) sample using a stability-indicating analytical method (SIAM).

Development of a Stability-Indicating Analytical Method (SIAM)

The HPLC method used for forced degradation studies must be able to separate all degradation products from the parent compound and from each other.[16]

Method Development & Validation :

  • Initial Method : Use the quantification method developed in Section 2.4 as a starting point.

  • Forced Degradation Sample Analysis : Inject the degraded samples. The goal is to see new peaks (degradants) appearing and the main peak (parent compound) decreasing in area.

  • Method Optimization : Adjust the gradient slope, mobile phase composition (e.g., switching from acetonitrile to methanol), or pH to achieve baseline separation of all peaks.

  • Peak Purity Analysis : Use a Photodiode Array (PDA) detector to assess peak purity. The UV spectrum should be consistent across the entire width of the parent peak, confirming that no degradants are co-eluting. Mass spectrometry (LC-MS) is also invaluable for identifying the mass of the degradant peaks and confirming their structures.[20]

  • Mass Balance : A key part of a self-validating protocol. The sum of the assay value of the parent compound and the levels of all degradation products should remain close to 100% of the initial value.[18] A significant deviation suggests that some degradants are not being detected (e.g., they are not UV-active or are precipitating).

Summary and Recommendations

  • Solubility : this compound is predicted to have high aqueous solubility at acidic to neutral pH, which will decrease significantly in basic conditions. It should be readily soluble in common polar organic solvents.

  • Stability : The primary liability of the molecule is its Boc protecting group, which will readily cleave under acidic conditions. It is expected to be stable to basic, mild oxidative, and photolytic stress.

  • Handling & Storage : For long-term stability, the compound should be stored as a solid in a cool, dry, and dark place. Solutions should ideally be prepared fresh. For stock solutions, DMSO is recommended. Avoid preparing stock solutions in acidic solvents (e.g., with TFA) unless immediate use or deprotection is intended.

  • Formulation & Synthesis : When using this reagent in synthesis, reaction conditions should be kept neutral or basic to preserve the Boc group. If the goal is deprotection, treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent is the standard procedure.[6] For formulation purposes, targeting a pH between 4 and 7.5 will likely be optimal for balancing solubility and stability.

This technical guide provides the theoretical foundation and practical, step-by-step protocols necessary for any researcher to thoroughly characterize the solubility and stability of this compound, ensuring its successful application in a drug discovery and development setting.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Dissolution Technologies. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]

  • O'Brien, Z. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • National Institutes of Health (NIH). (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Yun, M. Y. et al. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology. [Link]

  • Reddy, B. et al. (2010). Development and validation of a stability-indicating UHPLC method for assay of felbamate and related substances. Journal of Planar Chromatography – Modern TLC. [Link]

  • PubChem. (n.d.). This compound. [Link]

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The Strategic Role of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Advanced Therapeutics

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer a blend of structural rigidity, synthetic versatility, and favorable pharmacokinetic properties is paramount. Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a key building block, has emerged as a significant player in this arena. Its structure, which combines a Boc-protected piperidine ring with a flexible aminopropoxy linker, provides medicinal chemists with a powerful tool for constructing complex and highly functionalized therapeutic agents.

This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry. We will explore its synthesis, physicochemical properties, and, most critically, its application as a versatile linker element, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their therapeutic design strategies.

Physicochemical Properties and Structural Attributes

The strategic utility of this compound stems from its unique combination of structural motifs. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic manipulations, preventing unwanted side reactions. The piperidine ring itself is a privileged structure in medicinal chemistry, known for its ability to impart favorable properties such as improved solubility and metabolic stability to parent molecules[1]. The 3-aminopropoxy chain provides a flexible yet defined linker with a terminal primary amine that serves as a key handle for conjugation to other molecular entities.

PropertyValueSource
CAS Number 220796-01-4PubChem
Molecular Formula C13H26N2O3PubChem
Molecular Weight 258.36 g/mol PubChem
Appearance Colorless to light yellow oilCommercial Suppliers
Solubility Soluble in methanol, chloroform, and other organic solventsGeneral Chemical Knowledge

Core Application: A Versatile Linker in PROTAC Design

The most prominent application of this compound in modern medicinal chemistry is as a component of linker technology for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins[2][3]. They consist of two ligands—one binding to the target protein and another to an E3 ubiquitin ligase—connected by a chemical linker.

The linker is not merely a spacer; its composition and conformation are critical for the efficacy of the PROTAC[4]. The incorporation of rigid cyclic structures like piperidine into the linker can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This is essential for efficient ubiquitination and subsequent degradation of the target protein.

The 3-aminopropoxy moiety of this compound offers several advantages in this context:

  • Optimal Length and Flexibility: The three-carbon chain provides sufficient length and rotational freedom to allow the two ends of the PROTAC to bind effectively to their respective protein partners.

  • Hydrophilicity: The ether oxygen in the propoxy chain can improve the solubility of the resulting PROTAC, a crucial parameter for drug-likeness.

  • Synthetic Handle: The terminal primary amine is a versatile functional group for conjugation with a warhead (target protein ligand) or an E3 ligase ligand, typically through amide bond formation.

Diagram: The Role of this compound in a PROTAC

PROTAC_structure cluster_0 PROTAC Molecule POI_Ligand Target Protein Ligand (Warhead) Linker Linker incorporating This compound POI_Ligand->Linker Target_Protein Target Protein of Interest (POI) POI_Ligand->Target_Protein E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase synthesis_pathway start 1-Boc-4-hydroxypiperidine intermediate1 Intermediate A (Alkoxide) start->intermediate1 Deprotonation intermediate2 Intermediate B (Nitrile derivative) intermediate1->intermediate2 Williamson Ether Synthesis reagent1 1. NaH, THF 2. 3-bromopropionitrile product This compound intermediate2->product Nitrile Reduction reagent2 Reduction (e.g., LiAlH4 or H2/Raney Ni)

A plausible synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of tert-butyl 4-(2-cyanoethoxy)piperidine-1-carboxylate (Intermediate B)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 3-bromopropionitrile (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate B.

Step 2: Synthesis of this compound (Final Product)

  • To a solution of Intermediate B (1.0 eq) in anhydrous THF under an inert atmosphere, add lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography to obtain this compound.

Causality and Strategic Considerations in Drug Design

The choice to employ this compound over other linker building blocks is a strategic decision rooted in established medicinal chemistry principles.

  • Rigidity vs. Flexibility: The piperidine ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding affinity by reducing the entropic penalty of binding. The propoxy chain, however, retains flexibility, which is necessary to achieve the correct vector for ternary complex formation.

  • Impact on Physicochemical Properties: The ether linkage in the propoxy chain can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely aliphatic linker. This is a critical consideration in optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

  • Metabolic Stability: The piperidine scaffold is often associated with increased metabolic stability compared to more labile acyclic linkers.[1] The ether linkage is also generally more stable to metabolic degradation than, for example, an ester linkage.

Conclusion and Future Outlook

This compound is a high-value building block that embodies key principles of modern medicinal chemistry. Its well-defined structure, synthetic tractability, and the favorable properties it imparts make it a strategic component in the design of advanced therapeutics. Its role as a linker element in PROTACs is particularly noteworthy, placing it at the forefront of innovative drug discovery. As the field of targeted protein degradation continues to expand, the demand for sophisticated and versatile linkers will undoubtedly grow. Consequently, this compound and its derivatives are poised to remain critical tools in the arsenal of medicinal chemists working to develop the next generation of precision medicines.

References

  • National Center for Biotechnology Information. "Current strategies for the design of PROTAC linkers: a critical review". PubMed Central. [Link]

  • ResearchGate. "a) Different modalities of piperidine-containing drugs and drug...". [Link]

  • National Center for Biotechnology Information. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". PubMed Central. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. "Different modalities of piperidine-containing drugs and drug...". [Link]

  • National Center for Biotechnology Information. "Current strategies for the design of PROTAC linkers: a critical review". PubMed Central. [Link]

  • National Center for Biotechnology Information. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". PubMed Central. [Link]

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The Architect's Toolkit: A Technical Guide to Bifunctional Chemical Linkers in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the covalent linkage of biomolecules is not merely a chemical reaction; it is the foundational step in constructing novel biological tools and targeted therapeutics. Bifunctional chemical linkers are the molecular architects of these constructs, dictating the stability, functionality, and ultimate success of bioconjugates. This guide provides an in-depth exploration of the core characteristics of these indispensable reagents, moving beyond a simple catalog of compounds to elucidate the strategic thinking and mechanistic understanding required for their effective implementation.

Deconstructing the Bifunctional Linker: Core Anatomy and Classification

A bifunctional linker is a reagent that possesses two reactive functional groups, enabling the covalent bonding of two target molecules.[1] The architecture of a linker can be broken down into three key components: the two reactive ends and the spacer arm that connects them. The strategic selection of a linker hinges on a thorough understanding of these components and how they will interact with the target biomolecules and their environment.

The primary classification of bifunctional linkers is based on the identity of their reactive groups:

  • Homobifunctional Linkers: These reagents have two identical reactive groups.[2] They are typically employed in single-step reactions to crosslink molecules with the same type of functional group, often leading to polymerization or intramolecular crosslinking.[2][3]

  • Heterobifunctional Linkers: Possessing two different reactive groups, these linkers allow for sequential, controlled conjugation of molecules with distinct functional groups.[2][3] This two-step approach is crucial for minimizing undesirable side reactions like self-conjugation and polymerization, making them the preferred choice for creating defined protein-protein or antibody-drug conjugates (ADCs).[2][4]

A logical flow for selecting a bifunctional linker begins with an assessment of the target functional groups and the desired reaction control.

linker_selection_flowchart start Define Conjugation Goal target_groups Identify Target Functional Groups start->target_groups same_groups Same Functional Groups? target_groups->same_groups homo_linker Select Homobifunctional Linker same_groups->homo_linker Yes hetero_linker Select Heterobifunctional Linker same_groups->hetero_linker No one_step Perform One-Step Conjugation homo_linker->one_step two_step Perform Two-Step Conjugation hetero_linker->two_step end Purify and Characterize Conjugate one_step->end two_step->end

Caption: Decision flowchart for selecting a bifunctional linker.

The Chemistry of Engagement: A Deep Dive into Reactive Groups

The efficacy of a bifunctional linker is dictated by the chemistry of its reactive ends. A comprehensive understanding of their target specificity, optimal reaction conditions, and potential side reactions is paramount for successful bioconjugation.

Amine-Reactive Linkers: The Ubiquitous Choice

Primary amines, found at the N-terminus of proteins and on the side chains of lysine residues, are abundant and readily accessible targets for bioconjugation.[5]

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used amine-reactive functional groups due to their high reactivity and the formation of stable amide bonds.[5] The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[6]

    • Causality in Experimental Choice: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[5] Below this range, the amine is protonated and less nucleophilic, slowing the reaction. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[6]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)-O-NHS Amide_Bond R-C(=O)-NH-Protein NHS_Ester->Amide_Bond Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond NHS N-Hydroxysuccinimide

Caption: Reaction scheme of an NHS ester with a primary amine.

Thiol-Reactive Linkers: Precision Targeting

Sulfhydryl (thiol) groups, present in the side chain of cysteine residues, are less abundant than primary amines, offering a more targeted approach to bioconjugation.[7]

  • Maleimides: Maleimides are highly selective for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[8] This reaction is most efficient between pH 6.5 and 7.5.[8]

    • Causality in Experimental Choice: At pH values above 7.5, the maleimide group can also react with primary amines, reducing the specificity of the conjugation.[8] Conversely, below pH 6.5, the thiol group is less likely to be in its reactive thiolate form, slowing the reaction.[8] It is also critical to exclude reducing agents like dithiothreitol (DTT) from the reaction buffer, as they will compete for reaction with the maleimide.[7]

Maleimide_Reaction cluster_reactants Reactants cluster_products Products Maleimide R-Maleimide Thioether_Bond R-S-Protein Maleimide->Thioether_Bond Thiol Protein-SH Thiol->Thioether_Bond

Caption: Reaction of a maleimide with a sulfhydryl group.

Zero-Length Crosslinkers: Forging Direct Connections

In some applications, the presence of a spacer arm is undesirable. Zero-length crosslinkers facilitate the direct covalent bonding of two functional groups without becoming part of the final linkage.[9]

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to react with primary amines, forming an amide bond.[9][10]

    • Causality in Experimental Choice: The EDC-mediated reaction is most efficient in an acidic environment (pH 4.5-5.0) to activate the carboxyl group.[10] However, the subsequent reaction with the amine is more favorable at a slightly higher pH. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to the reaction.[10] This creates a more stable NHS-ester intermediate that can then react with the amine at a physiological pH.[10]

The Spacer Arm: More Than Just a Bridge

The spacer arm of a bifunctional linker dictates the distance between the conjugated molecules and can significantly influence the properties of the final bioconjugate.

Spacer Arm TypeKey CharacteristicsCommon Applications
Alkyl Chains Hydrophobic, rigid.Probing protein structure, creating stable conjugates.
Polyethylene Glycol (PEG) Hydrophilic, flexible, increases solubility, reduces immunogenicity.[11][12]Drug delivery, creating ADCs, improving pharmacokinetic properties.[13][14]
Cleavable Spacers Contain a linkage that can be broken under specific conditions (e.g., pH, enzymes, reducing agents).[15]Targeted drug release in ADCs, reversible crosslinking for protein interaction studies.[4][16]

Advanced Linker Technologies: Expanding the Toolkit

The field of bioconjugation is continually evolving, with the development of novel linkers offering greater control and new functionalities.

  • Photoreactive Linkers: These linkers contain a group (e.g., aryl azide, diazirine) that becomes reactive upon exposure to UV light.[17] This allows for temporal control over the crosslinking reaction and can be used to capture transient protein-protein interactions in their native environment.[18][19]

  • Click Chemistry Linkers: Linkers incorporating functional groups for "click" reactions, such as azide-alkyne cycloadditions, offer high specificity and efficiency under mild, biocompatible conditions.

Experimental Protocols: From Theory to Practice

The successful application of bifunctional linkers requires meticulous attention to experimental detail. The following protocols provide a framework for common crosslinking procedures.

Protocol: Two-Step Heterobifunctional Crosslinking (Amine to Thiol)

This protocol describes the conjugation of a protein with available amine groups to a protein with available thiol groups using an NHS-ester/maleimide heterobifunctional linker.

Materials:

  • Protein 1 (with amine groups)

  • Protein 2 (with thiol groups)

  • NHS-ester/maleimide heterobifunctional crosslinker (e.g., SMCC)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve Protein 1 and Protein 2 in Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Protein 1:

    • Dissolve the NHS-ester/maleimide crosslinker in a small amount of organic solvent (e.g., DMSO) and then add it to the Protein 1 solution. A 10-20 fold molar excess of crosslinker to protein is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer to remove unreacted crosslinker. This is a critical step to prevent unwanted crosslinking of Protein 2.

  • Conjugation to Protein 2:

    • Add the activated Protein 1 to the Protein 2 solution. A 1:1 molar ratio is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted maleimide groups.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to separate the desired conjugate from unreacted proteins.

Self-Validation:

  • Controls: Run parallel reactions with each protein alone to assess for self-conjugation.

  • Analysis: Analyze the reaction products at each stage using SDS-PAGE. A successful conjugation will result in a new band with a higher molecular weight corresponding to the Protein 1-Protein 2 conjugate.

Protocol: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes the direct conjugation of a protein with carboxyl groups to a protein with amine groups.[20]

Materials:

  • Protein 1 (with carboxyl groups)

  • Protein 2 (with amine groups)

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve Protein 1 in Activation Buffer and Protein 2 in Coupling Buffer.

  • Activation of Protein 1:

    • Add EDC (to a final concentration of ~2 mM) and Sulfo-NHS (to a final concentration of ~5 mM) to the Protein 1 solution.[20]

    • Incubate for 15 minutes at room temperature.[20]

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the activated Protein 1 through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein 2:

    • Add the activated Protein 1 to the Protein 2 solution.

    • Incubate for 2 hours at room temperature.[20]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10 mM.[20]

  • Purification:

    • Purify the conjugate as described in the previous protocol.

Troubleshooting Common Bioconjugation Challenges

Even with well-defined protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Problem Potential Cause(s) Troubleshooting Strategy
Low Conjugation Yield - Inefficient reaction conditions (pH, temperature, time).[21]- Hydrolysis of the crosslinker.[6]- Presence of competing nucleophiles in the buffer.[21]- Optimize reaction parameters.[21]- Use fresh, high-quality reagents.- Ensure buffer components are compatible with the chosen chemistry.
Protein Aggregation/Precipitation - Over-modification of the protein.[22]- Hydrophobicity of the crosslinker or payload.- Reduce the molar excess of the crosslinker.[22]- Use a more hydrophilic linker (e.g., PEGylated).[11]
Lack of Specificity - Reaction conditions favoring side reactions (e.g., high pH for maleimides).[8]- Multiple reactive sites on the protein.[5]- Adhere to the optimal pH range for the specific chemistry.[8]- Consider site-directed mutagenesis to introduce a unique reactive handle (e.g., a single cysteine).

Characterization of Bioconjugates: Validating Your Creation

The final and arguably most critical step in any bioconjugation workflow is the thorough characterization of the product.

  • SDS-PAGE: A simple and effective method to visualize the formation of higher molecular weight conjugates.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the identity of the conjugate and, in the case of ADCs, to determine the drug-to-antibody ratio (DAR).[23][24][25] Techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable for detailed characterization.[26]

  • Chromatography (SEC, HIC): Size-exclusion chromatography (SEC) can separate conjugates based on size, while hydrophobic interaction chromatography (HIC) is particularly useful for analyzing the heterogeneity of ADCs.[27]

Conclusion: The Future is Linked

Bifunctional chemical linkers are far more than simple molecular staples. They are sophisticated tools that empower researchers to construct novel biological entities with tailored properties and functions. A deep understanding of their underlying chemistry, coupled with a strategic approach to their selection and application, is essential for advancing the frontiers of drug development, diagnostics, and fundamental biological research. By mastering the principles outlined in this guide, scientists can confidently design and execute bioconjugation strategies that are both innovative and robust, ultimately leading to the creation of next-generation solutions for human health.

References

  • Li, Y., et al. (2020). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Expert Opinion on Drug Discovery, 15(11), 1313-1326.
  • Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 338, 1-16.
  • L, K., et al. (2018). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers.
  • BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Retrieved from [Link]

  • Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 17(1), 187-198.
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  • Bruce, J. E., et al. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry.
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  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.
  • Williams, J. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(15), 6066-6074.
  • Yang, B., & Wu, P. (2020). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Accounts of Chemical Research, 53(2), 374-384.
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  • Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

  • Prestwich, G. D. (2009). Photocrosslinking approaches to interactome mapping. Chemical Society Reviews, 38(5), 1223-1234.
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  • Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
  • Chavez, J. D., et al. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv.
  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Chavez, J. D., et al. (2019). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of the American Society for Mass Spectrometry, 30(7), 1196-1207.
  • Liu, F., et al. (2019). Optimized cross-linking mass spectrometry for in situ interaction proteomics.
  • Gao, M., et al. (2014). An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. Journal of Visualized Experiments, (86), e51336.
  • Chavez, J. D., et al. (2019). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of the American Society for Mass Spectrometry, 30(7), 1196-1207.
  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

  • Zhang, H., et al. (2022). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. Analytical Chemistry, 94(3), 1537-1542.
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The Aminopropoxy Piperidine Scaffold: A Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aminopropoxy Piperidine Scaffold for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the aminopropoxy piperidine scaffold, a significant structural motif in modern medicinal chemistry. We will delve into its synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols for evaluating compounds containing this core. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and practical understanding for researchers in drug discovery.

The piperidine ring, a six-membered heterocyclic amine, is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] The aminopropoxy piperidine scaffold combines this robust heterocyclic core with a flexible aminopropoxy linker, creating a versatile platform for designing molecules with diverse biological activities. This guide will use the clinical candidate Icenticaftor (QBW251) , a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), as a primary case study to illustrate the key aspects of this scaffold.[2][3][4]

Synthesis Strategies for the Aminopropoxy Piperidine Core

The synthesis of molecules containing the aminopropoxy piperidine scaffold requires a strategic approach to assemble the core components. A representative synthesis, inspired by the development of Icenticaftor, is outlined below. The key is the construction of the substituted picolinic acid core, which is then coupled with the aminopropoxy piperidine fragment.[5]

A crucial step in the synthesis of the picolinic acid core for Icenticaftor involves a directed ortho-metalation of a substituted pyridine, followed by acylation to install the carboxylic acid precursor.[5] An Ullmann-type coupling is then employed to introduce the amino group.[5] The final amide coupling between the activated picolinic acid and the chiral aminopropoxy piperidine fragment yields the target molecule.[5] This modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies by varying the substituents on both the pyridine ring and the piperidine moiety.

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The aminopropoxy piperidine scaffold offers multiple points for chemical modification to optimize pharmacological properties. SAR studies are crucial to understand how changes in the molecule's structure affect its biological activity. The development of Icenticaftor provides an excellent example of a thorough SAR investigation.[2][4]

The SAR for Icenticaftor and its analogs revealed several key insights:

  • The Piperidine Ring: The piperidine nitrogen is crucial for activity, and its substitution pattern can significantly impact potency and pharmacokinetic properties.

  • The Aminopropoxy Linker: The length and flexibility of the linker are important for correctly positioning the piperidine moiety within the binding pocket of the target protein.

  • The Aromatic Core: Substituents on the aromatic ring system (in this case, a substituted pyridine) are critical for potency and selectivity. For Icenticaftor, the trifluoromethyl and methoxy groups on the pyridine ring were found to be optimal.[2][4]

The following table summarizes the SAR data for a selection of Icenticaftor analogs, highlighting the impact of structural modifications on their potency as CFTR potentiators.

CompoundR1R2F508del CFTR Potentiation EC50 (μM)
6 (HTS Hit) HH1.8
7 FH0.45
13 ClH0.11
21 OMeH0.04
33 (Icenticaftor) OMeMe0.02

Data extracted from the Journal of Medicinal Chemistry, 2021, 64, 7241–7260.[2][4]

Mechanism of Action: Potentiation of the CFTR Channel

The aminopropoxy piperidine scaffold in Icenticaftor is designed to act as a potentiator of the CFTR protein.[2][4] CFTR is an ion channel responsible for the transport of chloride ions across the cell membrane in epithelial cells.[6] In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the buildup of thick mucus in various organs, particularly the lungs.[4]

CFTR potentiators are small molecules that bind to the CFTR protein and increase its channel-opening probability.[6] They essentially "prop open" the gate of the channel, allowing for increased chloride ion flow. This helps to restore the hydration of the epithelial surface and thin the mucus, thereby alleviating the symptoms of cystic fibrosis.[6]

Below is a diagram illustrating the mechanism of action of a CFTR potentiator.

CFTR_Potentiator_MoA cluster_0 Normal CFTR Function cluster_1 Mutant CFTR (Gating Defect) cluster_2 Mutant CFTR with Potentiator CFTR_Normal CFTR Channel Chloride ions flow out of the cell Cl_out_normal Cl- CFTR_Normal->Cl_out_normal Open Channel CFTR_Mutant Mutant CFTR Channel Reduced chloride ion flow Cl_out_mutant Cl- CFTR_Mutant->Cl_out_mutant Closed Channel CFTR_Potentiated Mutant CFTR Channel + Potentiator Restored chloride ion flow Cl_out_potentiated Cl- CFTR_Potentiated->Cl_out_potentiated Open Channel Potentiator Potentiator Potentiator->CFTR_Potentiated

Caption: Mechanism of a CFTR potentiator.

Preclinical Evaluation Workflow for Aminopropoxy Piperidine Compounds

The evaluation of novel compounds featuring the aminopropoxy piperidine scaffold involves a series of in vitro assays to determine their potency, efficacy, and mechanism of action. Below is a typical workflow for a CFTR potentiator candidate.

Preclinical_Workflow Start Novel Aminopropoxy Piperidine Compound HTS High-Throughput Screening (e.g., YFP-based halide assay) Start->HTS Ussing Ussing Chamber Assay (Primary epithelial cells) HTS->Ussing Hit Confirmation FIS Forskolin-Induced Swelling (FIS) Assay (Patient-derived organoids) Ussing->FIS Functional Characterization Western Western Blot (CFTR protein expression and maturation) FIS->Western Mechanism Validation ADME ADME/Tox Profiling (In vitro and in vivo) Western->ADME Preclinical Development Lead Lead Candidate ADME->Lead

Caption: Preclinical evaluation workflow for a CFTR potentiator.

Detailed Experimental Protocol: Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[7] It allows for the direct measurement of CFTR-mediated chloride secretion.

Objective: To measure the effect of a test compound on CFTR-mediated chloride current in primary human bronchial epithelial (HBE) cells.

Materials:

  • EasyMount Ussing Chamber System

  • VCC MC8 Voltage/Current Clamp

  • Krebs-Ringer Bicarbonate solution

  • Forskolin and IBMX (to stimulate CFTR)

  • Amiloride (to block sodium channels)

  • Bumetanide (to block the Na-K-Cl cotransporter)

  • Test compound (aminopropoxy piperidine derivative)

  • Cultured HBE cells on permeable supports

Procedure:

  • Preparation: Pre-warm Krebs-Ringer solution to 37°C and gas with 95% O₂ / 5% CO₂.

  • Mounting: Mount the HBE cell culture insert in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add the gassed Krebs-Ringer solution to both compartments and allow the tissue to equilibrate for 20-30 minutes.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • Compound Addition: Add the test compound to the apical side and incubate for the desired time.

  • CFTR Activation: Add forskolin and IBMX to the basolateral side to activate CFTR.

  • NKCC Inhibition: Add bumetanide to the basolateral side at the end of the experiment to confirm that the observed current is due to chloride secretion.

  • Data Analysis: Record the change in Isc after the addition of the test compound and forskolin/IBMX. An increase in Isc indicates potentiation of CFTR activity.

Detailed Experimental Protocol: Forskolin-Induced Swelling (FIS) Assay

The FIS assay using patient-derived intestinal organoids is a powerful tool for personalized medicine, as it can predict a patient's response to CFTR modulators.[8][9][10]

Objective: To assess the ability of a test compound to rescue CFTR function in organoids derived from a cystic fibrosis patient.

Materials:

  • Patient-derived intestinal organoids

  • Basement membrane matrix

  • 96-well plates

  • Forskolin

  • Calcein green (live cell stain)

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Seeding: Seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.

  • Compound Treatment: Add the test compound to the culture medium and incubate for 24 hours (for correctors) or add just before the assay (for potentiators).

  • Staining: Stain the organoids with calcein green.

  • Imaging Setup: Place the plate in the confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

  • Forskolin Stimulation: Add forskolin to the wells to activate CFTR.

  • Live Imaging: Acquire images of the organoids every 10-15 minutes for 1-2 hours.

  • Data Analysis: Measure the change in the cross-sectional area of the organoids over time. An increase in swelling in the presence of the test compound compared to the control indicates restored CFTR function.[8][9][10]

Case Study: Icenticaftor (QBW251) - A Clinical Candidate

Icenticaftor is an orally bioavailable small molecule that acts as a CFTR potentiator.[11] It has been investigated in clinical trials for the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD).[11]

Pharmacokinetics of Icenticaftor:

ParameterValue
Absorption Moderate to rapid (Tmax ~4 hours)
Distribution Moderate (Vz/F: 335 L)
Metabolism Extensive, primarily via N- and O-glucuronidation
Elimination Half-life ~15.4 hours (blood), ~20.6 hours (plasma)
Excretion Mainly renal after metabolism

Data from the study on the absorption, distribution, metabolism, and excretion of Icenticaftor.

Clinical studies have shown that Icenticaftor is well-tolerated and can lead to significant improvements in lung function and sweat chloride levels in CF patients with certain CFTR mutations.[11] These findings validate the therapeutic potential of the aminopropoxy piperidine scaffold in targeting ion channels.

Conclusion

The aminopropoxy piperidine scaffold represents a valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. The successful development of the CFTR potentiator Icenticaftor highlights the potential of this scaffold to yield potent and selective modulators of challenging biological targets. The experimental workflows and protocols detailed in this guide provide a robust framework for the evaluation of new chemical entities based on this promising core structure. As our understanding of disease biology deepens, the aminopropoxy piperidine scaffold is poised to remain a cornerstone of medicinal chemistry efforts for years to come.

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The Unseen Architect: A Technical Guide to Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical development, the strategic importance of versatile chemical intermediates cannot be overstated. Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a key building block, exemplifies the pivotal role of such molecules in the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its rational design principles and synthetic routes to its critical applications in medicinal chemistry. We will delve into the causality behind experimental choices in its synthesis and showcase its utility as a flexible linker in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the application of this essential scaffold.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceutical drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. The saturated heterocyclic system allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a robust and readily cleavable handle, facilitating multi-step synthetic sequences.

This compound combines this privileged piperidine core with a flexible aminopropoxy linker at the 4-position. This bifunctional nature, featuring a protected secondary amine within the ring and a terminal primary amine, provides two distinct points for chemical elaboration, enabling the construction of diverse molecular libraries for drug discovery.[1]

Conceptual Genesis and Synthetic Strategy

While a singular "discovery" event for this compound is not prominently documented, its emergence is a logical consequence of the widespread use of functionalized piperidines in drug design. The need for linkers with varying lengths and functionalities to connect different pharmacophores led to the development of a toolbox of such intermediates. The 3-aminopropoxy chain, in particular, offers a desirable degree of flexibility and a primary amine for subsequent conjugation reactions.

The synthesis of this intermediate is not a singular, defined process but can be approached through several strategic pathways, leveraging well-established organic chemistry principles. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and overall cost-effectiveness. A common and logical synthetic approach begins with a commercially available, suitably protected piperidine derivative.

A plausible and efficient synthetic pathway is a two-step process starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This approach is favored for its high yields and the use of readily available reagents.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_reagents Key Reagents Start tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Step1 Williamson Ether Synthesis (NaH, 3-bromopropanenitrile) Start->Step1 Intermediate tert-butyl 4-((2-cyanoethoxy)methyl)piperidine-1-carboxylate Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) Intermediate->Step2 Product This compound Step2->Product NaH Sodium Hydride Bromo 3-Bromopropanenitrile LAH LiAlH4

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of tert-butyl 4-((2-cyanoethoxy)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide.

  • 3-Bromopropanenitrile (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired cyano intermediate.

Step 2: Synthesis of this compound

  • A solution of tert-butyl 4-((2-cyanoethoxy)methyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous THF at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined filtrate is concentrated under reduced pressure to afford the target compound, this compound, which can be further purified if necessary.

Causality in Experimental Choices:

  • Boc Protection: The use of the tert-butoxycarbonyl (Boc) group is a strategic choice to protect the piperidine nitrogen from participating in undesired side reactions. It is stable under the basic conditions of the Williamson ether synthesis and the reducing conditions of the nitrile reduction, yet can be readily removed under acidic conditions.

  • Williamson Ether Synthesis: This classical method provides a reliable and high-yielding route to form the ether linkage. The use of a strong base like NaH ensures complete deprotonation of the starting alcohol for efficient reaction with the electrophilic 3-bromopropanenitrile.

  • Nitrile Reduction: The nitrile group serves as a masked primary amine. Its reduction is a robust transformation, and reagents like LiAlH4 are highly effective. Catalytic hydrogenation (e.g., using Raney Nickel) presents a milder alternative, which can be advantageous in the presence of other reducible functional groups.

Applications in Drug Discovery: A Versatile Linker and Scaffold

The true value of this compound lies in its role as a versatile building block in the synthesis of complex pharmaceutical agents.[2] Its bifunctional nature allows for its incorporation into a wide range of molecular architectures, serving as a flexible linker to connect different pharmacophoric elements or as a scaffold for further elaboration.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC13H26N2O3PubChem
Molecular Weight258.36 g/mol PubChem
XLogP3-AA1.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem

Data sourced from PubChem CID 134832530.

The aminopropoxy side chain provides a flexible three-carbon spacer, which can be crucial for achieving the optimal orientation of a functional group for binding to a biological target. The terminal primary amine is a versatile handle for a variety of conjugation chemistries, including amide bond formation, reductive amination, and the formation of sulfonamides and ureas.

Logical Relationship Diagram: Role in Drug Discovery

Drug_Discovery_Role cluster_properties Key Structural Features cluster_applications Applications in Medicinal Chemistry cluster_outcomes Therapeutic Outcomes TargetMolecule This compound BocPiperidine Boc-Protected Piperidine Core (Stability & Synthetic Handle) TargetMolecule->BocPiperidine provides Linker Flexible Propoxy Linker (Optimal Spacing) TargetMolecule->Linker provides Amine Terminal Primary Amine (Versatile Conjugation Point) TargetMolecule->Amine provides ScaffoldApp Scaffold for Library Synthesis TargetMolecule->ScaffoldApp FragmentApp Fragment for Fragment-Based Drug Discovery TargetMolecule->FragmentApp LinkerApp Linker for Bi-functional Molecules (e.g., PROTACs, ADC linkers) BocPiperidine->LinkerApp Linker->LinkerApp Amine->LinkerApp KinaseInhibitors Kinase Inhibitors LinkerApp->KinaseInhibitors GPCRModulators GPCR Modulators ScaffoldApp->GPCRModulators Antivirals Antiviral Agents FragmentApp->Antivirals

Sources

Methodological & Application

Application Notes: Strategic Use of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond occupancy-driven inhibition to an event-driven mechanism that hijacks the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex, multi-parameter optimization challenge.[3][4][5] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][6][7] This guide provides an in-depth exploration of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a versatile linker building block, detailing its strategic application in PROTAC synthesis and providing field-tested protocols for its incorporation and subsequent characterization of the final PROTAC molecule.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][8][9] This catalytic process allows PROTACs to be effective at substoichiometric concentrations.[1] The success of this induced proximity depends heavily on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][5] The linker's length, rigidity, composition, and attachment points are all critical variables that govern the geometry and stability of this complex.[1][3][6]

Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, which are synthetically accessible and can improve solubility.[1][4][10] However, there is a growing appreciation for more rigid or functionalized linkers that can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing cooperativity and stability within the ternary complex.[7][]

The piperidine moiety within this compound introduces a degree of rigidity compared to purely linear alkyl or PEG chains. This semi-rigid structure can be advantageous in restricting non-productive conformations, thereby lowering the entropic penalty of forming the ternary complex. The propoxyamine portion provides a flexible spacer and a reactive primary amine handle, crucial for synthetic elaboration.

Why this compound?

This specific building block offers several strategic advantages in PROTAC design:

  • Bifunctional Nature: It contains a Boc-protected piperidine nitrogen and a terminal primary amine. The primary amine serves as a key nucleophile for coupling reactions (e.g., amidation, reductive amination) to either the POI ligand or the E3 ligase ligand. The Boc-protected nitrogen allows for orthogonal deprotection and subsequent functionalization, providing a versatile point for linker extension or modification.

  • Modulation of Physicochemical Properties: The piperidine ring, while adding rigidity, can also influence properties like topological polar surface area (TPSA) and solubility. The propoxy group adds a degree of hydrophilicity. Judicious incorporation of such motifs is a key strategy for optimizing the drug-like properties of the final PROTAC, which are often large molecules that challenge traditional "rule-of-five" guidelines.[6]

  • Controlled Synthesis: The Boc protecting group ensures chemoselectivity during the initial coupling steps. Its clean and efficient removal under acidic conditions (e.g., with trifluoroacetic acid) allows for controlled, stepwise synthesis of the final PROTAC molecule.[12]

PROTAC_Structure POI_Ligand POI_Ligand POI POI POI_Ligand->POI Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligand E3_Ligand E3 E3 E3_Ligand->E3 Recruits E3->POI Ubiquitination caption Fig 1: PROTAC Mechanism of Action.

Experimental Design & Protocols

The successful synthesis of a PROTAC using this compound involves a strategic, multi-step approach. The primary amine of the linker building block is typically reacted with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand.

Choice of E3 Ligase Ligand

The two most widely utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[13][14][15]

  • VHL Ligands: Typically derived from the natural HIF-1α peptide, small molecule VHL ligands often contain a key hydroxyproline motif.[16][17][18] These ligands usually possess a carboxylic acid handle that is ideal for amide coupling.

  • CRBN Ligands: These are often derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, or pomalidomide.[2][19][20][21] Synthetic handles can be introduced at various positions on the phthalimide or glutarimide rings to serve as linker attachment points.

The choice of E3 ligase can be tissue- or cell-type dependent, based on expression levels, and can influence the degradation profile of the target protein.[8][13]

Synthetic Strategy: Amide Bond Formation

A common and robust method for incorporating the linker is through amide bond formation. This protocol outlines the coupling of the linker's primary amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand).

Protocol 2.2.1: Coupling of Linker to VHL Ligand

  • Reagent Preparation:

    • Dissolve the VHL ligand (containing a carboxylic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

    • Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated VHL ligand mixture.[22]

    • Stir the reaction at room temperature for 4-12 hours.

    • Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a base to neutralize the generated acids and facilitate the reaction. Pre-activation ensures the carboxylic acid is ready to react immediately upon addition of the amine, maximizing yield.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the VHL-linker conjugate.

    • Self-Validation: Confirm the product identity and purity (>95%) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected mass should be observed, and the NMR spectra should correspond to the coupled product, showing characteristic peaks for both the VHL ligand and the linker moiety.

// Nodes VHL_COOH [label="VHL Ligand-COOH\n(1.0 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Linker_NH2 [label="Linker-NH2\n(1.1 eq)\n(tert-butyl 4-(3-aminopropoxy)\npiperidine-1-carboxylate)", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activation\nHATU (1.2 eq)\nDIPEA (3.0 eq)\nDMF, RT, 15 min", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\nDMF, RT, 4-12h", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VHL_Linker_Boc [label="VHL-Linker(Boc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\nTFA, DCM\nRT, 1-2h", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VHL_Linker_NH [label="VHL-Linker-NH (Piperidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; POI_Ligand_X [label="POI Ligand-X\n(e.g., activated acid, halide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Coupling [label="Final Coupling\n(e.g., Amidation, S_NAr)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="Final PROTAC", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & QC\n(HPLC, NMR, HRMS)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VHL_COOH -> Activation; Activation -> Coupling [label="Activated Ester"]; Linker_NH2 -> Coupling; Coupling -> VHL_Linker_Boc; VHL_Linker_Boc -> Deprotection; Deprotection -> VHL_Linker_NH; VHL_Linker_NH -> Final_Coupling; POI_Ligand_X -> Final_Coupling; Final_Coupling -> PROTAC; PROTAC -> Purification;

caption [label="Fig 2: General Synthetic Workflow.", shape=plaintext, fontname="Arial", fontsize=10]; } .dot Caption: General synthetic workflow for PROTAC.

Subsequent Steps: Deprotection and Final Coupling

Once the linker is attached to one of the ligands, the Boc group is removed to unmask the piperidine secondary amine, which is then coupled to the second ligand (the POI warhead).

Protocol 2.3.1: Boc Deprotection

  • Dissolve the Boc-protected conjugate (1.0 eq) in Dichloromethane (DCM, 0.1 M).

  • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA.

  • The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.

    • Self-Validation: A successful deprotection is confirmed by LC-MS, which will show a new peak with a mass corresponding to the loss of the Boc group (100.12 Da).

The final coupling to the POI ligand follows a similar amidation protocol if the POI ligand has a carboxylic acid, or other standard chemistries (e.g., SₙAr, reductive amination) depending on the available functional groups.

Characterization and Biological Evaluation of the Final PROTAC

A rigorously characterized PROTAC is essential for interpreting biological data. The evaluation process moves from basic physicochemical assessment to complex cellular assays.[23][24]

Physicochemical and Biophysical Characterization
ParameterMethodPurpose & Rationale
Purity HPLC-UV/MSTo ensure the compound is >95% pure for biological testing, preventing artifacts from impurities.
Identity HRMS, ¹H & ¹³C NMRTo confirm the exact mass and chemical structure of the synthesized PROTAC.
Solubility Kinetic/Thermodynamic Solubility AssayPoor solubility can lead to inaccurate biological data. Assessing solubility in aqueous buffers (e.g., PBS) is critical.
Binary Binding SPR, ITC, FPTo measure the binding affinity (K_D) of the PROTAC to the isolated POI and E3 ligase. This confirms that the individual ends of the molecule retain their binding capabilities.[25][26][27]
Ternary Complex Formation SPR, FRET, NanoBRETTo confirm the PROTAC induces a POI-PROTAC-E3 ligase complex and to quantify the cooperativity (α). A value of α > 1 indicates positive cooperativity, which is often a hallmark of an effective degrader.[27][28]
Cellular Evaluation Protocols

The ultimate test of a PROTAC is its ability to degrade the target protein in a cellular context.

Protocol 3.2.1: Cellular Degradation Assay (Western Blot)

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation percentage).[24]

    • Trustworthiness: This protocol is self-validating through the use of a loading control, ensuring that observed changes in POI levels are due to specific degradation and not variations in sample loading. Including a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) further confirms the degradation is mechanism-specific.

Protocol 3.2.2: Mechanism of Action Validation

To confirm that the observed degradation is dependent on the proteasome and the recruited E3 ligase, two key experiments are performed:

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of POI degradation in the presence of the inhibitor confirms a proteasome-dependent mechanism.

  • E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a free E3 ligase ligand (e.g., free VHL ligand for a VHL-based PROTAC). Competition for the E3 ligase should block ternary complex formation and rescue POI degradation, confirming the specific E3 ligase is being hijacked.

Conclusion and Future Perspectives

This compound is a highly valuable building block for PROTAC synthesis. Its semi-rigid structure and versatile chemical handles allow for the rational design of PROTACs with potentially improved properties for forming stable and productive ternary complexes. The protocols outlined here provide a robust framework for its incorporation into a PROTAC scaffold and the subsequent rigorous validation of the final molecule's biological activity. As the field of targeted protein degradation continues to evolve, the strategic use of sophisticated and functional linkers will be paramount in developing the next generation of highly potent and selective therapeutics.[6][7]

References

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Sources

Application Notes & Protocols: Synthesis of Diverse Derivatives from Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. This versatile bifunctional building block, featuring a nucleophilic primary amine and a stable Boc-protected piperidine, is a valuable starting material in medicinal chemistry and drug discovery. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, and the aminopropoxy linker allows for the introduction of diverse pharmacophores and functional groups.[1][2][3] This document outlines robust, field-proven methodologies for key synthetic transformations including N-acylation, N-sulfonylation, and reductive amination. Each section provides not only a step-by-step protocol but also the underlying mechanistic principles, rationale for reagent selection, and guidance for product characterization, thereby creating a self-validating system for researchers.

Introduction to the Starting Material

This compound is a key intermediate in the synthesis of complex molecules targeted for various therapeutic areas.[1][3] The presence of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen renders it unreactive to many common reagents, allowing for selective functionalization of the terminal primary amine. The ether linkage provides metabolic stability and appropriate spacing for ligand-receptor interactions. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the creation of compound libraries and novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

PropertyValueSource(s)
Chemical Formula C₁₃H₂₆N₂O₃[4]
Molecular Weight 258.36 g/mol [4]
Appearance Colorless to light yellow oil or liquidVendor Data
CAS Number 220796-01-4
Predicted XlogP 0.9[4]
Boiling Point ~365 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, ethanol, DCM, THF, DMFGeneral Lab Exp.
Stability Stable under recommended storage conditions. Sensitive to strong acids (cleavage of Boc group).[5]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][5][6]

  • Handle in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. May cause irritation.[7]

  • Store in a cool, dry place away from strong oxidizing agents and strong acids.[5][6]

Core Synthetic Strategies & Protocols

The primary amine of the starting material serves as a versatile nucleophilic handle for a variety of derivatization reactions. The following sections detail the most common and robust transformations.

Synthesis of Amide Derivatives via N-Acylation

N-acylation is one of the most fundamental reactions in medicinal chemistry, used to form stable amide bonds.[8] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Two primary methods are presented: reaction with an acyl chloride and a peptide coupling agent-mediated reaction.

Principle and Rationale: Acyl chlorides are highly electrophilic and react readily with primary amines. The reaction proceeds through a nucleophilic addition-elimination mechanism.[9] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][9] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically initiated at 0 °C to control the initial exothermic reaction.[9]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM Tert-butyl 4-(3-aminopropoxy) piperidine-1-carboxylate Mix 1. Dissolve SM and Base in DCM 2. Cool to 0 °C 3. Add Acyl Chloride dropwise SM->Mix AC Acyl Chloride (R-COCl) + Base (e.g., TEA) AC->Mix Stir Stir at RT for 2-4h Monitor by TLC/LC-MS Mix->Stir Reaction Progression Wash 1. Quench with H₂O 2. Wash with dilute acid, base, brine 3. Dry organic layer (Na₂SO₄) Stir->Wash Completion Purify Concentrate and purify via flash column chromatography Wash->Purify Product N-Acyl Derivative Product Purify->Product

Sources

Application of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in solid-phase synthesis for researchers, scientists, and drug development professionals. This document provides detailed protocols, scientific rationale, and practical insights into leveraging this versatile building block for the creation of complex molecules.

Introduction: A Versatile Scaffold for Innovative Synthesis

This compound is a bifunctional molecule that has gained significant traction as a valuable building block and linker in solid-phase synthesis (SPS). Its unique structural features, combining a piperidine ring with a protected amine and a primary amine connected by a flexible propoxy chain, offer a versatile platform for the synthesis of a wide array of organic molecules, including peptidomimetics, small molecule libraries, and other complex chemical entities.

The piperidine moiety provides a semi-rigid scaffold that can be functionalized to explore chemical space in drug discovery, while the Boc-protected amine and the primary amine offer orthogonal handles for sequential chemical transformations. This allows for the controlled, step-wise assembly of molecules on a solid support, which is the hallmark of solid-phase synthesis. This application note will provide a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this compound in your research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application.

PropertyValue
Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, DMF, NMP)
CAS Number 237932-97-7

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and degradation.

  • It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.

Core Applications in Solid-Phase Synthesis

The primary utility of this compound in solid-phase synthesis lies in its ability to act as a versatile building block or linker. The primary amine allows for its attachment to a solid support, typically a resin functionalized with a suitable reactive group (e.g., a carboxylic acid). Once immobilized, the Boc-protected amine can be deprotected to reveal a secondary amine on the piperidine ring, which can then be further elaborated.

This strategy is particularly useful for:

  • Synthesis of Peptidomimetics: The piperidine scaffold can serve as a constrained dipeptide isostere, introducing conformational rigidity into peptide backbones, which can lead to enhanced biological activity and metabolic stability.

  • Combinatorial Chemistry and Library Synthesis: The bifunctional nature of the molecule allows for the creation of diverse libraries of compounds by varying the building blocks attached to the piperidine nitrogen and the propoxy chain.

  • Linker for Small Molecule Synthesis: It can be used as a linker to attach small molecules to a solid support, facilitating their purification and modification through solid-phase techniques.

Protocols for Solid-Phase Synthesis

The following protocols provide a general framework for the use of this compound in solid-phase synthesis. Optimization of reaction conditions may be necessary depending on the specific substrate and desired product.

Protocol 1: Immobilization onto a Carboxylic Acid Resin

This protocol describes the attachment of the building block to a pre-loaded Wang or Rink Amide resin.

Materials:

  • This compound

  • Carboxylic acid-functionalized resin (e.g., Wang resin, Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • N-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc-resins

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (for Fmoc-protected resins): If using an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading), DIC (2-3 equivalents), and HOBt (2-3 equivalents) in DMF. Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF, DCM, and methanol.

  • Capping (Optional): To block any unreacted functional groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Drying: Dry the resin under vacuum.

Protocol 2: Boc-Deprotection and Elaboration

This protocol describes the removal of the Boc protecting group and the subsequent coupling of a new building block.

Materials:

  • Immobilized this compound resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acid or other carboxylic acid building block

  • Coupling reagents (e.g., DIC/HOBt or HBTU/HATU)

  • DMF

Procedure:

  • Boc-Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Coupling of the Next Building Block: Couple the desired Fmoc-protected amino acid or carboxylic acid to the deprotected secondary amine on the piperidine ring using standard peptide coupling conditions as described in Protocol 1.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Repeat: Repeat the Fmoc-deprotection and coupling steps to elongate the chain as desired.

Protocol 3: Cleavage from the Resin

The final step is the cleavage of the synthesized molecule from the solid support. The cleavage cocktail will depend on the type of resin and the protecting groups on the synthesized molecule.

Materials:

  • Final product-loaded resin

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 for acid-labile linkers)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the appropriate cleavage cocktail for 2-4 hours at room temperature.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the product with cold ether.

  • Drying: Dry the product under vacuum.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the chemical structure and the solid-phase synthesis workflow.

Figure 1: Chemical structure of the building block.

Figure 2: General workflow for solid-phase synthesis.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Insufficient activation time- Steric hindrance- Increase coupling time or temperature- Use a more potent coupling reagent (e.g., HATU)
Incomplete Boc-Deprotection - Insufficient TFA concentration or time- Increase TFA concentration or extend the reaction time
Side Reactions during Cleavage - Presence of sensitive functional groups- Use appropriate scavengers in the cleavage cocktail (e.g., TIS, EDT)

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its unique structure allows for the creation of complex and diverse molecules with a high degree of control and efficiency. By following the protocols and guidelines outlined in this application note, researchers can effectively leverage this building block to accelerate their drug discovery and development programs.

References

  • PubChem Compound Summary for CID 11218165, this compound. National Center for Biotechnology Information. [Link]

  • Solid-Phase Synthesis. Wikipedia. [Link]

Application Note: A Validated Protocol for the Acid-Catalyzed Boc Deprotection of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed and scientifically grounded protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. The resulting product, 4-(3-aminopropoxy)piperidine, is a valuable diamine building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents.[1][2][3] We will delve into the mechanistic underpinnings of the deprotection reaction, offer a step-by-step experimental procedure, outline methods for reaction monitoring, and provide comprehensive safety guidelines. This document is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[4][5] Its popularity stems from its ease of installation, general stability to a wide range of non-acidic reagents (including bases and nucleophiles), and, critically, its clean and efficient removal under acidic conditions.[4][5][6]

The deprotection of this compound is a key transformation to unmask the two primary amine functionalities, making them available for subsequent synthetic manipulations. The piperidine moiety is a privileged scaffold in drug discovery, and bifunctional linkers like the target molecule are of significant interest for constructing complex molecular architectures.[1][2][7][8]

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][9][10][11] This protocol will focus on the use of TFA in dichloromethane (DCM), a common and highly effective method that proceeds rapidly at room temperature.[12][13]

Reaction Mechanism

The acid-catalyzed cleavage of the Boc group is a well-established E1 elimination mechanism.[14] The process occurs in three primary steps:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, activating it as a good leaving group.[14][15]

  • Carbocation Formation: The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[14][15]

  • Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[15] In the acidic medium, the newly liberated amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[14][15]

This mechanism is visually summarized in the diagram below.

G cluster_0 Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl (with TFA) Start->Protonation + H⁺ (from TFA) Cleavage Cleavage & Formation of tert-Butyl Cation + Carbamic Acid Protonation->Cleavage Unstable intermediate Decarboxylation Decarboxylation of Carbamic Acid Cleavage->Decarboxylation Release of t-Bu⁺ FinalProduct Amine TFA Salt Decarboxylation->FinalProduct Release of CO₂ + H⁺ (from TFA)

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocol

This section details the necessary materials and a step-by-step procedure for the deprotection reaction.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
This compound≥95%Sigma-Aldrich, etc.Starting material.
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Fisher ScientificReaction solvent. Handle in a fume hood.
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-AldrichDeprotecting agent. Highly corrosive. Handle with extreme care in a chemical fume hood.[16]
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentLab preparedFor neutralization during work-up.
Brine (Saturated NaCl solution)ACS ReagentLab preparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVWRDrying agent.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Ninhydrin stainReagent gradeLab preparedVisualizing agent for primary amines on TLC.
Step-by-Step Procedure

The entire workflow, from reaction setup to product isolation, is outlined below.

workflow A 1. Dissolve Starting Material in DCM B 2. Add Trifluoroacetic Acid (TFA) Stir at Room Temperature A->B C 3. Monitor Reaction by TLC B->C D 4. Concentrate Reaction Mixture (Rotary Evaporator) C->D Upon Completion E 5. Basic Work-up (Add DCM & sat. NaHCO₃) D->E F 6. Separate & Wash (Organic Layer with Brine) E->F G 7. Dry & Filter (Anhydrous MgSO₄) F->G H 8. Concentrate to Yield Product (4-(3-aminopropoxy)piperidine) G->H

Caption: Experimental workflow for Boc deprotection.

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). b. Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. c. Place the flask in an ice bath (0 °C) to control any initial exotherm. d. While stirring, slowly add trifluoroacetic acid (TFA) (approx. 20-25% of the total volume, e.g., 5 mL TFA for 20 mL DCM). e. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20-25 °C). f. Note: The reaction evolves carbon dioxide gas; ensure the system is not sealed.[13][15]

2. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.[5][17] b. Use a mobile phase of 10% methanol in DCM. c. Spot the starting material (as a reference), and the reaction mixture on the TLC plate. d. After developing the plate, visualize the spots. The product, a free primary amine, will have a much lower Rf value than the Boc-protected starting material. e. For definitive visualization, stain the plate with ninhydrin and gently heat. The product spot will turn a distinct purple/blue color, confirming the presence of a primary amine.[14] The reaction is typically complete within 1-4 hours.[12][17]

3. Work-up and Isolation: a. Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Dissolve the resulting residue (which is the amine's trifluoroacetate salt) in DCM. c. Transfer the solution to a separatory funnel and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the funnel frequently until gas evolution ceases. d. Continue adding NaHCO₃ solution until the aqueous layer is basic (pH > 8). e. Separate the organic layer. Extract the aqueous layer two more times with DCM. f. Combine all organic layers and wash once with brine. g. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-(3-aminopropoxy)piperidine as the final product, typically an oil or low-melting solid. The crude product is often of sufficient purity for use in subsequent steps.[12]

Safety Precautions

All experimental work should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Trifluoroacetic Acid (TFA): TFA is a strong, volatile, and highly corrosive acid. It can cause severe chemical burns to the skin and eyes and is harmful if inhaled.[16][18][19][20] Always handle TFA in a chemical fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.[20]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All handling should occur within a fume hood.

  • Neutralization: The neutralization of TFA with sodium bicarbonate is an exothermic reaction that releases significant amounts of CO₂ gas. Perform this step slowly and with caution to avoid pressure buildup and splashing.[21]

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

Application Notes & Protocols: Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of modern medicinal chemistry, particularly in the design of complex therapeutic modalities like kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), the choice of chemical building blocks is paramount. Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate (CAS: 215928-63-3) has emerged as a highly valuable scaffold. Its structure, featuring a Boc-protected piperidine ring, a flexible propoxy ether chain, and a reactive primary amine, offers a unique combination of rigidity and flexibility. This bifunctional nature allows for its strategic incorporation as a linker or side chain to modulate the physicochemical and pharmacokinetic properties of a lead compound, such as solubility, metabolic stability, and cell permeability.[1][2]

The piperidine ring provides a conformationally constrained scaffold, which can be crucial for orienting pharmacophoric elements in the desired vector for optimal target engagement.[2] The terminal primary amine serves as a versatile synthetic handle for a multitude of conjugation chemistries, while the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enables an orthogonal synthetic strategy. This allows for selective reaction at the primary amine, followed by deprotection and subsequent functionalization of the piperidine nitrogen, opening a gateway to highly complex and diverse molecular architectures.

This guide provides an in-depth exploration of the applications of this building block, complete with detailed, field-tested protocols for its most common and impactful synthetic transformations.

Physicochemical Properties

A clear understanding of a building block's properties is the foundation of successful reaction design and purification.

PropertyValue
Chemical Formula C₁₃H₂₆N₂O₃
Molecular Weight 258.36 g/mol
Appearance Colorless to light yellow oil or solid
CAS Number 215928-63-3
Boiling Point ~356.7 °C at 760 mmHg (Predicted)
Solubility Soluble in DCM, DMF, DMSO, Methanol

Core Applications & Synthetic Strategies

The utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

Diagram: Key Reactive Sites and Orthogonal Strategy

Caption: Orthogonal reactivity of the building block.

Application 1: Amide Bond Formation - The Workhorse of Linker Chemistry

The most prevalent application of the terminal primary amine is in the formation of a stable amide bond to connect the piperidine scaffold to a carboxylic acid-bearing molecule, such as a protein-of-interest (POI) ligand or another linker component. Standard peptide coupling reagents are highly effective for this transformation.

Causality Behind Experimental Choices:

  • Coupling Reagents (EDC/HOBt or HATU): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic, cost-effective choice that works well for most substrates.[3] The EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is reactive but can racemize or form an N-acylurea byproduct. HOBt acts as an additive that traps this intermediate to form an activated ester, which is more stable and less prone to side reactions, improving overall yield and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more modern, highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.

  • Base (DIPEA or Et₃N): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloride salt of EDC and to deprotonate the ammonium salt formed from the amine, ensuring the amine is in its free, nucleophilic state.

  • Solvent (DMF or DCM): Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvents for these reactions as they effectively dissolve a wide range of organic substrates and reagents without participating in the reaction.

Application 2: Reductive Amination - Forging C-N Bonds with Carbonyls

Reductive amination provides a powerful method to form a secondary amine by reacting the primary amine with an aldehyde or ketone. This is particularly useful for connecting the linker to a molecule that lacks a carboxylic acid but possesses a suitable carbonyl group.

Causality Behind Experimental Choices:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the iminium ion intermediate formed in situ from the amine and carbonyl, but it is not reactive enough to reduce the aldehyde or ketone starting material directly at a significant rate. This selectivity prevents the competitive reduction of the carbonyl starting material to an alcohol, thereby maximizing the yield of the desired amine.

  • Solvent (DCE or THF): 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. DCE is often preferred as it is aprotic and effectively solubilizes the intermediate iminium species.

Application 3: Orthogonal Synthesis - Unlocking the Piperidine Core

The true elegance of this building block lies in its capacity for orthogonal synthesis.[4][5] The Boc group is stable to the basic/neutral conditions of amide coupling and reductive amination but can be cleanly removed under acidic conditions (e.g., Trifluoroacetic acid). This two-step strategy allows for the precise, stepwise construction of complex molecules.

Workflow:

  • Functionalize the Primary Amine: Perform an amide coupling or reductive amination as described above.

  • Deprotect the Piperidine Nitrogen: Treat the product with an acid like TFA in DCM.

  • Functionalize the Piperidine Nitrogen: The newly revealed secondary amine can then undergo a second, distinct reaction, such as a Buchwald-Hartwig amination to an aryl halide, another amide coupling, or alkylation.

This strategy is frequently employed in the synthesis of PROTACs, where the primary amine might be used to attach the E3 ligase ligand, and the piperidine nitrogen is later used to connect to the POI ligand.[6][7]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

Objective: To couple this compound with a generic carboxylic acid (R-COOH).

G start Start step1 Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF/DCM. start->step1 step2 Add EDC (1.2 eq), HOBt (1.2 eq), & DIPEA (2.5 eq). step1->step2 Reagents step3 Stir at 0 °C for 30 min (Activation Step). step2->step3 step4 Add Building Block (1.1 eq) dropwise at 0 °C. step3->step4 Nucleophile step5 Warm to RT and stir for 12-18 h. Monitor by TLC/LC-MS. step4->step5 Coupling step6 Reaction Quench: Add H₂O. step5->step6 step7 Extraction: Extract with EtOAc or DCM. step6->step7 Workup step8 Wash organic layer with sat. NaHCO₃, brine. step7->step8 step9 Dry (Na₂SO₄), filter, and concentrate in vacuo. step8->step9 step10 Purify by flash column chromatography. step9->step10 end End: Purified Amide Product step10->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic acid (R-COOH): 1.0 eq

  • This compound: 1.1 eq

  • EDC·HCl: 1.2 eq

  • HOBt: 1.2 eq

  • DIPEA: 2.5 eq

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in a small amount of the reaction solvent dropwise to the activated mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Scientist's Notes & Expected Outcomes:

  • Characterization: The formation of the amide can be confirmed by ¹H NMR (appearance of a new amide N-H proton, typically δ 6-8 ppm) and by a corresponding mass increase in ESI-MS.

  • Troubleshooting: If the reaction is sluggish, consider using HATU (1.2 eq) instead of EDC/HOBt. If the starting amine is a salt, ensure enough base is added to neutralize it in addition to the EDC·HCl.

Protocol 2: General Procedure for Reductive Amination

Objective: To couple this compound with a generic aldehyde or ketone (R-C(O)-R').

Materials:

  • Aldehyde/Ketone: 1.0 eq

  • This compound: 1.2 eq

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq

  • Acetic Acid (optional, catalytic): ~0.1 eq

  • Anhydrous DCE or THF

  • Standard workup and purification reagents.

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCE.

  • (Optional) Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes & Expected Outcomes:

  • Characterization: Successful reaction is confirmed by the disappearance of the aldehyde/ketone signals and the appearance of new signals corresponding to the alkylated amine product in ¹H NMR and by the expected mass in ESI-MS.

  • Rationale: The pre-stirring of the amine and carbonyl allows for the formation of the imine/iminium ion intermediate before the reducing agent is added, which is a key step for an efficient one-pot reaction.

Protocol 3: Orthogonal Deprotection of the Boc Group

Objective: To selectively remove the Boc protecting group to reveal the piperidine nitrogen for subsequent reactions.

Materials:

  • Boc-protected substrate: 1.0 eq

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).

  • Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the TFA salt of the deprotected amine. It can often be used directly in the next step after ensuring all TFA is removed in vacuo. Alternatively, it can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃).

Scientist's Notes & Expected Outcomes:

  • Mechanism: The tert-butyl carbamate is labile under strong acid conditions. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.

  • Caution: TFA is corrosive and should be handled in a fume hood. The workup should be performed carefully as CO₂ is evolved.

  • Next Step: The resulting amine (as a free base or TFA salt) is now ready for subsequent functionalization, such as N-arylation via Buchwald-Hartwig coupling or a second amide bond formation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling Incomplete activation of carboxylic acid; Steric hindrance; Low reactivity of amine.Use a stronger coupling reagent like HATU or COMU. Increase reaction time or temperature (e.g., to 40 °C). Ensure all reagents are anhydrous.
N-acylurea Byproduct Formation O-acylisourea intermediate rearrangement (common with EDC).Ensure HOBt is used with EDC. Alternatively, switch to a uronium-based reagent (HATU).
Incomplete Reductive Amination Inefficient iminium formation; Decomposition of reducing agent.Add catalytic acetic acid. Ensure anhydrous conditions. Use fresh NaBH(OAc)₃.
Incomplete Boc Deprotection Insufficient acid or reaction time.Increase the concentration of TFA or the reaction time. For very resistant substrates, neat TFA can be used.
Multiple Products Observed Side reactions; Impure starting materials.Re-purify starting materials. Carefully control reaction temperature. For amide coupling, ensure the amine is added after the acid activation step.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chemistry of Heterocyclic Compounds. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Analytical Monitoring of Reactions with Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of a vast array of therapeutic agents.[1] The subject of this guide, Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, represents a versatile bifunctional building block, combining the structural rigidity of the piperidine ring with the reactive potential of a primary amine, all while featuring the strategically important tert-butyloxycarbonyl (Boc) protecting group. The precise control over its synthesis and subsequent transformations is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the analytical methodologies essential for monitoring reactions involving this key intermediate. As a senior application scientist, the following protocols and notes are designed to be a practical resource for researchers, scientists, and drug development professionals. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that each analytical choice is deliberate and every protocol is a self-validating system. We will explore a suite of analytical techniques, from chromatography to in-situ spectroscopy, providing a holistic approach to real-time reaction monitoring and final product characterization.

Understanding the Chemical Landscape: A Representative Reaction

To illustrate the application of various analytical techniques, we will consider a common synthetic transformation involving this compound: a representative acylation of the primary amine. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures.

cluster_reactants Reactants cluster_products Products reactant1 This compound product N-acylated Product reactant1->product Acylation reactant2 Acylating Agent (e.g., Acetyl Chloride) reactant2->product base Base (e.g., Triethylamine) hcl HCl base->hcl Neutralization start Start Reaction sampling Withdraw Aliquot at Time 't' start->sampling quench Quench Reaction in Diluent sampling->quench hplc Inject into HPLC-UV System quench->hplc data Analyze Chromatogram: - Identify Peaks - Integrate Areas hplc->data decision Reaction Complete? data->decision continue_reaction Continue Monitoring decision->continue_reaction No workup Proceed to Work-up decision->workup Yes continue_reaction->sampling reaction_vessel Reaction Vessel probe In-situ Probe (FTIR or Raman) reaction_vessel->probe spectrometer Spectrometer probe->spectrometer computer Real-time Data Analysis - Concentration Profiles - Kinetic Modeling spectrometer->computer process_control Process Control System computer->process_control process_control->reaction_vessel Adjust Parameters (e.g., Temperature, Dosing)

Sources

Scale-up synthesis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate Derivatives

Abstract

This compound is a valuable bifunctional building block in modern drug discovery, frequently employed as a linker in the synthesis of complex pharmaceutical agents.[1][2][3] Its structure combines a Boc-protected piperidine moiety, common in medicinal chemistry, with a primary amine terminus suitable for further functionalization. Transitioning the synthesis of this molecule from laboratory scale to pilot or manufacturing scale presents distinct challenges, including the management of hazardous reagents, control of reaction exotherms, and purification of a polar, non-chromatographically friendly final product. This guide provides a robust, scalable, and validated protocol for the kilogram-scale synthesis of the title compound. It emphasizes process safety, critical parameter control, and practical purification strategies designed for an industrial environment, moving beyond traditional academic chromatography methods.

Synthetic Strategy and Process Development

The successful scale-up of a chemical process requires a synthetic route that is not only high-yielding but also safe, reproducible, and economically viable.[4][5] The chosen strategy for this compound involves a two-step sequence starting from commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate. This approach prioritizes the use of stable intermediates and conditions amenable to large-scale chemical reactors.

Proposed Synthetic Pathway

The synthesis proceeds via a Williamson ether synthesis, followed by a phthalimide deprotection.

  • Step 1: O-Alkylation. The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is deprotonated using sodium hydride (NaH) to form a sodium alkoxide. This highly nucleophilic intermediate is then reacted with N-(3-bromopropyl)phthalimide to form the protected ether intermediate, tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate. Using the phthalimide-protected reagent is critical for scale-up as it prevents side reactions associated with a free amine and results in a stable, crystalline intermediate that is easier to handle than its unprotected counterpart.

  • Step 2: Deprotection. The phthalimide protecting group is removed via hydrazinolysis, yielding the desired primary amine. This method is highly effective and results in the formation of phthalhydrazide, a solid byproduct that can be easily removed by filtration.

Synthetic_Pathway SM Tert-butyl 4-hydroxypiperidine-1-carboxylate R1 1) NaH, THF 2) N-(3-bromopropyl)phthalimide SM->R1 INT Tert-butyl 4-(3-phthalimidopropoxy) piperidine-1-carboxylate R1->INT R2 Hydrazine hydrate (N2H4·H2O) Ethanol, Reflux INT->R2 FP Tert-butyl 4-(3-aminopropoxy) piperidine-1-carboxylate R2->FP

Figure 1: Overall synthetic route.
Critical Process Parameters (CPPs)

Transitioning from bench to plant necessitates a deep understanding of how physical and chemical parameters change with scale.[6] The following CPPs were identified and optimized for this process:

  • Reagent Purity and Stoichiometry: The purity of starting materials is paramount. N-(3-bromopropyl)phthalimide should be free of its dibromo-analog to avoid impurity formation. Sodium hydride is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation of the starting alcohol.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is the chosen solvent for the alkylation step due to its ability to solvate the alkoxide intermediate, its appropriate boiling point for reaction control, and its compatibility with sodium hydride. For the deprotection, ethanol is an excellent choice as it readily dissolves the intermediate and facilitates the precipitation of the phthalhydrazide byproduct upon reaction completion.

  • Temperature Control: The initial deprotonation with NaH is highly exothermic due to the release of hydrogen gas.[7] On a large scale, this requires controlled addition of the alcohol to a slurry of NaH in THF, with efficient reactor cooling to maintain the temperature below 25°C. Failure to control this exotherm can lead to runaway reactions.[6] The subsequent alkylation and hydrazinolysis steps have more manageable thermal profiles.

  • Mass Transfer and Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" during NaH addition or poor reaction kinetics. The reactor's impeller speed and design must be sufficient to keep the NaH slurry suspended and ensure homogeneity throughout the reaction.[6]

Safety Protocol: Handling of Sodium Hydride

Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[8][9][10] All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel.

ParameterSpecification & Protocol
Personal Protective Equipment (PPE) Flame-retardant lab coat, safety goggles or face shield, nitrile or neoprene gloves.[8]
Handling Environment All transfers and additions should be performed under a robust nitrogen or argon atmosphere. A glove box is ideal for small quantities, but for kilogram-scale, this involves using a well-purged, sealed reactor system.[7][8]
Dispersion Form Use a 60% dispersion of NaH in mineral oil. This form is significantly less pyrophoric and easier to handle safely than pure NaH powder.[8] The mineral oil can be left in the reaction or rinsed with a hydrocarbon solvent like hexane if required, though for this synthesis, it does not interfere.
Quenching Procedure Excess NaH must be quenched safely at the end of the reaction. This is achieved by the slow, controlled addition of a protic solvent. Isopropanol is a good choice as its reaction is more moderate than that of methanol or water. The quench should be performed at a low temperature (0-10°C).
Fire Extinguishing DO NOT USE WATER, CO2, or foam extinguishers. [7][11] Use a Class D fire extinguisher, dry sand, or ground limestone to smother the fire.[9][10]

Detailed Scale-Up Protocol (5 kg Scale)

This protocol describes the synthesis of approximately 6 kg of the final product. All operations should be conducted in appropriately sized chemical reactors with necessary safety controls.

Materials and Equipment
ReagentM.W.QuantityMolesPurity
Tert-butyl 4-hydroxypiperidine-1-carboxylate201.275.00 kg24.84>98%
Sodium Hydride (60% in oil)24.00 (NaH)1.10 kg27.5060%
N-(3-bromopropyl)phthalimide268.117.00 kg26.11>98%
Anhydrous Tetrahydrofuran (THF)-50 L-<0.05% H₂O
Hydrazine Monohydrate50.061.50 kg29.96>98%
Ethanol (200 proof)-40 L--
Isopropanol-5 L--
Toluene-30 L--
Saturated Sodium Bicarbonate Solution-20 L--
Brine-20 L--
  • Equipment: 100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and condenser. 50 L reactor for work-up. Filtration apparatus (Nutsche filter).

Step 1: Synthesis of Tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted by purging with nitrogen for at least 1 hour.

  • NaH Slurry: Under a strong nitrogen flow, charge the sodium hydride (1.10 kg, 27.50 mol) dispersion into the reactor, followed by anhydrous THF (25 L). Begin stirring to create a uniform slurry.

  • Alkoxide Formation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (5.00 kg, 24.84 mol) in anhydrous THF (25 L) in a separate vessel. Slowly add this solution to the NaH slurry in the reactor over 2-3 hours, maintaining the internal temperature between 15-25°C. Vigorous hydrogen evolution will be observed.

  • Reaction Drive: After the addition is complete, stir the mixture for an additional 1 hour at 25°C to ensure complete formation of the alkoxide.

  • Alkylation: Add N-(3-bromopropyl)phthalimide (7.00 kg, 26.11 mol) to the reactor portion-wise over 1 hour. A mild exotherm may be observed.

  • Reaction Completion: Heat the reaction mixture to 50-55°C and hold for 6-8 hours. Monitor the reaction progress by HPLC or TLC until the starting alcohol is consumed (<1%).

  • Quenching: Cool the reactor to 0-5°C. Slowly and carefully add isopropanol (5 L) dropwise to quench any unreacted NaH. Maintain the temperature below 20°C. Hydrogen evolution will occur.

  • Work-up: Add water (20 L) to the reactor, followed by toluene (30 L). Stir for 15 minutes, then stop stirring and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the upper organic layer with saturated sodium bicarbonate solution (20 L) and then brine (20 L).

  • Isolation: Concentrate the organic layer under vacuum to remove toluene and THF, yielding the intermediate product as a crude oil or solid. This intermediate is typically of sufficient purity to proceed directly to the next step.

Step 2: Hydrazinolysis and Final Product Isolation
  • Reactor Setup: Charge the crude intermediate from the previous step into a clean 50 L reactor. Add ethanol (40 L).

  • Hydrazinolysis: Add hydrazine monohydrate (1.50 kg, 29.96 mol) to the reactor. Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

  • Byproduct Removal: Cool the reaction mixture to room temperature. Filter the slurry through a Nutsche filter to remove the phthalhydrazide solid. Wash the filter cake with ethanol (2 x 5 L).

  • Solvent Removal: Combine the filtrate and washes and concentrate under vacuum to remove the ethanol. This will yield the crude final product as an oil.

  • Final Work-up: Dissolve the crude oil in dichloromethane (DCM, 20 L) and wash with water (2 x 10 L) to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.

Purification

The final product is a polar amine, which can be challenging to purify via traditional silica gel chromatography due to streaking.[12]

  • Recommended Method (Large Scale): Short-path distillation under high vacuum is the preferred industrial method for a product of this nature.

  • Alternative Method (If Required): If chromatographic purification is necessary, use a plug of silica gel treated with triethylamine (2-5% in the eluent system) or employ an amine-functionalized silica column.[13] A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, with 1% triethylamine or ammonium hydroxide added to the mobile phase to prevent streaking.[14]

Analytical Characterization and Quality Control

The final product should be characterized to ensure it meets the required quality specifications.[15]

TestMethodSpecification
Appearance VisualColorless to pale yellow oil
Identity ¹H NMR, ¹³C NMRConforms to structure
Purity HPLC≥ 98.0%
Mass Spectrum ESI-MS[M+H]⁺ = 243.2
Residual Solvents GC-HSToluene < 890 ppm, THF < 720 ppm
  • ¹H NMR (400 MHz, CDCl₃): δ ~4.05 (m, 2H), 3.48 (t, 2H), 2.81 (t, 2H), 2.75 (m, 2H), 1.80 (m, 2H), 1.72 (m, 2H), 1.45 (s, 9H), 1.30 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~154.9, 79.2, 72.8, 67.5, 40.1, 39.8, 32.1, 30.5.

Process Workflow and Final Considerations

The transition from a laboratory procedure to a robust manufacturing process involves careful planning of each unit operation.

Process_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection & Purification A1 Charge NaH & THF to Reactor 1 A2 Controlled Addition of Starting Alcohol A1->A2 A3 Alkylation with N-(3-bromopropyl)phthalimide A2->A3 A4 IPC Monitoring (TLC/HPLC) A3->A4 A5 Reaction Quench (Isopropanol) A4->A5 A6 Aqueous/Organic Work-up & Extraction A5->A6 B1 Charge Intermediate & Ethanol to Reactor 2 A6->B1 Transfer of Crude Intermediate B2 Hydrazinolysis B1->B2 B3 Filtration of Phthalhydrazide B2->B3 B4 Solvent Swap & Concentration B3->B4 B5 Purification (Distillation) B4->B5 B6 Final Product QC Release B5->B6 FP Final Product B6->FP Approved Product

Figure 2: Kilogram-scale production workflow.

Key Scale-Up Insights:

  • Hydrogen Management: The hydrogen gas evolved during the alkoxide formation must be safely vented from the reactor through a condenser and bubbler system to prevent pressure buildup and the creation of an explosive atmosphere.

  • Byproduct Handling: The solid phthalhydrazide generated during deprotection must be handled as chemical waste. Ensure the filter cake is washed thoroughly to maximize product recovery.

  • Process Optimization: For future campaigns, developing a crystallization or salt formation protocol for the final product could offer a more efficient and scalable purification method compared to distillation or chromatography, further reducing costs and cycle times.[6]

References

  • Sodium Hydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • What are the common manufacturing processes of pharmaceutical intermediates? (2025). Pharmaffiliates. [Link]

  • Purifying amines on silica. (2006). Org Prep Daily. [Link]

  • Process Understanding Central to Successful Drug Synthesis. (2019). Pharma's Almanac. [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications. [Link]

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. (n.d.). ACS Publications. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). The University of Manchester. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). CORE. [Link]

  • 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs. [Link]

  • Process for production of piperidine derivatives. (1997).
  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. (2014).
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Coupling Reactions with Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding coupling reactions involving tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. This guide synthesizes technical data with practical, field-proven insights to help you overcome common challenges in your synthetic workflows.

I. Understanding the Reagent: Key Structural Features and Reactivity

This compound is a bifunctional molecule featuring a primary aliphatic amine and a Boc-protected piperidine nitrogen. Its utility in medicinal chemistry is significant, often serving as a linker to introduce a piperidine moiety. However, its structural characteristics can present challenges in coupling reactions.

  • Primary Amine Nucleophilicity: The terminal primary amine is the reactive site for amide, sulfonamide, or other bond-forming reactions. While generally nucleophilic, its reactivity can be influenced by steric hindrance from the adjacent piperidine ring.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen contributes to the overall steric bulk of the molecule.[1][2] This can impede the approach of the amine to an activated carboxylic acid, especially if the acid partner is also sterically demanding.[3][4]

  • Boc Group Stability: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acid.[1][5] This orthogonality is a key feature in multi-step synthesis but requires careful consideration of reaction and workup conditions to prevent premature deprotection.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.

Q1: My standard EDC/HOBt coupling reaction is resulting in low or no yield. What are the likely causes?

Answer: This is a frequent issue when coupling sterically hindered amines. Several factors could be at play:

  • Inefficient Carboxylic Acid Activation: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice, the O-acylisourea intermediate it forms can be unstable.[6] In the case of a slow reaction with a hindered amine, this intermediate may decompose or rearrange into an unreactive N-acylurea byproduct before the desired coupling can occur.[3][7]

  • Low Nucleophilicity of the Amine: The steric bulk of the piperidine ring, though not directly adjacent to the amine, can slow down the rate of nucleophilic attack on the activated carboxylic acid.[3]

  • Suboptimal Reaction Conditions: Inadequate mixing, low concentration, or the presence of moisture can all contribute to poor reaction outcomes. Water, in particular, will hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid.[6]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective for hindered couplings.[6] HATU forms a highly reactive OAt-active ester, which can accelerate the reaction rate.[6]

  • Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, first, activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine.[3] This ensures the activated species is readily available for reaction with the amine.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the activated intermediates.[8]

Q2: I'm using HATU, but the reaction is still sluggish and incomplete. How can I optimize the conditions?

Answer: Even with a powerful coupling agent like HATU, optimization is often necessary for challenging substrates.

  • Order of Addition is Critical: The recommended order of addition is to pre-activate the carboxylic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) before adding the amine.[9] Adding the amine prematurely can lead to a side reaction where HATU guanidinylates the primary amine, forming an undesired byproduct.[10]

  • Solvent Choice: While DCM is a common solvent, polar aprotic solvents like DMF or NMP can enhance the solubility of the reagents and may accelerate the reaction rate.[8]

  • Base Selection: Ensure you are using a non-nucleophilic base like DIPEA or triethylamine (TEA).[8] Nucleophilic bases, such as pyridine, can compete with the desired amine in reacting with the activated carboxylic acid.[8]

Parameter Recommendation for HATU Coupling Rationale
Order of Addition 1. Carboxylic Acid, 2. HATU, 3. DIPEA, 4. AmineMinimizes guanidinylation of the primary amine.[10]
Solvent Anhydrous DMF or NMPBetter solubility for reagents and intermediates.[8]
Base DIPEA or TEA (2-3 equivalents)Non-nucleophilic nature prevents competition with the amine.[6]
Temperature Room TemperatureGenerally sufficient; gentle heating (40-50 °C) can be explored for very slow reactions.
Reaction Time 2-24 hoursMonitor by LC-MS or TLC to determine completion.
Q3: My LC-MS analysis shows the formation of an unexpected byproduct with a mass corresponding to my starting amine plus 156. What is this?

Answer: This mass difference (+156 amu) strongly suggests the formation of a guanidinium byproduct, which can occur when using uronium-based coupling reagents like HATU or HBTU.[10] This happens when the amine reacts directly with the coupling reagent instead of the activated carboxylic acid.[10]

Mitigation Strategies:

  • Strictly Adhere to Pre-activation: As mentioned previously, ensure the carboxylic acid is activated before the amine is introduced to the reaction mixture.

  • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.[3]

  • Consider Alternative Coupling Reagents: If guanidinylation remains a persistent issue, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be a good alternative as they are less prone to this side reaction.[3]

Q4: How can I effectively monitor the progress of my coupling reaction?

Answer: Regular monitoring is crucial to determine the optimal reaction time and to identify any potential issues early on.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to monitor the disappearance of the starting amine and carboxylic acid, the appearance of the desired product, and the formation of any byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions in real-time, providing detailed structural information about all components in the reaction mixture.[12]

III. Experimental Protocols & Workflows

Protocol 1: Optimized HATU-Mediated Amide Coupling

This protocol is designed for challenging couplings involving sterically hindered substrates.

  • To a stirred solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere, add HATU (1.1 equivalents).

  • Add DIPEA (2.5 equivalents) dropwise and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add a solution of this compound (1.05 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically 2-12 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

G start Low/No Yield in Coupling Reaction q1 Are you using EDC/HOBt? start->q1 s1 Switch to HATU or PyBOP q1->s1 Yes q2 Are you pre-activating the acid? q1->q2 No s1->q2 s2 Implement pre-activation step: Acid + Coupling Reagent + Base (10-15 min) then add amine q2->s2 No q3 Is the reaction still slow? q2->q3 Yes s2->q3 s3 Switch to DMF/NMP solvent Consider gentle heating (40-50°C) q3->s3 Yes q4 Observing +156 amu byproduct? q3->q4 No s3->q4 s4 Confirm pre-activation Reduce equivalents of coupling reagent Consider PyBOP q4->s4 Yes end Successful Coupling q4->end No s4->end

Caption: A decision tree for troubleshooting difficult amide couplings.

Mechanism of HATU-Mediated Coupling

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActiveEster R-COO-OAt (Active Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster deprotonates acid Amide R-CONH-R' (Product) ActiveEster->Amide amine attack Amine R'-NH2 (Our Amine) Amine->Amide

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the coupling of an activated alcohol, typically N-Boc-4-hydroxypiperidine, with a suitable 3-carbon synthon bearing a protected or masked amino group. The general approach involves the deprotonation of the hydroxyl group on the piperidine ring to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the 3-carbon chain.

A crucial consideration in this synthesis is the protection of the primary amine on the 3-carbon chain to prevent undesired N-alkylation. A common strategy involves using a starting material like 3-amino-1-propanol, where the amino group is protected with a group orthogonal to the Boc group on the piperidine, such as a benzyl (Bn) or a phthalimide (Phth) group. After the ether linkage is formed, the protecting group on the primary amine is selectively removed to yield the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q2: Why is my reaction yield of this compound consistently low?

Low reaction yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Deprotonation of N-Boc-4-hydroxypiperidine: The formation of the alkoxide is critical for the nucleophilic attack.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[1] Ensure the NaH is fresh and handled under anhydrous conditions. Use at least a stoichiometric amount of base relative to the alcohol.

  • Poor Leaving Group on the 3-Carbon Synthon: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group.

    • Solution: If you are using a 3-halopropanol derivative, consider converting the hydroxyl group to a better leaving group, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and can significantly improve the reaction rate and yield.[1]

  • Suboptimal Reaction Temperature: While heating can increase the rate of the desired SN2 reaction, excessively high temperatures can promote side reactions.[1]

    • Solution: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased.

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance.[1]

    • Solution: Ensure that your 3-carbon synthon is a primary alkyl halide or sulfonate. Using secondary or tertiary electrophiles will lead to competing elimination reactions.[1]

Q3: I am observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a strong indicator that an E2 elimination reaction is competing with the desired SN2 substitution.[1]

Possible Causes and Solutions:

  • Sterically Hindered Electrophile: As mentioned above, secondary and tertiary alkyl halides are prone to elimination.

    • Solution: The most effective way to avoid elimination is to use a primary alkyl halide or sulfonate for the 3-carbon synthon.[1]

  • High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]

    • Solution: Lowering the reaction temperature will generally favor the SN2 pathway.

  • Strong, Bulky Base: While a strong base is needed to form the alkoxide, a very bulky base can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile.

    • Solution: Use a non-hindered strong base like sodium hydride (NaH).

Q4: I am seeing evidence of N-alkylation in my product mixture. What is causing this and how can I prevent it?

N-alkylation is a common side reaction if the primary amine of the 3-carbon synthon is not adequately protected. The primary amine can act as a nucleophile and compete with the desired O-alkylation.

Possible Causes and Solutions:

  • Unprotected Amino Group: The lone pair of electrons on the nitrogen of a primary amine is nucleophilic.

    • Solution: It is highly recommended to use a protecting group for the amino functionality of the 3-carbon synthon (e.g., 3-amino-1-propanol). The choice of protecting group should be "orthogonal" to the Boc group on the piperidine, meaning it can be removed under conditions that do not affect the Boc group.[2][3][4]

      • Phthalimide (Phth): Can be removed with hydrazine.

      • Benzyl (Bn): Can be removed by hydrogenolysis.

      • Carbobenzyloxy (Cbz): Also removable by hydrogenolysis.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-(3-(phthalimido)propoxy)piperidine-1-carboxylate

This protocol outlines the Williamson ether synthesis using N-Boc-4-hydroxypiperidine and N-(3-bromopropyl)phthalimide.

Materials:

  • N-Boc-4-hydroxypiperidine

  • N-(3-bromopropyl)phthalimide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of N-(3-bromopropyl)phthalimide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Deprotection of the Phthalimide Group

This protocol describes the removal of the phthalimide protecting group to yield the final product.

Materials:

  • Tert-butyl 4-(3-(phthalimido)propoxy)piperidine-1-carboxylate

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. A white precipitate should form.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between DCM and water.

  • Filter the mixture to remove the phthalhydrazide byproduct.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be necessary if impurities are present.

Data Presentation

Property Value Source
Molecular FormulaC₁₃H₂₆N₂O₃[5]
Molecular Weight258.36 g/mol
Monoisotopic Mass258.19434 Da[5]
Predicted XlogP0.9[5]

Table 1: Physicochemical Properties of this compound.

Technique Expected Key Signals
¹H NMR (CDCl₃)δ ~3.5 (t, 2H, -O-CH₂-), ~3.4 (m, 1H, piperidine CH-O), ~3.1 (m, 4H, piperidine CH₂-N-Boc), ~2.8 (t, 2H, -CH₂-NH₂), ~1.8 (m, 2H, -O-CH₂-CH₂-), ~1.7 (m, 2H, piperidine CH₂), ~1.45 (s, 9H, Boc -C(CH₃)₃), ~1.4 (m, 2H, piperidine CH₂). Note: The primary amine protons may be broad and their chemical shift can vary.
¹³C NMR (CDCl₃)δ ~154.9 (Boc C=O), ~79.2 (Boc -C(CH₃)₃), ~76.5 (piperidine C-O), ~68.5 (-O-CH₂-), ~41.5 (-CH₂-NH₂), ~40.0 (piperidine C-N-Boc), ~31.0 (-O-CH₂-CH₂-), ~30.5 (piperidine CH₂), ~28.4 (Boc -CH₃).
MS (ESI+)m/z 259.2 [M+H]⁺, 281.2 [M+Na]⁺

Table 2: Predicted Analytical Data for this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection start N-Boc-4-hydroxypiperidine reagents1 1. NaH, Anhydrous DMF 2. N-(3-bromopropyl)phthalimide product1 Tert-butyl 4-(3-(phthalimido)propoxy) piperidine-1-carboxylate reagents1->product1 S N 2 Reaction reagents2 Hydrazine monohydrate, Ethanol, Reflux final_product Tert-butyl 4-(3-aminopropoxy) piperidine-1-carboxylate product1->final_product Intermediate reagents2->final_product Phthalimide Removal

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Product Formation incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation poor_lg Poor Leaving Group? start->poor_lg suboptimal_temp Suboptimal Temperature? start->suboptimal_temp alkene Alkene Formation (E2)? start->alkene n_alkylation N-Alkylation? start->n_alkylation sol1 Use stronger base (NaH), ensure anhydrous conditions. incomplete_deprotonation->sol1 Solution sol2 Convert -OH to -OTs or -OMs. poor_lg->sol2 Solution sol3 Optimize temperature (start lower). suboptimal_temp->sol3 Solution sol4 Use primary electrophile, lower temperature. alkene->sol4 Solution sol5 Protect the primary amine (e.g., with Phth, Bn, Cbz). n_alkylation->sol5 Solution

Caption: Troubleshooting decision tree for the synthesis.

References

Sources

Technical Support Center: Navigating Reactions with Boc-Protected Aminopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected aminopiperidines. These versatile building blocks are instrumental in the synthesis of a vast array of pharmacologically active molecules.[1][2][3] However, their unique structural features can sometimes lead to unexpected side reactions and experimental challenges. This guide is designed to provide you with in-depth troubleshooting advice, robust protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the use of Boc-protected aminopiperidines in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Incomplete or Failed Boc Deprotection

Q: My Boc deprotection of the aminopiperidine is sluggish or incomplete, as indicated by TLC or LC-MS analysis. What could be the cause, and how can I resolve it?

A: Incomplete Boc deprotection is a frequent hurdle. The stability of the Boc group is significant, but its removal can be influenced by several factors.[4]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions.[4][5] If the reaction is not proceeding, the acidic environment may be too mild.

    • Solution: Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid system like 4M HCl in dioxane.[4][6] For substrates sensitive to strong acids, a milder but effective option is using oxalyl chloride in methanol.[7]

  • Reaction Time and Temperature: The deprotection kinetics might be slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature from 0°C to room temperature and extend the reaction time, carefully monitoring the progress by TLC or LC-MS to avoid degradation of other functional groups.[4]

  • Poor Solubility: The Boc-protected aminopiperidine may not be fully dissolved in the reaction solvent, limiting its exposure to the acid.

    • Solution: Try a different solvent system in which your starting material is more soluble.[6] For instance, if using TFA in dichloromethane (DCM), ensure complete dissolution before proceeding.

Issue 2: Low Yield in Amide Coupling Reactions

Q: I am experiencing low yields when coupling a carboxylic acid to the deprotected aminopiperidine. What are the likely reasons, and what can I do to improve the yield?

A: Low coupling yields are often attributed to steric hindrance, suboptimal activation of the carboxylic acid, or side reactions.

Possible Causes & Solutions:

  • Steric Hindrance: The piperidine ring can present significant steric bulk, hindering the approach of the activated carboxylic acid.[8][9][10][11][12]

    • Solution: Employ a more potent coupling reagent that can overcome steric challenges, such as HATU, HBTU, or HCTU.[8][13] Performing a "double coupling" by repeating the coupling step with fresh reagents can also drive the reaction to completion.[8][14]

  • Inefficient Carboxylic Acid Activation: The formation of the active ester intermediate may be inefficient.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Pre-activating the carboxylic acid with the coupling reagent and an additive like HOBt before introducing the aminopiperidine can improve efficiency.[14]

  • Suboptimal Base: The choice and amount of base can impact the reaction. An excess of a strong base can lead to racemization.[8]

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[13] For sensitive substrates, consider a weaker base such as N-methylmorpholine (NMM).[8]

Issue 3: Formation of Unexpected Side Products

Q: My final product is contaminated with impurities. What are the common side products, and how can I prevent their formation?

A: Side product formation can arise from various stages of the synthesis, including the starting material itself, the deprotection step, or the coupling reaction.

Common Impurities and Prevention Strategies:

ImpurityFormation MechanismPrevention Strategy
Di-Boc Protected Piperidine Over-reaction during the Boc protection step.[15]Carefully control the stoichiometry of Boc-anhydride and reaction time during the initial protection.
Alkylated Side Products The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues.[8][16]Use scavengers like triisopropylsilane (TIS) or anisole in the TFA cleavage cocktail to trap the carbocations.[8][14]
Guanidinylation Product Uronium/aminium coupling reagents can react with the unprotected N-terminal amine.[17]Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine.[17]
(R)-enantiomer Impurity If starting with (S)-1-Boc-3-aminopiperidine, the presence of the (R)-enantiomer will carry through the synthesis.[15]Ensure the enantiomeric purity of the starting material using chiral HPLC.
Nitroso Impurities Formation can occur if the synthesis conditions expose an intermediate to nitrosating agents.[15]Avoid using reagents that can generate nitrosating species, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store Boc-protected aminopiperidines? A1: These compounds should be stored in a cool, dry place. For short-term storage, 0-8°C is recommended. For long-term storage of stock solutions, -20°C is ideal.[5] The Boc group is sensitive to acidic conditions, so storage in an inert atmosphere can prevent degradation from atmospheric moisture and CO2.[5][18]

Q2: What is the typical stability of a Boc-protected aminopiperidine? A2: The Boc group is stable under a wide range of conditions but is labile to strong acids.[4][5] It is generally resistant to basic hydrolysis and many nucleophiles.[16] Stability can be affected by pH and temperature.[5]

Q3: Can I use Boc-protected aminopiperidines in solid-phase peptide synthesis (SPPS)? A3: Yes, they are frequently used in SPPS to introduce a non-natural amino acid mimic.[1][14] It's important to note that after coupling, the subsequent deprotection of the Boc group will require acidic conditions, which might affect other acid-labile protecting groups on the peptide or the resin linkage.[14]

Q4: What are the best analytical techniques to monitor reactions involving Boc-protected aminopiperidines? A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods to monitor the progress of both deprotection and coupling reactions.[4][13] For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

This protocol describes a standard method for the removal of the Boc protecting group.[4]

Materials:

  • Boc-protected aminopiperidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected aminopiperidine (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Slowly add TFA (5-10 eq) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

  • To obtain the free base, dissolve the residue in water and add saturated aqueous NaHCO₃ solution until the pH is basic.[4]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aminopiperidine.[4]

Protocol 2: Amide Coupling using HATU

This protocol outlines a general procedure for amide bond formation.[13]

Materials:

  • Deprotected aminopiperidine

  • Carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the deprotected aminopiperidine (1.1 eq).[13]

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[13]

  • Stir the reaction at room temperature for 2-16 hours.[13]

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[13]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Aminopiperidine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + H+ Carbocation tert-Butyl Cation Protonated_Carbamate->Carbocation Loss of Amine Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene - H+ Deprotected_Amine Deprotected Aminopiperidine Carbamic_Acid->Deprotected_Amine - CO2 CO2 CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow start Low Yield in Amide Coupling check_sterics Assess Steric Hindrance start->check_sterics high_sterics High Steric Hindrance? check_sterics->high_sterics potent_reagent Use Potent Coupling Reagent (e.g., HATU) high_sterics->potent_reagent Yes check_activation Check Reagent Quality & Pre-activation high_sterics->check_activation No double_coupling Perform Double Coupling potent_reagent->double_coupling success Improved Yield double_coupling->success reagent_issue Reagents Expired or Wet? check_activation->reagent_issue new_reagents Use Fresh, Anhydrous Reagents reagent_issue->new_reagents Yes optimize_base Optimize Base (e.g., DIPEA, NMM) reagent_issue->optimize_base No new_reagents->success optimize_base->success

Caption: Troubleshooting workflow for low-yield amide coupling.

References

  • (S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability. Benchchem.
  • Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Benchchem.
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. Benchchem.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • What is (R)-3-Boc-Aminopiperidine - Properties & Specifications.
  • Boc-4-aminopiperidine. Chem-Impex.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central.
  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Steric Hindrance | Organic Chemistry. YouTube.
  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem.

Sources

Navigating the Synthesis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate: A Guide to Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maximize the yield and purity of reactions involving Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. As a key intermediate in the synthesis of various pharmaceutical agents, optimizing its preparation is crucial for efficient drug development pipelines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Issue 1: Low Yield in the Reductive Amination Step

Question: I am performing a reductive amination between a suitable carbonyl compound and this compound and observing low yields. What are the likely causes and how can I improve the outcome?

Answer: Low yields in reductive amination are a common hurdle, often stemming from several factors related to the sterically hindered nature of the secondary amine on the piperidine ring and the primary amine of the propoxy chain.[1] Direct reductive amination is a convenient one-pot method, but its application to sterically demanding amines can be challenging.[1] Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound to form the imine or iminium ion is a critical equilibrium step.[2] Steric hindrance can slow this process or shift the equilibrium unfavorably.

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[2]

      • Water Removal: The formation of the imine releases a molecule of water. Removing this water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate, can drive the equilibrium towards the imine product.

  • Suboptimal Reducing Agent: The choice of reducing agent is paramount. It must be selective for the imine/iminium ion over the starting carbonyl compound.[3][4]

    • Solution:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations due to its mildness and high selectivity for imines.[3][5] It is less likely to reduce the starting aldehyde or ketone compared to stronger reducing agents.

      • Sodium Cyanoborohydride (NaBH₃CN): Another effective option, particularly at slightly acidic pH, where the iminium ion is readily formed and reduced.[4] However, due to the toxicity of cyanide, proper handling and quenching procedures are essential.

      • Avoid Strong Hydride Reagents Prematurely: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound if added too early.[4] If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can sterically hinder the approach of the carbonyl compound to the secondary amine. Reactions with ketones are particularly more challenging than with aldehydes due to increased steric bulk.[1]

    • Solution:

      • Reaction Conditions: Increasing the reaction temperature or extending the reaction time can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this should be monitored carefully to avoid side reactions.

      • Alternative Catalysts: For particularly challenging substrates, exploring different catalytic systems, such as those based on iridium or rhodium, might be beneficial.[6]

Issue 2: Formation of Side Products During Boc-Protection/Deprotection

Question: I am experiencing the formation of unexpected byproducts during the Boc-protection of 4-(3-aminopropoxy)piperidine or the deprotection of the final product. How can I minimize these side reactions?

Answer: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many conditions and its facile removal under acidic conditions.[7][8] However, both its introduction and removal can lead to specific side products if not carefully controlled.[9][10]

During Boc-Protection:

  • Di-Boc Formation: If your starting material has multiple amine groups, such as 4-(3-aminopropoxy)piperidine, the formation of a di-Boc protected product is a common side reaction.[11]

    • Solution:

      • Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.1 equivalents, to favor mono-protection.[11]

      • Temperature Control: Performing the reaction at a lower temperature (e.g., 0 °C) can enhance selectivity.[11]

      • Stepwise Protection: A more controlled approach involves a stepwise synthesis, for instance, starting from a precursor where one amine is already protected.

During Boc-Deprotection:

  • Alkylation of Nucleophilic Sites: The acidic removal of the Boc group generates a tert-butyl cation (t-Bu+).[9][10] This electrophilic species can alkylate other nucleophilic sites in your molecule, such as electron-rich aromatic rings or other amine groups, leading to impurities.[9]

    • Solution:

      • Use of Scavengers: The addition of a scavenger, such as anisole, thioanisole, or triethylsilane, can trap the tert-butyl cation and prevent it from reacting with your product.

      • Milder Deprotection Conditions: Explore milder acidic conditions. For example, using 4M HCl in dioxane is often effective and can be performed at 0 °C to reduce side reactions.[12] Other options include using milder acids or Lewis acids like zinc bromide which can selectively cleave certain Boc groups.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What is the optimal method for Boc protection of the piperidine nitrogen in 4-(3-aminopropoxy)piperidine?

A1: The most common and effective method is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[11] A typical procedure involves dissolving the amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of a base such as triethylamine (TEA) or sodium bicarbonate to neutralize the acid formed during the reaction.[11] A slight excess of (Boc)₂O (1.1-1.3 equivalents) is generally recommended to ensure complete conversion.[11]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress.[11] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[14][15]

Q3: What are the best practices for purification of this compound?

A3: The purification method will depend on the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for separating the desired product from starting materials and byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often successful.

  • Extraction: If the impurities have significantly different acid-base properties, a liquid-liquid extraction can be a simple and effective purification step. For example, washing the organic layer with a dilute acid solution can remove unreacted basic starting materials.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

Q4: Are there any safety precautions I should be aware of when working with the reagents involved?

A4: Yes, standard laboratory safety practices should always be followed.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Reagents like sodium borohydride and sodium cyanoborohydride are flammable and can react violently with water or acids to produce flammable hydrogen gas. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas upon contact with strong acids. Always handle these reagents with care, away from ignition sources, and quench them properly before disposal.

  • Acids: Strong acids like trifluoroacetic acid (TFA) are corrosive and should be handled with extreme care in a fume hood.[9]

Visualizing the Workflow: Boc Protection

To provide a clearer understanding of a key synthetic step, the following diagram illustrates the general workflow for the Boc protection of an amine.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Solvent (e.g., DCM) add_base Add Base (e.g., TEA) start->add_base add_boc Add (Boc)₂O (1.1-1.3 eq.) add_base->add_boc stir Stir at Room Temp. or 0°C add_boc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify

Caption: General workflow for Boc protection of an amine.

Data Summary: Common Conditions for Reductive Amination

The following table summarizes common reagents and conditions for reductive amination reactions, which can be adapted for the synthesis of derivatives of this compound.

Reducing AgentTypical Solvent(s)Key CharacteristicsReference(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups.[3][5]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective at slightly acidic pH. Caution required due to toxicity.[4]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent. Should be added after imine formation is complete to avoid reduction of the starting carbonyl.[4]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Various (e.g., Ethanol, Ethyl Acetate)A "green" alternative. Can be highly selective under optimized conditions.[3]

Experimental Protocol: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol provides a general starting point for the reductive amination of an aldehyde or ketone with this compound.

  • Preparation: To a solution of the carbonyl compound (1.0 equivalent) and this compound (1.0-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.0-2.0 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • PubMed Central.
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  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Open Research@CSIR-NIScPR.
  • Benchchem.
  • RSC Publishing.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • JOCPR.
  • Benchchem. Comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Springer. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Wikipedia.
  • ResearchGate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • University of Windsor.
  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Henan Tianfu Chemical Co., Ltd.
  • Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Sciforum. Selective Mono-Boc-Protection of Bispidine.
  • PubMed Central.
  • The Royal Society of Chemistry.
  • ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)
  • ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)
  • Sigma-Aldrich. Synthesis of tert-butyl 4-(amino methyl)
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • ResearchGate.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Google Patents. Preparation method of (3S, 4R)
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Wikipedia. 1-Boc-4-AP.
  • Organic Chemistry Reactions.
  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Organic Chemistry Portal.
  • PubMed. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
  • PubChem. tert-butyl 4-(hydroxymethyl)

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Technical Support Center: Purification Strategies for Crude Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing the challenge of purifying crude Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. The objective is to provide not only step-by-step protocols but also the fundamental principles and troubleshooting logic required to overcome common purification obstacles, ensuring high-purity material for downstream applications.

Understanding the Molecule and Its Purification Challenges

This compound is a bifunctional molecule featuring a primary aliphatic amine and a Boc-protected piperidine nitrogen. This structure, while synthetically useful, introduces several challenges in purification:

  • Basicity : The primary amine is basic, making the molecule susceptible to strong interactions with acidic media, including standard silica gel.

  • Acid Sensitivity : The tert-butyloxycarbonyl (Boc) protecting group is labile under strongly acidic conditions, which limits the use of certain purification techniques.[1][2][3]

  • Amphiphilic Nature : The molecule has both a nonpolar Boc group and a polar aminopropoxy tail, giving it a moderate polarity that can complicate separations from similarly polar impurities.

  • Common Impurities : Crude material can contain unreacted starting materials, residual reagents, and by-products from the synthetic route, such as dialkylated species or prematurely deprotected amines.

A successful purification strategy hinges on a preliminary analysis of the crude mixture to identify the nature and extent of these impurities.

Initial Analytical Assessment:

  • ¹H NMR : Essential for identifying the main product and quantifying major organic impurities.

  • LC-MS : Ideal for detecting trace impurities and confirming the mass of the desired product.

  • TLC : A rapid method for visualizing the complexity of the mixture and for developing a solvent system for column chromatography.[4]

Purification Strategy Decision Framework

The choice of purification method should be guided by the impurity profile, the required scale, and the desired final purity. The following diagram outlines a decision-making process.

Purification_Strategy Start Crude Material Analysis (NMR, LC-MS, TLC) Impurity_Profile What are the major impurities? Start->Impurity_Profile NonPolar Non-polar starting materials or by-products Impurity_Profile->NonPolar Predominantly organic Ionic_Salts Inorganic salts or highly polar by-products Impurity_Profile->Ionic_Salts Ionic / Highly Polar Structurally_Similar Structurally similar impurities (e.g., isomers, dialkylation) Impurity_Profile->Structurally_Similar Similar Polarity Chromatography Strategy 1: Flash Column Chromatography NonPolar->Chromatography Extraction Strategy 2: Acid-Base Extraction Ionic_Salts->Extraction Structurally_Similar->Chromatography High resolution required Distillation Strategy 3: High-Vacuum Distillation Structurally_Similar->Distillation If thermally stable & boiling point differs

Caption: Decision tree for selecting an appropriate purification strategy.

Troubleshooting Guides and FAQs

This section provides solutions to specific problems encountered during purification, presented in a question-and-answer format.

Strategy 1: Flash Column Chromatography

Flash chromatography is a primary technique for purifying N-Boc protected compounds.[5] However, the basic amine in the target molecule requires special consideration.

Q1: My compound is streaking severely on the silica gel column, leading to poor separation and low recovery. What is causing this?

A1: This is a common issue when purifying basic amines on standard silica gel.[6][7] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, causing tailing (streaking) and irreversible adsorption.[6]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a volatile basic modifier to your eluent to neutralize the acidic sites on the silica.[6][7][8]

    • Recommendation: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Et₃N).

    • Scientific Rationale: The competing base (Et₃N) saturates the acidic silanol sites, preventing the target amine from binding strongly and allowing it to elute in a sharp band.

  • Alternative Stationary Phases: If issues persist, consider a different stationary phase.

    • Amine-functionalized silica: These columns are pre-treated to have a basic surface, ideal for purifying amines without mobile phase modifiers.[6]

    • Alumina (Neutral or Basic): Can be a suitable alternative to silica for basic compounds.

Q2: I observed a new, more polar spot on my post-column TLC analysis that was not in the crude mixture. What is it?

A2: This is likely due to the on-column degradation of your product. The acidic surface of untreated silica gel can be sufficient to cleave the acid-labile Boc group, especially with prolonged contact time.[1][2] The new spot is the fully deprotected, more polar diamine.

Preventative Measures:

  • Neutralize the System: Always use a basic modifier in your eluent as described in A1. This is the most critical step to prevent acid-catalyzed deprotection.

  • Run the Column Efficiently: Avoid letting the compound sit on the column for extended periods. A faster elution reduces the contact time with the stationary phase.

  • Check Stability: Before committing to a large-scale column, spot your crude material on a TLC plate and let it sit for 30-60 minutes before developing. If a new baseline spot appears, your compound is unstable on silica.[9]

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Crude Crude Product TLC Develop Eluent System (e.g., 10% MeOH/DCM + 1% Et3N) Crude->TLC Slurry Prepare Silica Slurry with Eluent + Base TLC->Slurry Load Load Sample Slurry->Load Elute Elute Column Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Concentrate in vacuo Pool->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Standard workflow for amine purification via flash chromatography.

Strategy 2: Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[10][11][12]

Q3: I performed an acid-base extraction, but my final yield was extremely low. Where did my product go?

A3: Low yield in an acid-base extraction often points to one of several common pitfalls related to pH control, emulsions, or incomplete extractions.

Troubleshooting Steps:

  • Incorrect pH for Extraction:

    • Acidification: To pull your basic product into the aqueous layer, you must protonate it by washing the organic layer with a dilute acid. The pH of the aqueous layer should be < 2. Use a weak acid like 1M citric acid or 10% HCl to avoid cleaving the Boc group.[11]

    • Basification: To recover your product, the aqueous layer must be basified to a pH > 12 to ensure the amine is in its free base form. Use 2-6M NaOH or KOH.

  • Emulsion Formation: The molecule's structure can lead to stable emulsions at the organic-aqueous interface, trapping the product.

    • Prevention: Use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.

    • Resolution: To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to separate the layers.

  • Insufficient Back-Extraction: The free amine must be thoroughly extracted from the basified aqueous layer back into an organic solvent.

    • Solvent Choice: Use a solvent in which the product is highly soluble, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Multiple Extractions: It is crucial to perform at least 3-5 extractions with fresh organic solvent. Multiple small-volume extractions are far more efficient than one large-volume extraction.[11]

Q4: Can I use strong acids like concentrated HCl or trifluoroacetic acid (TFA) during the extraction?

A4: No, this is strongly discouraged. The Boc group is readily cleaved by strong acids.[2][3][13] Using concentrated acids or even prolonged exposure to moderate acid concentrations (like 0.1% TFA in HPLC eluents) can lead to significant deprotection.[14] Stick to milder, dilute acids like citric acid or acetic acid for the workup.

Strategy 3: High-Vacuum Distillation

For larger scales or to remove non-volatile impurities, vacuum distillation is a powerful technique.[15][16]

Q5: Is my compound suitable for vacuum distillation, and what conditions should I use?

A5: Yes, this compound is often amenable to purification by high-vacuum distillation, which is effective for separating it from inorganic salts and high-boiling polymeric residues.

Key Operational Parameters:

ParameterRecommended Value/RangeRationale
Vacuum Level < 1 mmHg (High Vacuum)The compound has a high boiling point. A deep vacuum is required to lower the boiling point to a temperature that avoids thermal decomposition of the Boc group.[16][17]
Apparatus Short-path or KugelrohrMinimizes the distance the vapor travels, reducing product loss on the condenser surface and minimizing decomposition time at high temperature.
Pot Temperature ~140-170 °CThis is an estimated range and is highly dependent on the exact vacuum achieved. Heat slowly and monitor for the first sign of distillate collecting.

Troubleshooting:

  • Product Not Distilling: If the temperature is in the expected range but no product is collected, the vacuum is likely insufficient. Check all joints for leaks and ensure the vacuum pump is operating correctly.

  • Product Darkening/Decomposition: If the material in the distillation flask turns dark brown or black, the temperature is too high, causing thermal degradation. Improve the vacuum to allow distillation at a lower temperature.

Final Purity Assessment and Storage

After purification, the final purity should be confirmed by analytical methods such as HPLC, NMR, and LC-MS.[4][] The pure product is typically a colorless to pale yellow oil.

Recommended Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at 2-8°C. As a primary amine, it can slowly react with atmospheric carbon dioxide to form a solid carbonate salt over time.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

  • Chemical Education Digital Library. Acid base extraction flow chart. [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. [Link]

  • Biotage. Is there an easy way to purify organic amines? [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(15), 6120–6123. [Link]

  • Chromatography Forum. Amine column degradation. [Link]

  • Science Forums. Amine purification. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Koch-Glitsch. Amine Production. [Link]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents.
  • Veeprho. Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Cheresources.com Community. Vacuum Distillation For Amine Regeneration. [Link]

  • H.S. Martin. Vacuum Distillation System. [Link]

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Identifying and removing byproducts in Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for their cause and practical solutions.

Question 1: I'm observing significant amounts of unreacted Tert-butyl 4-hydroxypiperidine-1-carboxylate in my crude product after attempting a Williamson ether synthesis. What could be the cause and how can I improve the conversion?

Answer:

Incomplete conversion in a Williamson ether synthesis is a frequent challenge.[1] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an SN2 reaction.[2][3][4] Several factors can lead to low conversion of your starting material, Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Causality and Solutions:

  • Inefficient Deprotonation: The hydroxyl group of the piperidine starting material must be fully deprotonated to form the corresponding alkoxide. If the base is not strong enough or is used in insufficient quantities, the reaction will stall.

    • Protocol: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), in a suitable anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Use at least a slight molar excess of the base to drive the deprotonation to completion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary alkyl halides.[1]

    • Protocol: The deprotonation step is often performed at 0°C to control the reaction, followed by a gradual warming to room temperature or gentle heating (e.g., 50-60°C) after the addition of the alkylating agent.

  • Nature of the Alkylating Agent: The structure of your 3-halopropylamine derivative is crucial. Primary alkyl halides are ideal for SN2 reactions.[3]

    • Protocol: Use 3-bromopropylamine or 3-chloropropylamine hydrobromide. Ensure the quality of the alkylating agent is high, as impurities can interfere with the reaction.

To address this, you can implement the following refined experimental workflow:

G cluster_start Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup start Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF cool Cool to 0°C start->cool add_base Add NaH (1.1 eq) portion-wise cool->add_base stir1 Stir for 30-60 min at 0°C add_base->stir1 add_alkyl Add 3-halopropylamine derivative (1.2 eq) dropwise stir1->add_alkyl warm Allow to warm to RT and stir for 12-24h add_alkyl->warm quench Quench with water/brine warm->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry

Figure 1. Refined Williamson Ether Synthesis Workflow.
Question 2: My crude product from a Mitsunobu reaction is contaminated with triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate. How can I effectively remove these byproducts?

Answer:

The Mitsunobu reaction is an excellent method for forming the ether linkage with inversion of stereochemistry, but the removal of byproducts like triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate is a notorious challenge.[5] These byproducts are often of similar polarity to the desired product, making chromatographic separation difficult and not ideal for large-scale synthesis.[6]

Causality and Solutions:

  • Byproduct Properties: TPPO is a crystalline, polar compound, while the reduced azodicarboxylate is also relatively polar. Their solubilities can be exploited for removal.[7]

    • Crystallization/Precipitation: TPPO has low solubility in nonpolar solvents like hexanes, cyclohexane, or diethyl ether.[7][8][9] Triturating the crude reaction mixture with one of these solvents can often precipitate the TPPO, which can then be removed by filtration.

    • Complexation: TPPO can form insoluble complexes with certain metal salts. Adding salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to the reaction mixture can precipitate the TPPO complex, which is then easily filtered off.[6][8][9][10]

  • Acid-Base Extraction: If your target molecule lacks a basic nitrogen (which is not the case here, but useful for other syntheses), you could use an acidic wash to remove any basic byproducts. Conversely, a basic wash can remove acidic impurities.

  • Chromatography-Free Workup: A well-designed workup procedure can minimize the need for column chromatography.

Here is a comparison of common TPPO removal techniques:

MethodReagent/SolventAdvantagesDisadvantages
Crystallization Hexane, Diethyl Ether, CyclohexaneSimple, inexpensive.[7][8][9]May not be effective for all product mixtures; potential for product co-precipitation.
Complexation ZnCl₂, CaBr₂, MgCl₂Highly effective, scalable.[6][8][10]Requires an additional reagent; may not be compatible with all functional groups.
Polymer-Bound Reagents Polystyryl-diphenylphosphineByproducts are easily removed by filtration.Higher cost of reagents.

Recommended Protocol for TPPO Removal by Complexation:

  • After the Mitsunobu reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent such as THF or toluene.[6]

  • Add 1.5-2.0 equivalents of powdered anhydrous calcium bromide (CaBr₂).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resulting precipitate (the CaBr₂-TPPO complex) and wash the filter cake with the same solvent.

  • The filtrate, containing your desired product, can then be carried forward.

Question 3: I am observing a byproduct with a mass corresponding to the addition of two 3-aminopropoxy groups to the piperidine ring. How can I prevent this over-alkylation?

Answer:

The formation of a dialkylated product suggests that the primary amine of your desired product is reacting further with the alkylating agent. This is a common side reaction when the nucleophilicity of the product's amine is comparable to or greater than that of the starting alkoxide.

Causality and Solutions:

  • Stoichiometry Control: Using a large excess of the alkylating agent can drive the reaction towards over-alkylation.

    • Protocol: Carefully control the stoichiometry. Use a slight excess (1.1-1.3 equivalents) of the 3-halopropylamine derivative relative to the Tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Reaction Conditions: Higher temperatures and longer reaction times can increase the likelihood of the secondary reaction occurring.

    • Protocol: Monitor the reaction closely by TLC or LC-MS.[][12][13] Once the starting material is consumed, work up the reaction promptly. Running the reaction at a lower temperature may also help to favor the initial, desired reaction.

  • Protecting Group Strategy: If precise control is difficult, consider using a 3-halopropanol derivative where the amine is protected (e.g., with a Boc or Cbz group). The ether linkage is formed first, and then the protecting group on the propoxy chain is removed in a subsequent step.

G

Figure 2. Competing Reaction Pathways Leading to Over-alkylation.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to prepare this compound?

The two most prevalent synthetic strategies are:

  • Williamson Ether Synthesis: This involves the reaction of Tert-butyl 4-hydroxypiperidine-1-carboxylate with a 3-halopropylamine derivative in the presence of a strong base.[2] This is often the most direct route.

  • Mitsunobu Reaction: This route couples Tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopropan-1-ol using triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][14] This method offers mild reaction conditions and stereochemical inversion at the carbon bearing the hydroxyl group.

Which analytical techniques are best for identifying impurities in my product?

A combination of techniques is recommended for comprehensive impurity profiling:[][15]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying organic impurities.[][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for unknown impurities, which is crucial for their identification.[][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the main product and any isolated impurities.[12][16]

  • Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.[][13]

How can I remove residual solvents from my final product?

Residual solvents from the reaction or purification steps must be removed to meet pharmaceutical standards.[] Common methods include:

  • High Vacuum Drying: Placing the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) is effective for removing volatile solvents.

  • Lyophilization (Freeze-Drying): This can be used for removing water and other suitable solvents, especially for amorphous solids.

  • Recrystallization: Dissolving the product in a minimal amount of a hot solvent in which it is highly soluble, and then cooling to induce crystallization, can leave impurities and residual solvents in the mother liquor.

What are the key differences between the Williamson ether synthesis and the Mitsunobu reaction for this specific synthesis?
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Stereochemistry Retention of configuration at the alcohol carbon.Inversion of configuration at the alcohol carbon.[5]
Reagents Strong base (e.g., NaH), alkyl halide.Triphenylphosphine, azodicarboxylate (DEAD/DIAD).[5]
Byproducts Inorganic salts (e.g., NaBr).Triphenylphosphine oxide, reduced azodicarboxylate.
Workup Generally simpler, aqueous workup.More challenging due to byproduct removal.
Scope Sensitive to elimination side reactions with hindered halides.[1][2]Generally milder conditions, but the nucleophile must have a pKa < 13.[5]
Are there any safety concerns I should be aware of during this synthesis?

Yes, several safety precautions are necessary:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Azodicarboxylates (DEAD/DIAD): These are potential contact explosives and should be handled with care, avoiding shock and friction. They are also toxic.

  • Solvents: Many organic solvents used (THF, DMF, dichloromethane) are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Organic Azides: If using a synthetic route involving azides (e.g., reacting with 3-azidopropan-1-ol), be aware that organic azides can be explosive, especially when heated.[17]

References

  • Reddy, K. L., et al. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 24(7), 1399-1405.
  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]

  • Díez-Pascual, A. M., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1816-1822.
  • ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Arborpharm. (2023). How Are Impurities In Apis Detected And Removed?. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

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Section 1: The Root of the Challenge - Understanding Polar Amine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polar Amine Compound Purification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and field-tested strategies to overcome the unique challenges posed by these highly polar and often reactive molecules. This resource is structured as a series of questions and answers, addressing the specific, practical issues you face in the lab every day.

This section addresses the fundamental properties of polar amines that make their purification complex.

Q1: Why are polar amines so difficult to purify, especially using standard silica-based chromatography?

A1: The difficulty stems from a combination of two core properties: high polarity and basicity.

  • High Polarity: Polar functional groups (like primary, secondary, or tertiary amines) make these compounds highly soluble in polar solvents, including water. In reversed-phase (RP) chromatography, which uses a non-polar stationary phase, highly polar compounds have weak retention and often elute in the solvent front, resulting in poor or no separation.[1][2] In normal-phase (NP) chromatography, they bind so strongly to the polar silica stationary phase that they are difficult to elute.[1][3]

  • Basicity (pKa): Amines are basic and readily accept protons to become positively charged cations.[4][5] The pKa of an amine's conjugate acid determines the pH at which it becomes protonated.[6][7] Standard silica gel has a surface covered with silanol groups (Si-OH), which are acidic (pKa ≈ 3.5-4.5). At typical mobile phase pH ranges, these silanols can become deprotonated (Si-O⁻), creating a negatively charged surface.[8][9] The positively charged amine analyte then undergoes a strong secondary ionic interaction with these negative sites, leading to significant peak tailing and, in severe cases, irreversible adsorption to the column.[9][10][11]

Section 2: Troubleshooting Chromatographic Purification

Chromatography is the workhorse of purification, but it's also where most problems with polar amines arise. This section provides detailed troubleshooting for the most common issues.

Reversed-Phase Chromatography (RP-HPLC)

Q2: My amine compound shows severe peak tailing on a C18 column. What's happening and how can I fix it?

A2: This is the most common problem encountered with amines in RP-HPLC. The tailing is caused by the secondary ionic interactions between your protonated amine and ionized residual silanol groups on the silica backbone of the C18 stationary phase.[9][10][12]

To visualize this, consider the primary (desired) and secondary (problematic) retention mechanisms at play:

PeakTailing cluster_0 Silica Stationary Phase cluster_1 C18 Chains cluster_2 Residual Silanols cluster_3 Mobile Phase Silica C18_1 hydrophobic C18_2 hydrophobic Silanol_1 Si-O⁻ Silanol_2 Si-OH Analyte Analyte (R-NH₃⁺) Analyte->C18_1  Primary Interaction  (Hydrophobic - GOOD) Analyte->Silanol_1  Secondary Interaction  (Ionic - BAD)  CAUSES TAILING Competitor Additive (TEA-H⁺) Competitor->Silanol_1  Blocks Site

Caption: Mechanism of amine peak tailing on a C18 column.

Troubleshooting Workflow:

Here is a systematic approach to eliminate peak tailing. Start with the simplest adjustments first.

Troubleshooting start Peak Tailing Observed ph_check Is Mobile Phase pH Controlled? start->ph_check adjust_ph Adjust pH (2.5-3.0 or >8) ph_check->adjust_ph No add_additive Add Competing Base (e.g., 0.1% TEA) ph_check->add_additive Yes ph_low Go to Low pH (Protonates Silanols) adjust_ph->ph_low ph_high Go to High pH (Neutralizes Amine) Requires pH-stable column adjust_ph->ph_high change_column Change Column Chemistry add_additive->change_column Tailing Persists ph_low->add_additive Tailing Persists ph_high->add_additive Tailing Persists endcapped_column Use High-Purity, End-Capped Silica Column change_column->endcapped_column Minor Tailing change_mode Switch to HILIC, Ion-Exchange, or Mixed-Mode change_column->change_mode Severe Tailing

Caption: Troubleshooting flowchart for amine peak tailing in RP-HPLC.

Detailed Steps & Explanations:

  • Adjust Mobile Phase pH: This is the most critical parameter.[8]

    • Low pH (2.5 - 3.0): By lowering the pH well below the pKa of the silanol groups (~pH < 3), you protonate them to their neutral Si-OH form. This eliminates the negative charge and minimizes the ionic interaction with your protonated amine.[8][9] This is the most common and effective first step.

    • High pH (> 8): By raising the pH above the pKa of your amine, you convert the amine to its neutral, free-base form (R-NH₂). This eliminates its positive charge, preventing ionic interaction with the now-deprotonated silanols (Si-O⁻). Crucially, this requires a specialized pH-stable column , as standard silica dissolves at high pH.[8][13]

  • Use Mobile Phase Additives (Competing Bases): If pH adjustment alone is insufficient, add a "competing base" to the mobile phase.[8]

    • Mechanism: These are small amine additives, like triethylamine (TEA), that have a high affinity for the active silanol sites. They effectively "shield" the stationary phase, preventing your larger analyte from interacting with these problematic sites.[8][14]

    • Common Additives: See the table below for a summary. A typical starting concentration is 0.1% (v/v).

AdditiveTypical ConcentrationMechanism of Action & Notes
Triethylamine (TEA) 0.1 - 0.5%Competing base. Masks silanol activity. Can suppress MS signal.
Ammonium Hydroxide 0.1%Competing base. Volatile and MS-friendly. Used at neutral to high pH.
Formic Acid / Acetic Acid 0.1%Used to control pH at the low end. Can also act as an ion-pairing agent. MS-friendly.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent and pH modifier. Can provide excellent peak shape but causes significant ion suppression in MS and can be difficult to remove from the column.
  • Change the Column: If the above strategies fail, the issue may be the column itself.

    • Use a Modern, End-Capped Column: Modern columns are made with high-purity silica with fewer metal contaminants and are "end-capped" to block a majority of the residual silanols.[9][10]

    • Consider Alternate Stationary Phases: Columns with different bonding chemistries (e.g., embedded polar groups) or base materials (e.g., polymer-based) can offer different selectivity and reduced silanol activity.

Q3: My polar amine has no retention on a C18 column. What are my options?

A3: This is a classic problem for highly polar molecules. If your compound elutes in the solvent front, it means the hydrophobic interaction with the C18 phase is insufficient for retention.[2] You have three primary strategic options:

  • Use a Polar-Embedded or AQ-type C18 Column: These columns have polar groups embedded within the alkyl chains. This allows them to be used with highly aqueous (up to 100% water) mobile phases without the "phase collapse" that occurs with standard C18 columns, providing better retention for polar analytes.

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., an alkyl sulfonate like hexane sulfonic acid) to the mobile phase. The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged head-group remains exposed. Your positively charged amine analyte then forms an ion pair with the reagent, allowing it to be retained. Note that these reagents are not MS-friendly and can be difficult to wash out of a column.

  • Switch to a Different Chromatographic Mode: This is often the best solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this purpose.[1][2][15]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q4: When should I choose HILIC for purifying my polar amine?

A4: HILIC is the ideal choice when your compound is too polar for reversed-phase.[2][16] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][15]

  • Mechanism: The aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[1][15]

  • Key Advantage: It provides excellent retention and separation for compounds that would otherwise elute in the void volume of an RP column.[2]

Ion-Exchange (IEX) and Mixed-Mode Chromatography

Q5: What are Ion-Exchange and Mixed-Mode chromatography, and when are they useful for amines?

A5:

  • Ion-Exchange (IEX) Chromatography: This technique separates molecules based on their net charge.[17] For amines, which are cationic at low to neutral pH, Cation-Exchange Chromatography is used.[18][19] The stationary phase contains fixed negative charges (e.g., sulfonate groups) that bind the positively charged amines. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound analytes.[17] IEX is extremely effective for separating amines from neutral compounds or from each other based on differences in charge state.[20][21][22]

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases that combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single column.[23][24][25][26][27] This provides unique and powerful selectivity. For a polar amine, a mixed-mode column with both C18 chains and cation-exchange sites can provide both hydrophobic and ionic retention, offering superior separation capabilities for complex mixtures.[23][28]

Purification Strategy Selection Guide:

This diagram will help you choose the best starting point for your purification challenge.

StrategySelection start Start: Polar Amine Purification polarity_check Is the Amine Retained on C18? start->polarity_check rp_path Yes: Optimize Reversed-Phase polarity_check->rp_path Yes hilic_path No: Switch to HILIC polarity_check->hilic_path No rp_steps 1. Adjust pH 2. Add Competing Base 3. Use End-Capped Column rp_path->rp_steps charge_check Is Separation from other Charged Species Needed? rp_path->charge_check hilic_desc Ideal for highly polar amines. Use Silica, Amide, or Diol column. Gradient: High to Low Organic. hilic_path->hilic_desc hilic_path->charge_check iex_path Yes: Use Ion-Exchange (IEX) or Mixed-Mode (MM) charge_check->iex_path Yes iex_desc IEX: Separates based purely on charge. MM: Combines IEX and RP for unique selectivity. iex_path->iex_desc

Caption: Decision tree for selecting a chromatographic purification strategy.

Section 3: Sample Preparation and Alternative Techniques

Beyond chromatography, other techniques are vital for successful purification.

Q6: How can I use Solid-Phase Extraction (SPE) to clean up my polar amine sample before analysis?

A6: SPE is an excellent technique for sample cleanup, concentration, and matrix removal.[29] The choice of sorbent is key.

  • For moderately polar amines in a polar (aqueous) matrix: Use a reversed-phase sorbent like C18 . The amine will be retained by hydrophobic interaction.

  • For polar amines in a non-polar matrix: Use a normal-phase sorbent like unmodified silica or aminopropyl (NH2) .[17][30]

  • For charged amines in any matrix: Use a cation-exchange (CX) sorbent. This is often the most selective and effective method.[17] The amine binds strongly via ionic interaction, allowing neutral and anionic impurities to be washed away.

Protocol: General Cation-Exchange SPE Workflow

  • Condition: Wash the cartridge with an organic solvent (e.g., 1-2 mL of methanol) to wet the sorbent.

  • Equilibrate: Flush the cartridge with 1-2 mL of a low pH buffer (e.g., 25 mM acetate buffer, pH 4) to ensure the sorbent's exchange sites are active and ready to bind your analyte.

  • Load: Dissolve your sample in a low ionic strength, low pH solvent and slowly pass it through the cartridge. Your protonated amine will bind to the sorbent.

  • Wash: Wash the cartridge with the equilibration buffer to remove weakly bound impurities. Then, wash with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities, followed by a more polar solvent (e.g., methanol) to remove polar, non-ionic impurities.

  • Elute: Elute your purified amine by disrupting the ionic bond. This is typically done with a small volume of a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine, or a high-salt buffer to displace it.

  • Dry Down: Evaporate the elution solvent to obtain your purified compound.

Q7: My amine is difficult to crystallize as a free base. What should I do?

A7: Many polar amine free bases are oils or low-melting solids that are difficult to crystallize. The most effective strategy is to convert the amine into a salt.[31][32] Amine salts are ionic, often have much higher melting points, and form well-defined crystals, making them significantly easier to purify by recrystallization.[33]

  • How it Works: React your basic amine with an acid to form an ammonium salt. The choice of acid is important.

    • Hydrochloric Acid (HCl): Often used to form hydrochloride salts. Can be added as a solution in ether or isopropanol.

    • p-Toluenesulfonic Acid (TsOH): A solid acid that forms highly crystalline tosylate salts.

    • Oxalic Acid or Tartaric Acid: Dicarboxylic acids that can form well-ordered crystal lattices.[34]

  • General Procedure:

    • Dissolve your crude amine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add a stoichiometric amount (1 equivalent) of the chosen acid.

    • The salt will often precipitate immediately. If not, you may need to cool the solution or add a less polar anti-solvent (like hexane) to induce crystallization.

    • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.[33]

    • To recover the free base, dissolve the salt in water and add a base (e.g., NaOH or NaHCO₃) to deprotonate it, followed by extraction into an organic solvent.

References

  • Poole, C. F. (2004). In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines. ACS Publications. [Link]

  • Poole, C. F. (2004). In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. PubMed. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. AZoM. [Link]

  • PubMed. (n.d.). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. PubMed. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]

  • Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Metrohm-Peak Inc. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. alwsci. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (2025). Solid phase extraction of amines. ResearchGate. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Agilent. (2023). Why it matters and how to get good peak shape. Agilent. [Link]

  • Reddit. (2023). Tailing of basic compound. r/CHROMATOGRAPHY. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Chromatography Today. Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]

  • Reddit. (2024). Alternate of picric acid for recrystallisation. r/Chempros. [Link]

  • National Institutes of Health (NIH). (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • ResearchGate. (n.d.). Influence of pKa on solvent performance of MAPA promoted tertiary amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • ResearchGate. (n.d.). Effect of additives on retention and selectivity. ResearchGate. [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. r/chemistry. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2014). Purifying Amines Using Their Salts. YouTube. [Link]

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Stability issues of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Understanding the stability of this compound is critical for ensuring reaction reproducibility, maximizing yields, and preventing the formation of unwanted impurities. This guide provides in-depth, field-proven insights into the stability of this molecule in various solvents, offers troubleshooting advice, and details protocols for stability assessment.

Core Stability Concerns: Understanding the Molecule's Weak Points

This compound possesses two key functional groups that dictate its stability profile: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the primary amine at the terminus of the propoxy chain. Issues encountered during its use almost invariably trace back to the unintended reactivity of one or both of these sites.

  • Boc Group Lability: The Boc group is notoriously sensitive to acidic conditions.[1][2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. Even trace amounts of acid in a solvent or on glassware can initiate this degradation.

  • Primary Amine Nucleophilicity: The terminal primary amine is a potent nucleophile.[3] It can react with various electrophiles, including trace impurities often found in laboratory solvents. Common culprits include aldehydes (from solvent oxidation) and acid halides or anhydrides (from degradation of other reagents).[4]

Below is a diagram illustrating the primary degradation pathways.

Primary Degradation Pathways cluster_0 Boc Group Instability cluster_1 Primary Amine Reactivity Start Tert-butyl 4-(3-aminopropoxy) piperidine-1-carboxylate Acid Acidic Conditions (e.g., trace HCl, TFA) Start->Acid Protonation Deprotected 4-(3-Aminopropoxy)piperidine (Deprotected Product) Acid->Deprotected Cleavage Byproducts_Boc CO2 + Isobutylene Deprotected->Byproducts_Boc Start2 Tert-butyl 4-(3-aminopropoxy) piperidine-1-carboxylate Electrophile Electrophilic Impurities (e.g., Aldehydes, Ketones) Start2->Electrophile Nucleophilic Attack Side_Product Imine/Amide Adducts (Side Products) Electrophile->Side_Product

Caption: Key degradation pathways for the title compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments in a practical question-and-answer format.

Q1: My reaction yield is unexpectedly low, and I suspect starting material degradation. How can I confirm this and what is the likely cause?

Answer: This is a classic problem often linked to solvent choice and quality. The primary suspect is the cleavage of the Boc group.

Causality: Protic solvents (like methanol and ethanol) or chlorinated solvents (like dichloromethane, DCM) can become acidic over time. DCM, for instance, can degrade to produce trace amounts of HCl, especially when exposed to light. This acid is sufficient to catalyze the removal of the Boc group, reducing the available amount of your desired starting material.[5]

Troubleshooting Steps:

  • Check Purity: Before starting your reaction, run a quick check of your starting material solution. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if a more polar spot (the deprotected amine) is present.

  • Use Fresh, High-Purity Solvents: Always use freshly opened, anhydrous, or inhibitor-free solvents where appropriate. For DCM, it is best practice to use a bottle that has been recently opened.

  • Neutralize Glassware: Acidic residues on glassware can be an overlooked source of degradation. Ensure all glassware is rinsed with a dilute base (like a weak NaHCO₃ solution), followed by deionized water and a final solvent rinse before drying.

Q2: I've noticed an unknown, less polar impurity in my reaction mixture by TLC/LC-MS. What could it be?

Answer: This suggests a reaction involving the primary amine, likely with an electrophilic impurity in your solvent.

Causality: The nucleophilic primary amine can react with aldehydes or ketones to form imines (also known as Schiff bases).[6] Aldehydes are common impurities in solvents like Tetrahydrofuran (THF) and Diethyl Ether, which can form through peroxide-mediated oxidation. Acetone, often used for cleaning, can also be a contaminant. This imine formation results in a new, often less polar, side product.

Troubleshooting Steps:

  • Identify the Impurity: The mass of the new peak in your LC-MS data can provide clues. Look for your starting material mass + the mass of a potential contaminant (e.g., +40 for acetone, minus H₂O).

  • Solvent Purification: If you suspect solvent contamination, consider passing the solvent through a column of activated basic alumina to remove acidic impurities and some aldehydes.

  • Inert Atmosphere: When storing solutions of the compound, especially for extended periods, do so under an inert atmosphere (Nitrogen or Argon) to prevent solvent oxidation.[7]

Q3: What are the ideal solvents for dissolving and storing this compound?

Answer: The choice of solvent is critical for maintaining the integrity of the compound.

Recommended Solvents for Storage & Reactions:

  • Aprotic, Non-chlorinated Solvents: Tetrahydrofuran (THF), Dioxane, and Toluene are generally safe choices, provided they are anhydrous and of high purity.[8]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent for solubility, but must be of very high purity.[9] Store solutions in these solvents at low temperatures (-20°C or -80°C) and under an inert atmosphere.[8]

Solvents to Use with Caution:

  • Protic Solvents (Methanol, Ethanol): While useful for some reactions, they can facilitate Boc deprotection if any acid is present.[10] If you must use them, ensure they are fresh and the reaction is buffered if possible.

  • Chlorinated Solvents (DCM, Chloroform): Prone to acid formation. Use freshly opened bottles or pass them through a basic alumina plug immediately before use.

Summary of Solvent Stability:

SolventStability RatingKey Considerations
Dichloromethane (DCM)Poor to Fair Risk of HCl formation; use fresh, stabilized grades.[5]
Tetrahydrofuran (THF)Good Risk of peroxide/aldehyde formation; use fresh, inhibitor-free.
Acetonitrile (MeCN)Excellent Generally inert and a good choice for analysis and reaction.
Methanol (MeOH)Fair Protic nature can facilitate acid-catalyzed deprotection.[10][11]
Dimethylformamide (DMF)Good High purity is essential; store solutions cold.
Dimethyl Sulfoxide (DMSO)Good High purity is essential; store solutions cold.
WaterPoor Unstable, especially at non-neutral pH.

Experimental Protocols

Here are step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Troubleshooting Workflow for Unexpected Reaction Results

Start Unexpected Result (Low Yield / Impurity) Check_SM Analyze Starting Material (SM) Solution via LC-MS/TLC Start->Check_SM Degraded SM Degraded? Check_SM->Degraded Boc_Loss Polar Spot/Peak? (Boc Cleavage) Degraded->Boc_Loss Yes SM_OK SM is Pure. Investigate Reaction Conditions. Degraded->SM_OK No Amine_React Non-Polar Spot/Peak? (Amine Reaction) Boc_Loss->Amine_React No Acid_Issue Root Cause: Acid Contamination (Solvent, Glassware) Boc_Loss->Acid_Issue Yes Electrophile_Issue Root Cause: Electrophile (Solvent Impurity) Amine_React->Electrophile_Issue Yes

Caption: Workflow for diagnosing reaction issues.

Protocol 2: Rapid Stability Test in a Chosen Solvent

This protocol allows you to quickly assess if your compound is stable in a specific solvent under your planned reaction conditions.

  • Preparation:

    • Prepare a stock solution of this compound in a trusted stable solvent (e.g., high-purity Acetonitrile) at a known concentration (e.g., 1 mg/mL). This is your Control .

    • Prepare a second solution of the compound at the same concentration in the Test Solvent .

  • Incubation:

    • Divide the Test Solvent solution into two vials.

    • Keep one vial at room temperature and, if your reaction involves heating, place the other at your target reaction temperature.

    • Store the Control solution at 4°C.

  • Analysis (Time Points: 0h, 2h, 6h, 24h):

    • At each time point, take a small aliquot from each vial (Control, Test RT, Test Heated).

    • Analyze the aliquots by TLC or LC-MS.

    • On TLC: Look for the appearance of new spots. A new, more polar spot indicates Boc deprotection.

    • On LC-MS: Quantify the peak area of the parent compound. A decrease in the parent peak area over time in the test samples compared to the control indicates degradation.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do Amines React With Other Chemicals? YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

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Technical Support Center: Overcoming Reactivity Challenges with Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to address the common challenge of low reactivity associated with the primary amine in this molecule. Our goal is to empower you with the knowledge to overcome synthetic hurdles and achieve higher yields and cleaner reactions.

Understanding the Reactivity Profile

The primary amine of this compound is often found to be a sluggish nucleophile. This reduced reactivity is not due to a single factor, but rather a combination of steric and potential electronic influences inherent to its structure.

  • Steric Hindrance : The principal cause of low reactivity is the significant steric bulk of the adjacent N-Boc-piperidine group.[1][2] This large, conformationally rigid moiety can physically obstruct the approach of electrophiles to the primary amine's lone pair, slowing down reactions like acylation and alkylation.

  • Intramolecular Interactions : While less dominant than sterics, the possibility of transient intramolecular hydrogen bonding between the primary amine (donor) and the ether oxygen (acceptor) could reduce the availability of the amine's lone pair for intermolecular reactions.

  • Basicity : The amine is a typical aliphatic primary amine with an expected pKa in the range of 9-10. While sufficiently basic for many reactions, its nucleophilicity is hampered by the aforementioned steric factors.

Visualization Hub

Diagram 1: Steric Hindrance Model

This diagram illustrates how the bulky N-Boc-piperidine group can sterically shield the primary amine, hindering the approach of an electrophile.

StericHindrance cluster_molecule Molecular Structure Amine Primary Amine (-NH2) [Reactive Site] Linker Propoxy Linker (-O-(CH2)3-) Linker->Amine Piperidine N-Boc-Piperidine [Bulky Group] Piperidine->Linker Electrophile Electrophile (e.g., Activated Carboxylic Acid) Piperidine->Electrophile Steric Clash Electrophile->Amine   Approach Path

Caption: Steric shielding of the primary amine by the bulky Boc-piperidine group.

Diagram 2: Troubleshooting Workflow for Low Yield

A logical workflow to diagnose and solve low-yield reactions involving the title compound.

TroubleshootingWorkflow Start Problem: Low Reaction Yield CheckReagents 1. Verify Reagent Purity & Stoichiometry - Is amine pure? - Are coupling agents fresh? - Is stoichiometry correct? Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions - Anhydrous solvent? - Optimal temperature? - Correct base? CheckReagents->CheckConditions AmideCoupling Issue: Amide Coupling? CheckConditions->AmideCoupling Reaction Type? ReductiveAmination Issue: Reductive Amination? AmideCoupling->ReductiveAmination No ImproveCoupling Solution: Enhance Coupling - Switch to HATU, HBTU, or COMU. - Consider acyl fluoride intermediate. - Increase reaction time/temperature. AmideCoupling->ImproveCoupling Yes ImproveRA Solution: Optimize RA - Use STAB as reductant. - Maintain pH 5-6. - Pre-form imine if necessary. ReductiveAmination->ImproveRA Yes Success Reaction Optimized ImproveCoupling->Success ImproveRA->Success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving low to no yield. What's the cause?

A: This is the most common issue. The low reactivity is primarily due to the steric hindrance from the Boc-piperidine group, which slows the nucleophilic attack of the amine on the activated carboxylic acid intermediate.[1][2] Standard coupling reagents like EDC/HOBt may not generate a sufficiently reactive intermediate or the reaction kinetics are simply too slow under standard conditions.[3][4]

Q2: What are the best coupling reagents for this sterically hindered amine?

A: For sterically demanding couplings, more potent activating agents are required.[3] Uronium/aminium salts like HATU , HBTU , or COMU are highly recommended. These reagents rapidly generate highly reactive OBt/OAt active esters that can react more effectively with the hindered amine. Phosphonium salts like PyBOP are also excellent choices.

Q3: I'm performing a reductive amination and observing significant amounts of the starting aldehyde/ketone being reduced. How can I prevent this?

A: This side reaction occurs when the reduction of the carbonyl is faster than imine formation. This is common with hindered amines.[5][6] To favor imine reduction, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) , which is particularly effective at reducing iminium ions over carbonyls.[7] Also, ensure the reaction is run under weakly acidic conditions (pH 5-6) to catalyze imine formation without passivating the amine.

Q4: Can I increase the reaction temperature to improve the rate?

A: Yes, moderately increasing the temperature (e.g., to 40-60 °C) can often overcome the activation energy barrier for sterically hindered reactions.[8][9] However, this should be done cautiously. For amide couplings, higher temperatures can increase the risk of racemization if chiral centers are present.[1] For reductive aminations, it could lead to reagent decomposition. Always monitor the reaction closely by TLC or LC-MS.

Q5: What solvents are recommended for reactions with this substrate?

A: Aprotic polar solvents are generally the best choice. DMF and NMP are excellent for amide couplings as they are good at solvating all components and can be used at higher temperatures. For reductive aminations, DCM or 1,2-dichloroethane (DCE) are commonly used with STAB.[6] Always ensure your solvents are anhydrous, as water can hydrolyze activated intermediates.[1]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
No or <10% product formation in an amide coupling. 1. Insufficient Carboxylic Acid Activation: The coupling reagent is not potent enough for the hindered amine.[1][3] 2. Amine Protonation: An acid-base reaction between your carboxylic acid and amine may be occurring, rendering the amine non-nucleophilic.[1] 3. Reagent Degradation: Coupling reagents (especially HATU/HBTU) or anhydrous solvents have degraded due to moisture.1. Switch to a stronger coupling reagent: Use HATU, HBTU, or COMU with a non-nucleophilic base like DIPEA.[1] 2. Pre-activation: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine. This ensures the activated species is formed first. 3. Use fresh reagents: Open new bottles of coupling agents and use freshly distilled/dried solvents.
Multiple side products observed. 1. N-Acylurea Formation (with carbodiimides): The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[10] 2. Epimerization: If your carboxylic acid is chiral, the harsh conditions or high temperatures may be causing racemization. 3. Over-alkylation (in alkylation reactions): The primary amine reacts twice.1. Use an additive or switch reagents: Additives like HOBt or OxymaPure suppress N-acylurea formation.[1] Better yet, switch to HATU or a similar reagent. 2. Lower the temperature: Run the reaction at 0 °C to room temperature. Use additives known to suppress racemization (e.g., OxymaPure). 3. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and add the alkylating agent slowly to the reaction mixture.
Reaction stalls at ~50% conversion. 1. Product Inhibition: The product formed may be coordinating to reagents or catalysts. 2. Reagent Stoichiometry: Insufficient coupling reagent or base was used. 3. Equilibrium Issues (Reductive Amination): The imine/iminium formation is in an unfavorable equilibrium with the starting materials.1. Add more reagent: A second charge of the coupling reagent and base may push the reaction to completion. 2. Re-evaluate stoichiometry: Ensure at least 1.1 eq of coupling reagent and 2.0 eq of base (e.g., DIPEA) are used. 3. Remove water: Add molecular sieves (3Å or 4Å) to the reaction mixture to drive the equilibrium towards imine formation.

Optimized Experimental Protocols

Protocol 1: High-Yield Amide Coupling with a Sterically Hindered Amine

This protocol utilizes HATU, a highly effective coupling reagent for challenging substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes. This is the "pre-activation" step.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered systems, the reaction may require warming to 40-50 °C and stirring for 12-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB) for the selective reduction of the imine intermediate.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).

  • Dissolve the components in anhydrous DCE (to make a ~0.1 M solution).

  • Add a catalytic amount of glacial acetic acid (~0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can add activated 4Å molecular sieves at this stage to help drive the reaction.

  • In one portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Lundgren, R. J., et al. (2016).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Li, G., et al. (2020).
  • Ghaffari, M., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Miller, M. J., et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Infectious Diseases.
  • Chen, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Singh, V., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules.
  • Cavallo, L., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.
  • Ananikov, V. P., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Douglas, C. J., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters.
  • Albericio, F., & El-Faham, A. (2008). Amide bond formation: beyond the myth of coupling reagents. Journal of Peptide Science.
  • Wessjohann, L. A., et al. (2002).
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Akkurat, M., et al. (2016).
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal.
  • Larhed, M., et al. (2015).
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2020). amide coupling help. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Knowles, R. R., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Wang, F., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Kappe, C. O., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019).

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Validation & Comparative

A Comparative Guide to the Characterization of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires precise and reliable analytical methods for its purity assessment and identification. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each technique.

The Rationale for Orthogonal Analytical Approaches

Employing two distinct analytical techniques is a cornerstone of robust analytical science. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[1][2][3] In contrast, GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous state, with subsequent identification by their mass-to-charge ratio.[1][2][4] This fundamental difference in separation and detection principles provides a more complete picture of the sample's purity profile, as one technique may reveal impurities that are not amenable to analysis by the other.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the direct analysis of this compound without the need for derivatization.[1][2][3] The presence of the polar aminopropoxy and carbamate moieties, along with the non-polar tert-butyl group, allows for effective separation using reversed-phase chromatography.

Experimental Design and Causality

Our proposed HPLC method is designed to provide a robust and reproducible separation of the target compound from potential process-related impurities and degradation products.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (50:50 ACN:H2O) Sample->Dissolve Filter Filter through 0.45 µm PTFE Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Purity and Impurities Integrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of this compound.

Column Selection: A C18 reversed-phase column is the logical choice due to its versatility and proven efficacy in separating compounds with mixed polarity.[5] The C18 stationary phase will interact with the non-polar tert-butyl group and the piperidine ring, while the polar aminopropoxy chain will have a higher affinity for the mobile phase, allowing for a balanced retention.

Mobile Phase Composition: A gradient elution with water and acetonitrile (ACN) as the mobile phases provides the necessary resolving power to separate a range of potential impurities with varying polarities. The addition of a small percentage of trifluoroacetic acid (TFA) to the mobile phase serves two critical purposes: it protonates the free amine, leading to sharper, more symmetrical peaks by minimizing tailing, and it acts as an ion-pairing agent to improve retention of the basic analyte.[5][6] Caution is advised, as excessive TFA concentration or prolonged exposure during solvent evaporation can lead to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[6]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (for detection of the carbamate chromophore)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter prior to injection.

Expected Data and Interpretation

The primary output is a chromatogram showing the elution of the main compound and any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

ParameterExpected ResultInterpretation
Retention Time ~15-20 minutesConfirms the identity of the compound under the specified conditions.
Purity (Area %) >98%Indicates the percentage of the desired compound in the sample.
Related Impurities Individual impurities <0.1%Quantifies known and unknown process-related impurities.
Boc-deprotected impurity Expected at an earlier retention timeThe presence of this impurity would indicate degradation of the starting material.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

While HPLC is ideal for the main, non-volatile component, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.[1][2][4] Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a primary amine, which can cause peak tailing and interaction with the column.[7] Therefore, derivatization is a necessary step to enhance its volatility and improve chromatographic performance.[7][8]

Experimental Design and Causality

Our proposed GC-MS method involves a derivatization step to make the analyte amenable to gas chromatography.

Diagram 2: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Derivatize Add TFAA and Heat at 70°C Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC MassSpec Analyze Mass Spectra TIC->MassSpec Identify Identify Impurities via Library Search MassSpec->Identify

Caption: Workflow for the GC-MS analysis of this compound, including the crucial derivatization step.

Derivatization Strategy: Acylation with trifluoroacetic anhydride (TFAA) is an effective strategy.[9] TFAA reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative. This not only increases the volatility of the molecule but also improves its chromatographic properties, leading to sharper peaks and enhanced sensitivity.

Column Selection: A non-polar DB-5ms column (5% phenyl-methylpolysiloxane) is a robust choice for general-purpose analysis and is well-suited for separating a wide range of derivatized compounds.

Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and comparison with mass spectral libraries for impurity identification.[10]

Detailed GC-MS Protocol

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of ethyl acetate and vortex to dissolve.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-500 amu

Expected Data and Interpretation

The GC-MS analysis will provide a total ion chromatogram (TIC) and a mass spectrum for each eluting peak.

ParameterExpected ResultInterpretation
Retention Time of Derivatized Analyte Dependent on the specific conditions, but reproducible.Confirms the identity of the derivatized compound.
Mass Spectrum of Derivatized Analyte A molecular ion peak and characteristic fragment ions.Provides structural information and confirms the identity of the compound.
Volatile Impurities Peaks at earlier retention times with corresponding mass spectra.Identification and semi-quantification of volatile impurities.

Expected Fragmentation Pattern: The mass spectrum of the trifluoroacetylated derivative is expected to show a molecular ion peak. Key fragment ions would likely arise from the loss of a tert-butyl group (a stable carbocation), cleavage of the ether linkage, and fragmentation of the piperidine ring. The presence of the trifluoroacetyl group will also lead to characteristic fragment ions.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Amenability Excellent for the direct analysis of the non-volatile parent compound.Requires derivatization to increase volatility.
Primary Application Purity assessment and quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities; structural elucidation.
Sample Preparation Simple dissolution and filtration.More complex, involving a chemical derivatization step.
Sensitivity High, especially with UV detection for chromophoric compounds.Very high, particularly in selected ion monitoring (SIM) mode for trace analysis.
Identification Power Based on retention time comparison with a reference standard.High confidence in identification based on mass spectral fragmentation patterns and library matching.
Method Validation Well-established protocols according to ICH guidelines for accuracy, precision, linearity, etc.[11][12][13][14][15]Validation follows similar principles, with a focus on specificity and sensitivity for impurity profiling.[11][12][13][14][15]

Conclusion: A Synergistic Approach

Both HPLC and GC-MS are powerful analytical techniques that provide complementary information for the comprehensive characterization of this compound. HPLC is the method of choice for determining the purity and assay of the final intermediate, offering a direct and robust analysis. GC-MS, with its high sensitivity and specificity, is indispensable for the identification of volatile impurities and for providing orthogonal data for structural confirmation.

For researchers, scientists, and drug development professionals, the implementation of both techniques within a well-defined analytical strategy, guided by the principles of method validation outlined by the ICH, is essential.[11][12][13][14][15] This dual-pronged approach ensures a thorough understanding of the impurity profile, ultimately contributing to the development of safe and high-quality pharmaceutical products.

References

  • AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 17, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • IJIRT. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). International Journal of Innovative Research in Technology. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 17, 2026, from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved January 17, 2026, from [Link]

  • Saw, Y. L., et al. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. National Science Foundation. [Link]

  • PubChemLite. (2025). This compound (C13H26N2O3). Université du Luxembourg. [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Retrieved January 17, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. [Link]

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Versatile Building Block

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a primary aminopropoxy chain, makes it a valuable intermediate for synthesizing a diverse range of pharmaceutical candidates. The piperidine moiety is a common scaffold in many approved drugs, while the primary amine provides a reactive handle for further chemical elaboration.[][2]

However, the synthetic utility of this building block is directly contingent on its purity. Undesired chemical substances, or impurities, even in trace amounts, can have significant downstream consequences.[3] They can lead to the formation of unintended side products, complicate reaction monitoring and product isolation, and, most critically, introduce potentially toxic components into an active pharmaceutical ingredient (API). Therefore, rigorous purity analysis is not merely a quality control checkpoint but a fundamental necessity for ensuring the reliability, reproducibility, and safety of the entire drug development process.

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound. It is designed to offer practical, field-proven insights into methodological choices, protocol execution, and data interpretation, grounded in the principles of scientific integrity and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[3][4][5]

Synthetic Origins and the Impurity Profile

To effectively analyze purity, one must first understand the potential impurities that can arise during synthesis. A common route to this compound involves the N-alkylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate with a suitable three-carbon aminopropoxy synthon, often involving protection/deprotection steps.

A plausible synthetic pathway is the Williamson ether synthesis, reacting the alkoxide of N-Boc-4-hydroxypiperidine with a protected 3-halopropylamine (e.g., 3-bromopropylphthalimide), followed by deprotection of the amine.

This process can introduce several classes of organic impurities, which the ICH Q3A(R2) guideline categorizes as starting materials, by-products, intermediates, and degradation products.[3][4]

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Tert-butyl 4-hydroxypiperidine-1-carboxylate

    • 3-Bromopropylphthalimide (or other alkylating agent)

  • By-products:

    • Products of over-alkylation.[6]

    • Elimination products from the alkylating agent.

  • Intermediates:

    • Incomplete removal of the phthalimide protecting group would result in Tert-butyl 4-(3-phthalimidopropoxy)piperidine-1-carboxylate.

  • Reagents and Solvents:

    • Residual solvents used in reaction and purification (e.g., DMF, acetonitrile, THF).[4]

    • Residual bases (e.g., triethylamine, potassium carbonate).[7]

Below is a logical diagram illustrating the relationship between the synthetic pathway and the potential impurities that must be monitored.

Synthesis_Impurity_Profile SM1 N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-(3-phthalimidopropoxy) piperidine SM1->Intermediate Step 1: Williamson Ether Synthesis Imp1 Impurity: Unreacted SM1 SM1->Imp1 carry-over SM2 3-Bromopropylphthalimide SM2->Intermediate Step 1: Williamson Ether Synthesis Imp2 Impurity: Unreacted SM2 SM2->Imp2 carry-over Product < Tert-butyl 4-(3-aminopropoxy) piperidine-1-carboxylate > Intermediate->Product Step 2: Deprotection (e.g., Hydrazine) Imp3 Impurity: Incomplete Deprotection (Intermediate) Intermediate->Imp3 incomplete reaction Imp4 Impurity: By-product (e.g., elimination) Intermediate->Imp4 side reaction

Caption: Synthetic pathway and potential process-related impurities.

Comparative Guide to Analytical Methodologies

No single analytical technique is sufficient for comprehensive purity analysis.[8] An orthogonal approach, combining methods with different separation and detection principles, is essential for a complete and trustworthy assessment. The most common and powerful techniques for this molecule are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Key Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field, providing structural and quantitative data.Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Primary Use Quantitative Purity (Area %); Separation of non-volatile impurities.Structural Confirmation ; Absolute Quantitative Purity (qNMR); Impurity Identification.Analysis of volatile/semi-volatile impurities (e.g., residual solvents).
Sensitivity High (ng to pg levels).Moderate (µg to mg levels).Very High (pg to fg levels).
Selectivity High, tunable via column and mobile phase choice.High, based on unique chemical environments of nuclei.Very High, based on both retention time and mass fragmentation.
Quantitation Excellent (Relative, requires reference standard for absolute).Excellent (Absolute , primary method possible).[9][10][11][12]Good for volatiles (Requires reference standards).
Impurity ID Limited (requires coupling to MS).Excellent for structure elucidation of major impurities.Excellent, based on mass spectral library matching.
Strengths Gold standard for purity percentage, robust, high throughput.[13][14]Provides unambiguous structural information, universal detector for quantification.[8][9]Gold standard for residual solvent analysis and volatile impurities.[]
Limitations Requires chromophore for UV detection; co-elution possible; relative quantitation.Lower sensitivity than chromatography; complex spectra for mixtures.Limited to thermally stable and volatile compounds; derivatization may be needed.

Experimental Protocols & Workflow

The following sections provide detailed, step-by-step protocols for the key analytical methods. The causality behind experimental choices is explained to provide a deeper understanding.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality: HPLC is the workhorse for purity determination in pharmaceutical development.[14][16] For this compound, a reversed-phase (RP-HPLC) method is ideal. The molecule has sufficient polarity to be retained on a C18 column and possesses no strong chromophore, making UV detection at low wavelengths (e.g., 200-220 nm) necessary to detect the carbamate and ether functionalities. The basic nature of the amines requires a buffered mobile phase to ensure sharp, symmetrical peaks.[14]

  • Instrumentation: Standard HPLC system with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amines).

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 80% B

    • 17-20 min: 80% B

    • 20-21 min: 80% to 5% B

    • 21-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Rationale: Controlled temperature ensures reproducible retention times).

  • Detection: UV at 210 nm. (Rationale: Low wavelength needed for detecting compounds without strong chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh Sample (~5 mg) Prep2 Dissolve in Diluent (10 mL, ~0.5 mg/mL) Prep1->Prep2 Prep3 Filter with 0.45 µm Syringe Filter Prep2->Prep3 Analysis1 Inject 10 µL onto RP-HPLC System Prep3->Analysis1 Analysis2 Run Gradient Method (25 min) Analysis1->Analysis2 Analysis3 Detect at 210 nm Analysis2->Analysis3 Data1 Integrate Chromatogram Analysis3->Data1 Data2 Calculate Area % Purity = (Area_Main / Area_Total) * 100 Data1->Data2 Data3 Report Impurities >0.05% Data2->Data3

Caption: Standard workflow for HPLC purity determination.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Causality: While HPLC provides excellent relative purity (area %), qNMR can determine absolute purity without needing a specific reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a primary analytical method.[9][12] By adding a certified internal standard of known purity and concentration, the purity of the target compound can be calculated directly.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material). (Rationale: IS should have sharp signals that do not overlap with the analyte, be stable, and not volatile).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the standard (e.g., D1 = 30s). (Rationale: Ensures full relaxation of all protons for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the tert-butyl protons at ~1.4 ppm, 9H).

    • Integrate a signal from the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm, 2H).

  • Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • P = Purity of the internal standard

GC-MS for Residual Solvent Analysis

Causality: The ICH Q3C(R5) guideline mandates the control of residual solvents from the manufacturing process. GC-MS is the ideal technique for this as solvents are volatile. Headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix.

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: A low- to mid-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling solvent like Dimethyl sulfoxide (DMSO). Crimp the vial tightly.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

  • GC Conditions:

    • Inlet Temperature: 200 °C

    • Carrier Gas: Helium, constant flow.

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Analysis: Identify solvents by comparing their retention times and mass spectra to a library of known solvents. Quantify against a standard containing expected solvents at known concentrations.

Conclusion and Best Practices

A comprehensive purity analysis of this compound is a multi-faceted process that relies on the strategic integration of orthogonal analytical techniques.

  • For routine quality control and relative purity , a validated RP-HPLC method is the primary tool for separating and quantifying the main component and any non-volatile, process-related impurities.

  • For establishing an absolute purity value for a reference standard or for critical batches, qNMR is the method of choice, offering a direct, primary measurement without the need for an identical standard.

  • For ensuring safety and compliance with regulatory guidelines , Headspace GC-MS is essential for identifying and quantifying residual solvents.

By combining these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality of this versatile building block and the integrity of their subsequent research and development efforts.

References

  • Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX Source: Slideshare URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification Source: AZoM.com URL: [Link]

  • Title: Consistency and Purity - Magnetic Resonance Source: Oxford Instruments URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central (PMC) URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

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A Comparative Guide to PROTAC Linkers: Focusing on Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology. These heterobifunctional molecules catalytically harness the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture is a tripartite assembly: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While significant attention is often given to the ligands, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, dictating the stability of the ternary complex, physicochemical properties, and ultimately, its therapeutic potential.[1][2]

This guide provides an in-depth comparison of PROTAC linkers, with a specific focus on the utility of rigid scaffolds like Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, contrasted with other prevalent linker classes. We will explore the causal relationships behind linker design choices and provide supporting data and methodologies for researchers in drug development.

The Central Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This complex formation is the rate-limiting step for subsequent ubiquitination of the POI and its degradation by the proteasome.[5] The linker's length, rigidity, and chemical composition profoundly influence the geometry and stability of this complex.[6][7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and enhanced degradation efficiency.[8] Conversely, a poorly designed linker can result in steric hindrance or unproductive conformations, abrogating the PROTAC's activity.[2][3]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ub Transfer Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers are generally categorized based on their flexibility and chemical structure. The main classes include flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures incorporating cyclic moieties like piperidine.[3][9]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most commonly used due to their synthetic tractability and the ease with which their length can be modulated.[9][]

  • Alkyl Chains: These simple hydrocarbon chains provide significant conformational freedom.[9] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations to find a productive binding mode.[4] However, their high flexibility can also lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex.[4] Furthermore, their hydrophobicity can negatively impact aqueous solubility, a critical parameter for drug development.[9]

  • PEG Chains: PEG linkers are frequently employed to improve the solubility and overall drug metabolism and pharmacokinetics (DMPK) properties of PROTACs, which are often large and lipophilic.[][11] The hydrophilicity of PEG can enhance cell permeability and bioavailability.[11] Like alkyl chains, their flexibility can aid in spanning the distance between the POI and E3 ligase.[11] However, studies have shown that simply replacing an alkyl chain with a PEG linker of the same length can sometimes inhibit PROTAC activity, indicating that the atomic composition, not just length, is a critical factor.[1]

Rigid Linkers: The Case for this compound

In contrast to flexible chains, rigid linkers introduce conformational constraints that can be highly beneficial for PROTAC efficacy. This compound is an exemplar of a building block used to construct such rigid linkers.[12][13] The piperidine ring reduces the number of rotatable bonds, pre-organizing the PROTAC into a more defined conformation.

Advantages of Rigid Piperidine-Based Linkers:

  • Reduced Entropic Penalty: By restricting conformational freedom, rigid linkers can reduce the entropic cost of forming the ternary complex, leading to higher stability and affinity.[4]

  • Enhanced Selectivity: The defined spatial orientation enforced by a rigid linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[4] A stark example is the BET degrader MZ1, which uses a rigid linker and is relatively selective for degrading BRD4 over BRD2 or BRD3.[1]

  • Improved Physicochemical Properties: Saturated heterocycles like piperidine are common motifs in successful drugs.[1] Incorporating them can improve DMPK properties compared to long, linear, and potentially metabolically labile chains.[1][14]

  • Favorable Ternary Complex Geometry: Recent studies have shown that rigid linkers, such as those containing a piperazine ring, can induce unique, planar conformations that enhance protein-protein interactions at the ternary complex interface, boosting stability and degradation efficiency.[7]

Disadvantages:

  • Synthetic Complexity: Rigid linkers are often more synthetically challenging to prepare and modify compared to simple PEG or alkyl chains.[4]

  • Empirical Optimization: While rational design is the goal, finding the optimal rigid linker often requires significant empirical screening, as a mismatch in geometry can completely abolish activity.[15]

Performance Metrics: A Quantitative Comparison

The efficacy of a PROTAC is assessed using several key metrics. The choice of linker has a direct and profound impact on all of these parameters.

Performance Metric Flexible (PEG/Alkyl) Linkers Rigid (Piperidine-Based) Linkers Rationale & Causality
Degradation Potency (DC50) Variable; highly dependent on length. Often requires extensive length optimization.[2]Can achieve very high potency (low DC50) if the conformation is optimal for the ternary complex.[7]Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the energy required for ternary complex formation and thus increasing potency.[4]
Maximal Degradation (Dmax) Can be high, but may be limited by suboptimal ternary complex stability.Often high, reflecting stable and productive ternary complex formation.The stability conferred by rigid linkers leads to more efficient ubiquitination and a higher percentage of protein degradation.
The "Hook Effect" Can be pronounced due to the formation of unproductive binary complexes at high concentrations.[16]Can be mitigated. A stable ternary complex is less likely to dissociate into binary complexes.[16][17]The hook effect arises from competition between ternary and binary (PROTAC-POI or PROTAC-E3) complexes.[18] Rigid linkers that promote high cooperativity and ternary complex stability can overcome this competition.[16]
Solubility & Permeability (DMPK) PEG linkers generally improve solubility.[11] Alkyl linkers can decrease solubility. Both can have high rotatable bond counts, negatively impacting permeability.[1]The piperidine motif is often favorable for "drug-like" properties. Can offer a better balance of solubility and permeability compared to long, flexible chains.[1][14]PROTACs often exist in "beyond Rule of 5" chemical space.[1] Linker design is crucial for optimizing DMPK properties to achieve oral bioavailability.[19][20]
Ternary Complex Stability Can be lower due to the entropic penalty of freezing a flexible chain into a single conformation.[4]Can be significantly higher due to reduced conformational entropy and optimized protein-protein interactions.[7][21]A stable ternary complex is the cornerstone of efficient degradation. Linker rigidity directly contributes to this stability.[21]
  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein.[22]

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[23]

  • Hook Effect: A phenomenon where increasing the PROTAC concentration beyond an optimal point leads to reduced degradation due to the formation of unproductive binary complexes.[16][24]

Experimental Protocols

To quantitatively compare different linkers, a systematic experimental workflow is essential.

Experimental_Workflow start Start: Synthesize PROTAC Library (Varying Linker Type/Length) primary Primary Assay: Protein Degradation (Western Blot) start->primary viability Assess Cell Viability (e.g., MTT/CTG) start->viability dose_response Determine DC50 & Dmax primary->dose_response secondary Secondary Assay: Mechanism of Action dose_response->secondary end End: Candidate Selection viability->end ternary Confirm Ternary Complex Formation (e.g., Co-IP, NanoBRET) secondary->ternary ubiquitination Verify Target Ubiquitination secondary->ubiquitination controls Mechanism-Based Controls (e.g., MG132, inactive epimer) secondary->controls tertiary Tertiary Assay: Specificity & DMPK ternary->tertiary proteomics Assess Selectivity (Global Proteomics) tertiary->proteomics dmpk In Vitro ADME Assays (Solubility, Permeability, Stability) tertiary->dmpk dmpk->end

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most direct method to measure the reduction in target protein levels and determine DC50 and Dmax values.[25]

  • Cell Seeding: Plate the chosen cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds (e.g., from 1 µM down to 1 pM) in cell culture media. Remove the old media from the cells and add the media containing the PROTACs. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This time point should be optimized in a preliminary time-course experiment.[26]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax values.[27]

Protocol 2: In Vitro ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a preliminary assessment of a PROTAC's passive membrane permeability, a key factor for cell entry and oral bioavailability.[26]

  • Prepare Donor Plate: Add a lipid solution (e.g., phosphatidylcholine in dodecane) to the filter of a 96-well filter plate and allow it to impregnate the filter, forming an artificial membrane.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4) which may contain a co-solvent to improve the solubility of the permeated compound.

  • Compound Addition: Dissolve PROTAC compounds in the donor buffer. Add these solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells, as well as a reference well, using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the measured concentrations and known parameters of the assay system. Compounds are often categorized as having low, medium, or high permeability based on these values.

Conclusion and Future Perspectives

The design of the linker is a multi-parameter optimization problem that is central to the development of successful PROTACs.[28] While flexible PEG and alkyl linkers offer synthetic simplicity, the field is increasingly moving towards more sophisticated, rigid linkers that incorporate motifs like this compound.[1] These rigid structures can offer significant advantages by pre-organizing the PROTAC for optimal ternary complex formation, leading to enhanced potency, selectivity, and improved DMPK properties.[4][7][21]

The choice of linker is not universal; it must be empirically optimized for each specific POI-E3 ligase pair.[29] Future advances in computational modeling, such as PRosettaC and AlphaFold, and structural biology will continue to refine our understanding of ternary complex dynamics, paving the way for the rational, de novo design of linkers.[30][31] This will accelerate the development of next-generation protein degraders with superior therapeutic profiles, capable of tackling even the most challenging "undruggable" targets.[28]

References

  • Weerakoon, H. et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Borsari, C. et al. (2021). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. RSC Medicinal Chemistry. [Link]

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]

  • Kofink, C. et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Kumar, A. et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Molecular Biology. [Link]

  • Gendoo, M. A. et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Shilik, A. V. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 124-135. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog. [Link]

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio Blog. [Link]

  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Request PDF on ResearchGate. [Link]

  • MedChemExpress. (n.d.). tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | PROTAC连接子. MedChemExpress Product Page (Chinese). [Link]

  • Smith, B. E. et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Molecular Biology. [Link]

  • Future Science. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Bioanalysis. [Link]

  • Chalmers University of Technology. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]

  • ResearchGate. (n.d.). Hook effect with PROTAC. ResearchGate. [Link]

  • eScholarship. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. University of California. [Link]

  • PubMed Central. (2024). Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes. bioRxiv. [Link]

  • NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds. ResearchGate. [Link]

  • PubMed Central. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Fundamental aspects of DMPK optimization of targeted protein degraders. Semantic Scholar. [Link]

  • Tong, B. et al. (2020). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Chemistry. [Link]

  • PubMed Central. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

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The Piperidine Advantage: A Comparative Guide to Linker Selection in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing PROTAC Performance by Moving Beyond Flexible Linkers

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) has emerged as a powerful modality, capable of hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] A PROTAC's elegant, heterobifunctional design—comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker—belies the intricate structure-activity relationships that govern its efficacy.[4][5] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall performance, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[1][6][]

Historically, synthetically tractable and flexible linkers, particularly those based on polyethylene glycol (PEG), have been the workhorse of PROTAC design, with approximately 54% of reported PROTACs utilizing them.[4][8] However, as the field matures, a clear trend has emerged: the strategic incorporation of more rigid structural motifs, such as piperidine rings, is unlocking significant advantages in potency, stability, and drug-like properties.[4][9][10] This guide provides an in-depth, objective comparison of piperidine-based linkers and their flexible PEG counterparts, supported by experimental insights, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker: More Than Just a Tether

The primary function of the PROTAC linker is to bridge the POI and E3 ligase, enabling the formation of a ternary complex.[8] The geometry and stability of this complex are paramount for efficient ubiquitination of the target protein and its subsequent degradation. The linker's length, composition, and rigidity dictate the spatial orientation of the two proteins, influencing the protein-protein interactions that contribute to ternary complex stability.[9][11] An improperly designed linker can lead to steric hindrance or an overly flexible, unstable complex, resulting in inefficient ubiquitination and poor degradation.[8]

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC bridges PROTAC PROTAC E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Poly-ubiquitination (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled

Figure 1: Mechanism of PROTAC-mediated protein degradation.

The Flexible Standard: Polyethylene Glycol (PEG) Linkers

PEG linkers, composed of repeating ethylene glycol units, have been widely adopted due to their synthetic accessibility and high hydrophilicity.[2][] This water solubility was initially considered a major advantage for overcoming the inherent hydrophobicity of many large PROTAC molecules.[2][13]

Key Characteristics of PEG Linkers:

  • High Flexibility: The numerous rotatable bonds in a PEG chain provide a high degree of conformational freedom. This can be beneficial during initial screening, as it allows the PROTAC to explore various binding poses to identify a productive ternary complex.

  • Enhanced Solubility: The ether oxygens in the PEG backbone are hydrogen bond acceptors, which generally improves the aqueous solubility of the PROTAC molecule.[2]

  • Synthetic Tractability: A wide range of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[4]

The Downside of Flexibility: While advantageous for initial discovery, the high flexibility of PEG linkers presents significant challenges during lead optimization:

  • Reduced Metabolic Stability: PEG chains can be susceptible to oxidative metabolism in vivo, potentially leading to premature cleavage and inactivation of the PROTAC.[2]

  • Suboptimal Ternary Complex Stability: Excessive flexibility can result in an unstable ternary complex with a high entropic penalty upon formation, leading to inefficient ubiquitination.[8] A "floppy" linker may not effectively hold the POI and E3 ligase in a catalytically competent orientation.

  • Poor Cell Permeability: While PEG enhances aqueous solubility, excessively long or hydrophilic PEG chains can increase the molecule's topological polar surface area (TPSA), which is often inversely correlated with passive cell permeability.[] This creates a paradox where improving solubility may hinder the PROTAC's ability to reach its intracellular target.

The Rigid Advantage: Piperidine-Based Linkers

To overcome the limitations of flexible linkers, medicinal chemists are increasingly turning to more rigid motifs, with saturated heterocycles like piperidine gaining significant prominence.[4][9][10] These structures introduce conformational constraints that offer substantial benefits for PROTAC performance.

Key Advantages of Piperidine-Based Linkers:

  • Enhanced Ternary Complex Stability: By reducing the number of rotatable bonds, a rigid piperidine-containing linker pre-organizes the PROTAC into a more defined, bioactive conformation.[8][] This reduces the entropic cost of forming the ternary complex, leading to a more stable and productive arrangement for ubiquitination and more potent degradation.[10][]

  • Improved Metabolic Stability: The cyclic, saturated nature of the piperidine ring is less prone to metabolic breakdown compared to linear PEG chains.[2][6][] This enhanced stability can lead to a longer half-life in vivo and improved pharmacokinetic profiles.

  • Favorable Physicochemical Properties: Piperidine linkers can strike a crucial balance between solubility and permeability. The basic nitrogen atom can be protonated at physiological pH, improving aqueous solubility.[11][15] Simultaneously, the rigid structure can facilitate the adoption of folded conformations that shield polar groups, reducing the 3D polar surface area and improving cell permeability.[16]

  • Superior Oral Bioavailability: It is increasingly recognized that PROTACs incorporating rigid linkers with piperidine or piperazine moieties are more likely to possess oral bioavailability, a critical attribute for clinical development.[17]

Linker_Comparison cluster_peg PEG Linker (Flexible) cluster_piperidine Piperidine Linker (Rigid) POI_peg POI E3_peg E3 Ligase POI_peg->E3_peg Multiple Unstable Conformations POI_pip POI E3_pip E3 Ligase POI_pip->E3_pip Stable, Pre-organized Conformation title Conceptual Impact of Linker Rigidity on Ternary Complex Formation

Figure 2: Piperidine linkers reduce conformational flexibility, promoting a stable ternary complex.

Case Study: The Development of ARV-110

A compelling example of the piperidine advantage is the development of ARV-110, a potent and selective androgen receptor (AR) degrader for the treatment of prostate cancer. During its optimization, researchers replaced an initial flexible linker with a more rigid structure incorporating piperidine and piperazine moieties.[6][] This strategic modification significantly improved the molecule's metabolic stability and overall potency, contributing to its advancement as a clinical candidate.[6][10]

PROTACLinker TypeKey Advantage of LinkerDC50DmaxReference
ARD-69 Rigid (Piperidine/Alkyne)High rigidity, improved solubility< 1 nM (VCaP cells)>95%[4]
ARV-110 Rigid (Piperidine/Piperazine)Improved metabolic stability and potency~1 nM (VCaP cells)>90%[6][]
MZ1 Flexible (PEG-based)Initial tool compound, high flexibility29 nM (BRD4 in HeLa)>90%

Table 1: Comparison of PROTACs with different linker types. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values illustrate the high potency often achieved with rigid linkers. Note: Direct head-to-head comparisons are challenging as warheads and E3 ligands can differ.

Experimental Protocols for PROTAC Evaluation

Validating the performance of a novel PROTAC requires robust and reproducible experimental methods. Below are standardized protocols for assessing two key parameters: protein degradation efficiency and cell permeability.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol determines the potency and efficacy of a PROTAC by quantifying the reduction of the target protein in a cellular context.

Western_Blot_Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with a serial dilution of PROTAC for a defined time (e.g., 18-24h). A->B C 3. Cell Lysis Harvest cells and prepare protein lysates. B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay). C->D E 5. SDS-PAGE Separate proteins by molecular weight. D->E F 6. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Probe with primary antibodies (Target & Loading Control) followed by secondary antibodies. F->G H 8. Imaging & Analysis Detect signal and quantify band intensity. Normalize to loading control. G->H

Figure 3: Experimental workflow for determining PROTAC-mediated protein degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed the relevant cell line (e.g., VCaP for AR) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow cells to attach overnight.

  • PROTAC Incubation: Prepare a 10-point serial dilution of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.

  • Gel Electrophoresis: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

Step-by-Step Methodology:

  • Prepare Donor Plate: Add the PROTAC compound (typically 10-50 µM) to the donor wells of a 96-well microplate (e.g., polycarbonate).

  • Coat Filter Plate: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Assemble PAMPA Sandwich: Place the lipid-coated acceptor plate on top of the donor plate, creating a "sandwich" where the compound in the donor well is in contact with the artificial membrane.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) without shaking.

  • Quantification: After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following equation:

    • Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) / C_equilibrium)]

    • Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Conclusion and Future Outlook

The strategic design of the linker is a cornerstone of developing successful PROTAC therapeutics. While flexible PEG linkers have served as valuable tools, the field is clearly moving towards more sophisticated, rigid designs to overcome challenges in metabolic stability and cell permeability. Piperidine-based linkers offer a compelling solution, providing conformational rigidity that enhances ternary complex stability and degradation potency.[8][] Furthermore, their incorporation often improves crucial drug-like properties, including metabolic stability and the potential for oral bioavailability.[6][17]

The choice is not merely between a flexible and a rigid linker but about the rational application of medicinal chemistry principles to fine-tune a PROTAC's behavior. By understanding the distinct advantages that rigid scaffolds like piperidine offer, researchers can more effectively navigate the complex optimization process and accelerate the development of potent and selective protein degraders for therapeutic intervention.

References

  • Donovan, K. A., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Imaide, S., et al. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. [Link]

  • Tessier, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Xie, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Imaide, S., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Pharmaceutical Investigation. [Link]

  • Teyra, J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Zhao, L., et al. (2021). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy. [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

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  • Shadrick, W. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Scaffidi, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

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Beyond the Bridge: A Comparative Guide to PROTAC® Linker Structures and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are elegantly designed with three core components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for protein degradation.[1][2][] This guide provides an in-depth comparison of how different linker structures dictate biological activity, supported by experimental frameworks for their evaluation.

The catalytic mechanism of PROTACs allows for substoichiometric concentrations to achieve profound protein knockdown, a significant advantage over traditional occupancy-based inhibitors.[4] The linker's length, composition, and attachment points are not merely synthetic variables but are key modulators of efficacy, selectivity, and pharmacokinetic properties.[3][4][5] An improperly designed linker can lead to steric clashes, preventing ternary complex formation, or result in unproductive binding that fails to position a lysine residue on the POI for ubiquitination.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Deconstructing the Linker - Key Parameters Influencing Biological Activity

The optimization of a PROTAC is an empirical process, often requiring the synthesis and testing of numerous linker variations.[4] However, a rational approach to linker design can be guided by understanding three fundamental parameters.

Linker Length and Flexibility

The distance between the POI and the E3 ligase is a critical factor.[9]

  • Too Short: A short linker can cause steric hindrance, preventing the simultaneous binding of both proteins and failing to form a ternary complex.[7]

  • Too Long: An excessively long linker may lead to an unstable or unproductive ternary complex where the ubiquitination machinery is not correctly oriented. This can also lead to the "hook effect," where at high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) dominate, reducing degradation efficiency.[10]

Studies have shown a clear dependence of degradation efficacy on linker length. For instance, in the development of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be optimal for degradation, even though PROTACs with different linker lengths exhibited similar binding affinities for ERα.[9][11][12] This underscores that binary binding affinity does not always correlate with degradation potency; the geometry of the ternary complex is paramount.

Linker Composition: The Alkyl vs. PEG Debate

The chemical makeup of the linker dictates crucial physicochemical properties like solubility, cell permeability, and metabolic stability. The two most common motifs are alkyl chains and polyethylene glycol (PEG) chains.[3][4]

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[13]Repeating ethylene glycol units.[13]
Hydrophilicity Generally hydrophobic.[14]Hydrophilic, which generally improves aqueous solubility.[1][13][14]
Cell Permeability Hydrophobicity can improve membrane traversal but may also cause non-specific binding.[14]Can enhance permeability by improving solubility, but long chains may increase polar surface area, hindering permeability.[14]
Metabolic Stability Generally possess good metabolic stability.[14]Can be more susceptible to metabolism (e.g., ether peroxidation).[14][]
Conformation Tend to adopt more elongated conformations.[14]Increased plasticity may enhance ternary complex formation.[14]

Expert Insight: The choice between an alkyl and PEG linker is a strategic one. While PEG linkers can solve solubility issues common with high molecular weight PROTACs, they can introduce metabolic liabilities.[14] Alkyl linkers, while more stable, can increase lipophilicity, potentially leading to poor pharmacokinetic profiles.[] Often, a combination of both motifs is used to balance these properties.[4] More recently, rigid linkers incorporating cyclic structures (like piperazine) or alkynes are being used to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and improving selectivity.[2][]

Linker Attachment Points

The "exit vector," or the point where the linker attaches to the warhead and E3 ligand, is a crucial and often underestimated variable.[][8] The attachment point dictates the relative orientation of the POI and E3 ligase.[8] A suboptimal connection point can fail to expose a surface lysine on the POI to the E2 ubiquitin-conjugating enzyme, thereby preventing ubiquitination even if a stable ternary complex is formed.[8]

For example, modifying the attachment point on the Von Hippel-Lindau (VHL) E3 ligase ligand has been shown to generate isoform-selective PROTACs for the p38 MAPK family.[4][16] This highlights how subtle changes in the linker's connection can impart a high degree of selectivity, turning a promiscuous inhibitor into a selective degrader.[4]

Caption: Key parameters in PROTAC linker design.

Part 2: Experimental Workflow for Comparing PROTAC Activity

A robust, multi-tiered experimental plan is essential to objectively compare PROTACs with different linker structures. The goal is to build a self-validating dataset that correlates physicochemical properties with cellular activity.

Experimental_Workflow Start Start: Synthesize PROTAC Library (Varying Linkers) Tier1 Tier 1: In Vitro Profiling (Biochemical & Cellular Assays) Start->Tier1 Tier2 Tier 2: Mechanism of Action (Target Engagement & Ternary Complex) Tier1->Tier2 Promising Candidates Tier3 Tier 3: Advanced Cellular & In Vivo Models (ADME/PK & Efficacy) Tier2->Tier3 Validated Mechanism End End: Identify Lead Candidate Tier3->End

Caption: A tiered workflow for PROTAC evaluation.

Tier 1: Foundational Cellular Assays

The initial screening phase aims to determine the potency and efficacy of protein degradation.

Experiment: Determination of DC₅₀ and Dₘₐₓ by Western Blotting

This is the gold-standard assay for quantifying protein degradation. The half-maximal degradation concentration (DC₅₀) measures potency, while the maximum degradation (Dₘₐₓ) measures efficacy.[17][18][19]

Protocol:

  • Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC construct (e.g., from 1 pM to 10 µM) for a fixed time point (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the POI.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect bands using an ECL substrate and an imaging system.[19]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[19]

Causality and Controls (Trustworthiness):

  • Why a dose-response? This is critical to determine not just if a PROTAC works, but how potently (DC₅₀) and effectively (Dₘₐₓ) it works.

  • Negative Control: A crucial control is an epimer of the E3 ligase ligand that does not bind the E3 ligase but is otherwise identical to the active PROTAC. This ensures that the observed degradation is dependent on E3 ligase recruitment.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should "rescue" the protein from degradation, confirming that the protein loss is via the ubiquitin-proteasome system.

Tier 2: Mechanistic Validation

Once active degraders are identified, it's essential to confirm their mechanism of action.

Experiment: Cellular Target Engagement & Ternary Complex Formation

Assays like NanoBRET™ (Promega) can be used to measure target engagement and ternary complex formation in live cells, providing invaluable insight into the linker's role in bringing the two proteins together.

Protocol (Conceptual):

  • Cell Line Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.

  • Labeling: Add the fluorescent HaloTag® ligand to the cells.

  • PROTAC Addition: Add the PROTACs at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate. If the PROTAC brings the POI-NanoLuc® and E3-HaloTag® into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the luciferase to the fluorescent ligand, generating a measurable signal.

  • Data Analysis: The strength of the BRET signal correlates with the efficiency of ternary complex formation.

Expert Insight: A strong BRET signal indicates efficient ternary complex formation. Comparing the BRET signal across PROTACs with different linkers can directly quantify the linker's ability to facilitate this key interaction. This data, when paired with Western blot results, provides a powerful structure-activity relationship (SAR).

Part 3: Case Study & Data Synthesis - BRD4 Degraders

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied PROTAC target. The degrader MZ1, which uses the VHL E3 ligase, is selective for degrading BRD4 over its family members BRD2 and BRD3.[4] In contrast, degraders like ARV-825, which use a different linker and the Cereblon E3 ligase, degrade BRD2, BRD3, and BRD4 efficiently.[4] This demonstrates how the interplay between the linker and the E3 ligase can dramatically alter the selectivity profile.

Hypothetical Comparative Data:

Let's consider three hypothetical BRD4-targeting PROTACs that use the same warhead (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon) but differ only in their linker structure.

PROTAC IDLinker StructureDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (nM)Permeability (PAMPA)
PROTAC-A 8-atom alkyl chain259530High
PROTAC-B 12-atom PEG-3 chain5>988Moderate
PROTAC-C 16-atom alkyl chain15080200Very High

Analysis:

  • PROTAC-B shows the best degradation potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ), which translates to the best anti-proliferative activity (lowest IC₅₀). This suggests the 12-atom PEG-3 linker provides the optimal length and conformation for a stable ternary complex.

  • PROTAC-A is potent, but less so than PROTAC-B. The shorter alkyl linker may create a slightly less optimal geometry.

  • PROTAC-C is the least effective degrader. The longer 16-atom alkyl chain may be inducing a "hook effect" or an unproductive binding mode, despite its high predicted permeability.

This data illustrates the non-linear and highly sensitive relationship between linker structure and biological activity. It reinforces the principle that iterative optimization and comprehensive testing are required to identify a lead candidate.[4]

Conclusion

The linker is a central player in the design and function of PROTACs. Its structure governs the geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation. Furthermore, the linker's chemical composition is a key determinant of the molecule's drug-like properties, including solubility and permeability. A systematic approach to comparing PROTACs, employing a tiered workflow of robust cellular and biochemical assays, is essential for deconvoluting these complex relationships. By understanding the causality behind linker design choices and employing self-validating experimental systems, researchers can more rationally navigate the chemical space to develop potent and selective next-generation protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]

  • Various Authors. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health. Available at: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. National Institutes of Health. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. Available at: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Semantic Scholar. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Institutes of Health. Available at: [Link]

  • Ishoey, M., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. National Institutes of Health. Available at: [Link]

  • Sun, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. National Institutes of Health. Available at: [Link]

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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Bifunctional Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Architect of Bifunctional Molecules

In the landscape of modern therapeutics, bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine.[1][2] These molecules are modular by design, comprising distinct functional ends connected by a chemical linker.[3] It is a common misconception to view this linker as a mere passive spacer. In reality, the linker is the master architect of the entire construct, a critical determinant of its stability, efficacy, and overall therapeutic success.[4][5][6]

The properties of the linker—its length, flexibility, composition, and attachment points—profoundly influence the molecule's physicochemical characteristics, its interaction with biological systems, and its ability to orchestrate the desired therapeutic outcome.[7][8] An improperly designed linker can lead to poor cell permeability, instability in circulation, or the inability to form a productive therapeutic complex, rendering an otherwise potent molecule ineffective.[9][10]

This guide provides a comprehensive framework for the systematic, head-to-head comparison of bifunctional linkers. As a Senior Application Scientist, my objective is to move beyond simple protocols and explain the causality behind each experimental choice. We will use a practical case study: the development of a PROTAC to degrade the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[11] By following this self-validating experimental cascade, researchers can generate the robust, comparative data needed to select the optimal linker for their specific target and therapeutic goals.

Part 1: Foundational Principles of Linker Design & Selection

Before embarking on a comparative study, it is crucial to understand the fundamental properties that define a linker's performance. The selection of candidates for your library should be a deliberate process based on a clear hypothesis about how each linker variant might affect the final molecule's behavior.

  • Length and Flexibility: The distance and geometric freedom between the two ends of a bifunctional molecule are paramount. In PROTACs, the linker must be of an optimal length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[6][12]

    • Flexible Linkers: Typically composed of alkyl or polyethylene glycol (PEG) chains, these linkers provide conformational freedom, which can help the molecule adopt an optimal orientation for binding.[][14] However, excessive flexibility can sometimes lead to an entropic penalty upon binding or unfavorable physicochemical properties.[15]

    • Rigid Linkers: Structures incorporating cyclic moieties like piperazine or piperidine can pre-organize the molecule into a more bioactive conformation, potentially improving binding affinity and cell permeability.[9][]

  • Composition and Physicochemical Properties: The atomic makeup of the linker directly impacts critical drug-like properties.[16]

    • Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers or basic nitrogen atoms in heterocyclic scaffolds, can significantly enhance aqueous solubility.[10][17]

    • Cell Permeability: This is a major challenge for PROTACs, which often fall into the "beyond Rule of Five" chemical space.[9][18] Linker design must strike a delicate balance. While polar groups aid solubility, they can hinder passive diffusion across the cell membrane. A successful strategy often involves designing linkers that can form intramolecular hydrogen bonds to shield polar surface area, effectively creating a more lipophilic conformation for membrane transit.[9][18]

  • Attachment Points (Exit Vectors): The point of connection on both the target-binding ligand and the E3 ligase ligand is as important as the linker itself.[4][7] The ideal exit vector is typically from a solvent-exposed region of the ligand that does not disrupt its primary binding interactions with its protein partner.[7] Varying the attachment site can dramatically alter the geometry of the resulting ternary complex.

cluster_properties Key Linker Properties PROTAC PROTAC Molecule Modular Design Warhead Target-Binding Ligand (Warhead) e.g., JQ1 for BRD4 PROTAC->Warhead Connects to Linker Bifunctional Linker Length Flexibility Composition PROTAC->Linker E3_Ligand E3 Ligase Ligand (Anchor) e.g., Pomalidomide for CRBN PROTAC->E3_Ligand Length Length (e.g., PEG4 vs PEG8) Linker->Length Flexibility Flexibility (e.g., Alkyl vs. Piperazine) Linker->Flexibility Composition Composition (Hydrophilic vs. Hydrophobic) Linker->Composition Exit_Vector Attachment Point (Exit Vector) Linker->Exit_Vector caption Fig 1. The modular architecture of a PROTAC.

Caption: Fig 1. The modular architecture of a PROTAC.

Part 2: A Case Study - Designing a Linker Comparison for a BRD4-Targeting PROTAC

To illustrate the process, we will design a study to compare four distinct linkers for a PROTAC targeting BRD4.

  • The Constant Components:

    • Warhead: JQ1, a potent and well-characterized inhibitor of the BET family of bromodomains, including BRD4.

    • E3 Ligase Ligand: A pomalidomide derivative that recruits the Cereblon (CRBN) E3 ligase.[4]

  • The Variable Components (The Linker Library):

    • Linker A (Flexible, Hydrophilic): A standard PEG4 linker. This is a common starting point in PROTAC design.[10]

    • Linker B (Longer, Flexible): A PEG8 linker. This will directly test the impact of increased linker length on ternary complex formation and degradation efficacy.[12]

    • Linker C (Semi-Rigid): A linker containing a piperazine moiety. This aims to improve cell permeability by reducing conformational flexibility and potentially pre-organizing the molecule.[]

    • Linker D (Flexible, Hydrophobic): A C8 alkyl chain. This will assess the impact of a more hydrophobic linker on permeability and solubility.

cluster_phase1 Phase 1 Experiments cluster_phase2 Phase 2 Experiments Start Define Target (BRD4) & Constant Components (JQ1 Warhead, CRBN Ligand) Design Design Linker Library (Linkers A, B, C, D) Start->Design Phase1 Phase 1: Physicochemical & In Vitro Characterization Design->Phase1 Phase2 Phase 2: Cellular Activity & Mechanism of Action Phase1->Phase2 Solubility Aqueous Solubility Phase1->Solubility Permeability Cell Permeability (PAMPA) Phase1->Permeability Stability Plasma Stability (LC-MS) Phase1->Stability Decision Phase 3: Data Synthesis & Lead Linker Selection Phase2->Decision Degradation Target Degradation (Western Blot) Phase2->Degradation Ternary Ternary Complex Formation (FRET) Phase2->Ternary Viability Cell Viability (CellTiter-Glo) Phase2->Viability caption Fig 2. Experimental workflow for linker comparison.

Caption: Fig 2. Experimental workflow for linker comparison.

Part 3: The Experimental Cascade for Linker Evaluation

This section provides detailed, self-validating protocols for the head-to-head comparison of our four linker candidates. The causality behind each experimental choice is explained, and hypothetical data is presented for illustrative purposes.

Phase 1: Physicochemical and In Vitro Characterization

This initial phase serves as a critical filter. A PROTAC that is not soluble, permeable, or stable is unlikely to succeed, regardless of its potency in a biochemical assay.

Experiment 1: Aqueous Solubility

  • Causality/Rationale: Poor aqueous solubility can lead to inaccurate results in cellular assays and presents a significant hurdle for future development. This experiment quickly identifies candidates with potential formulation challenges.

  • Protocol: Kinetic Nephelometry

    • Prepare a 10 mM stock solution of each PROTAC in 100% DMSO.

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer.

    • Compare the readings to a standard curve of known insoluble compounds to quantify the solubility.

  • Data Presentation:

    Linker Candidate Linker Type Predicted Solubility (µM)
    PROTAC-A PEG4 > 100
    PROTAC-B PEG8 > 100
    PROTAC-C Piperazine 75

    | PROTAC-D | C8 Alkyl | < 10 |

Experiment 2: Cell Permeability (PAMPA)

  • Causality/Rationale: PROTACs must cross the cell membrane to engage their intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based method to predict passive membrane diffusion.[9][18]

  • Protocol: PAMPA

    • Hydrate a 96-well PAMPA plate (e.g., Corning Gentest) with a lipid mixture (e.g., phosphatidylcholine in dodecane) according to the manufacturer's instructions.

    • In a donor plate, add the PROTAC candidates to buffer at pH 7.4 to a final concentration of 50 µM.

    • Place the lipid-coated filter plate on top of the donor plate and add acceptor buffer (pH 7.4) to the acceptor wells.

    • Incubate the "sandwich" for 5 hours at room temperature.

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the provided manufacturer's software, including high and low permeability control compounds for validation.

  • Data Presentation:

    Linker Candidate Linker Type Permeability Coefficient (Pe, 10⁻⁶ cm/s)
    PROTAC-A PEG4 1.5
    PROTAC-B PEG8 0.8
    PROTAC-C Piperazine 5.2

    | PROTAC-D | C8 Alkyl | 4.5 |

Experiment 3: In Vitro Plasma Stability

  • Causality/Rationale: The linker must be chemically stable enough to prevent the PROTAC from degrading prematurely in the bloodstream, which would lead to loss of efficacy and potential off-target effects.[19][20]

  • Protocol: Incubation in Plasma with LC-MS Analysis

    • Prepare a 1 mg/mL stock solution of each PROTAC.

    • Incubate the PROTAC at a final concentration of 1 µM in human plasma at 37°C. Include a control where the PROTAC is incubated in PBS.

    • Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

    • Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.

    • Centrifuge to pellet the proteins and transfer the supernatant to a new plate.

    • Analyze the concentration of the parent PROTAC molecule in the supernatant by LC-MS/MS.

    • Calculate the half-life (t½) by plotting the natural log of the remaining PROTAC concentration against time.

  • Data Presentation:

    Linker Candidate Linker Type Plasma Half-life (t½, hours)
    PROTAC-A PEG4 > 24
    PROTAC-B PEG8 > 24
    PROTAC-C Piperazine > 24

    | PROTAC-D | C8 Alkyl | > 24 |

Phase 2: Cellular Activity and Mechanism of Action

After assessing the fundamental physicochemical properties, we move into cell-based assays to measure the biological activity and confirm the mechanism of action.

POI Target Protein (BRD4) Ternary Ternary Complex BRD4 PROTAC CRBN POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition by Degradation Degradation of BRD4 Proteasome->Degradation caption Fig 3. The PROTAC mechanism of action.

Caption: Fig 3. The PROTAC mechanism of action.

Experiment 4: Target Protein Degradation Assay

  • Causality/Rationale: This is the primary efficacy endpoint for a PROTAC. We need to quantify how effectively and potently each linker variant induces the degradation of the target protein, BRD4.[21]

  • Protocol: Western Blot Analysis

    • Seed a human cell line expressing BRD4 (e.g., HeLa or MCF7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC (e.g., from 1 µM down to 1 nM) for 18-24 hours. Include a DMSO-only vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-Actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and then to the vehicle control.

    • Plot the percentage of remaining BRD4 against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

  • Data Presentation:

    Linker Candidate Linker Type DC50 (nM) Dmax (%)
    PROTAC-A PEG4 25 95
    PROTAC-B PEG8 10 98
    PROTAC-C Piperazine 50 90

    | PROTAC-D | C8 Alkyl | 85 | 80 |

Experiment 5: Cellular Viability Assay

  • Causality/Rationale: Degrading BRD4 is known to inhibit cell proliferation. This assay measures the downstream functional consequence of target degradation and provides a secondary measure of potency.[19]

  • Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Seed HeLa or MCF7 cells in a 96-well white-walled plate and allow them to adhere overnight.

    • Treat the cells with the same serial dilution of PROTACs as in the degradation assay.

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC50 value.

  • Data Presentation:

    Linker Candidate Linker Type Anti-proliferative IC50 (nM)
    PROTAC-A PEG4 45
    PROTAC-B PEG8 22
    PROTAC-C Piperazine 90

    | PROTAC-D | C8 Alkyl | 150 |

Part 4: Synthesizing the Data and Making a Decision

The final step is to integrate all the data into a decision matrix to facilitate a holistic and objective comparison. This is where field-proven insights are critical to weigh the various parameters and select the best path forward.

The Decision Matrix: A Holistic View

Linker Candidate Solubility Permeability (Pe) Plasma Stability Degradation (DC50) Viability (IC50) Overall Assessment
PROTAC-A (PEG4) Excellent Poor Excellent 25 nM 45 nM Good potency but poor permeability is a risk. A "safe" but likely suboptimal choice.
PROTAC-B (PEG8) Excellent Very Poor Excellent 10 nM 22 nM Most potent degrader. The longer linker likely enables a more optimal ternary complex. However, the extremely poor permeability makes it a high-risk candidate for in vivo studies.
PROTAC-C (Piperazine) Good Excellent Excellent 50 nM 90 nM Best all-rounder. While less potent than the PEG linkers, its excellent permeability and good potency make it a strong candidate for optimization. The balance of properties is favorable.

| PROTAC-D (C8 Alkyl) | Poor | Good | Excellent | 85 nM | 150 nM | Non-viable. The poor solubility is a critical flaw that overshadows its other properties. Lowest potency. |

Expert Analysis and Final Recommendation

  • PROTAC-D is immediately eliminated due to its poor solubility, which is a fundamental flaw.

  • PROTAC-B is the most potent molecule in cellular assays (lowest DC50 and IC50). This strongly suggests that the longer PEG8 linker facilitates a more stable or productive ternary complex than the shorter PEG4 linker. However, its very poor permeability is a major liability for future development and could prevent it from reaching effective concentrations in an in vivo setting.

  • PROTAC-A shows a respectable degradation profile but suffers from the same permeability issues as PROTAC-B, albeit to a lesser extent.

  • PROTAC-C , with the semi-rigid piperazine linker, emerges as the most promising lead candidate. While its DC50 is 5-fold higher than the most potent candidate (PROTAC-B), its vastly superior cell permeability provides a much higher chance of translating its in vitro activity to in vivo efficacy. The modest loss in degradation potency is an acceptable trade-off for the significant gain in drug-like properties.

This guide demonstrates that linker selection is not a matter of finding the most potent compound in a single assay, but rather a multi-parameter optimization problem. By employing a logical, self-validating cascade of experiments, researchers can confidently identify the linker that will serve as the optimal backbone for their targeted therapeutic.

References

  • Tough, D.F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • Abeje, Y.E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs.[Link]

  • Garaeva, A.A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Lee, H., et al. (2007). Impact of linker length on the activity of PROTACs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability.[Link]

  • Garaeva, A.A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • CD Biosynsis. Bifunctional linkers.[Link]

  • Abeje, Y.E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Bai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bifunctional Linkers: The Versatile Backbone of Molecular Design.[Link]

  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. [Link]

  • Chen, X., et al. (2013). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Harvard University. [Link]

  • Maniaci, C., et al. (2017). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. ACS Central Science. [Link]

  • Tough, D.F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton. [Link]

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The Rigidity Paradigm: A Comparative Guide to Piperidine and Flexible Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the linker element—once considered a mere tether—is now understood to be a critical determinant of a molecule's ultimate success. Its length, polarity, and, most importantly, its rigidity, can profoundly influence a drug's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of rigid piperidine-based linkers and their flexible counterparts, offering experimental insights and protocols for their evaluation to empower researchers in making informed design choices.

The Central Thesis: Conformational Control vs. Adaptive Flexibility

The choice between a rigid and a flexible linker boils down to a fundamental strategic decision in drug design: is it more advantageous to pre-organize a molecule into a bioactive conformation, or to allow it the flexibility to adapt to its biological target?

Piperidine linkers , as six-membered saturated heterocycles, introduce a significant degree of conformational rigidity.[1][2] This pre-organization can be highly beneficial, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where the linker must orient a target protein-binding moiety and an E3 ligase-recruiting element to facilitate the formation of a stable and productive ternary complex.[1][3] By reducing the entropic penalty of binding, a rigid linker can lead to enhanced potency and improved metabolic stability.[1][2]

Conversely, flexible linkers , typically composed of polyethylene glycol (PEG) or alkyl chains, offer a higher degree of rotational freedom.[4][5] This flexibility can be advantageous in scenarios where the optimal binding geometry is unknown or where some degree of movement is required for the desired biological effect.[6] Flexible linkers are also often easier to synthesize and can improve the solubility of the overall molecule.[5][7]

Comparative Analysis: Key Performance Metrics

FeaturePiperidine Linkers (Rigid)Flexible Linkers (e.g., PEG, Alkyl Chains)Rationale & Causality
Conformational Rigidity HighLow to High (depending on composition)The chair conformation of the piperidine ring restricts bond rotation, leading to a more defined three-dimensional structure.[1][8] Flexible linkers have more rotatable bonds, allowing for a wider range of conformations.[4][]
Impact on Potency Can significantly increase potency.Variable; can be potent but may suffer from entropic penalties.By pre-organizing the molecule into a bioactive conformation, rigid linkers can enhance binding affinity and the stability of the ternary complex in PROTACs.[1][2] Flexible linkers may require the molecule to adopt a specific, energetically unfavorable conformation for binding, which can decrease potency.[]
Metabolic Stability Generally high.Can be susceptible to metabolism.The rigid, cyclic structure of piperidine can be less prone to enzymatic degradation compared to linear alkyl or PEG chains.[1]
Solubility Can be modulated; the nitrogen atom can be protonated to increase solubility.[10][11]PEG linkers significantly enhance aqueous solubility.[5][12] Alkyl chains are hydrophobic and can decrease solubility.The basic nitrogen in the piperidine ring allows for salt formation, which can improve solubility.[10] The repeating ethylene oxide units in PEG linkers are highly hydrophilic.[12]
Synthetic Accessibility Can be more complex to synthesize.[13]Generally straightforward to synthesize and modify in length.[2][5]The synthesis of substituted piperidines often requires multi-step procedures.[13][14][15] Flexible linkers can be readily assembled from commercially available building blocks.[5][12]
Pharmacokinetics Can lead to improved pharmacokinetic profiles.[2]Can be optimized, but long flexible linkers may have less favorable properties.The defined conformation and metabolic stability of piperidine-containing molecules can contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Experimental Evaluation of Linker Rigidity

A thorough evaluation of a linker's conformational properties is essential for rational drug design. The following are key experimental and computational methodologies to assess the rigidity of piperidine versus flexible linkers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution.[16][17][18] For linkers, NMR can provide insights into their preferred conformations and the degree of flexibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation prep Dissolve linker-containing compound in a suitable deuterated solvent acq_1d Acquire 1D ¹H and ¹³C NMR spectra prep->acq_1d acq_2d Acquire 2D NMR spectra (COSY, NOESY/ROESY, HSQC, HMBC) acq_1d->acq_2d analysis_temp Perform variable temperature NMR to assess conformational dynamics acq_1d->analysis_temp analysis_coupling Measure coupling constants (³JHH) to determine dihedral angles (Karplus equation) acq_2d->analysis_coupling analysis_noe Analyze NOE/ROE cross-peaks to determine through-space proton-proton distances acq_2d->analysis_noe interp Build a 3D model of the linker's preferred conformation(s) analysis_coupling->interp analysis_noe->interp analysis_temp->interp

Detailed Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound containing the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the conformation.[12]

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm the identity and purity of the compound.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments reveal through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints.[18][19]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range correlations between protons and carbons.

  • Data Analysis and Interpretation:

    • For Piperidine Linkers: Analyze the coupling constants (³JHH) of the piperidine ring protons. Large coupling constants (typically > 8 Hz) are indicative of axial-axial relationships, while smaller coupling constants are characteristic of axial-equatorial or equatorial-equatorial relationships. This information helps to determine the chair conformation of the piperidine ring.[8][20]

    • For Flexible Linkers: The presence of averaged signals and a lack of distinct coupling patterns in the ¹H NMR spectrum can indicate high flexibility.[19]

    • NOE/ROE Analysis: The presence of strong NOE or ROE cross-peaks between protons on either side of the linker with protons on the piperidine ring will indicate a folded or compact conformation. The absence of such cross-peaks in a flexible linker suggests a more extended conformation.

    • Variable Temperature NMR: Acquiring spectra at different temperatures can reveal information about conformational exchange. For a flexible linker, sharpening of signals at lower temperatures may indicate the "freezing out" of a preferred conformation.[21]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation in the solid state.[22][23] While the conformation in a crystal may not always be identical to the bioactive conformation in solution, it provides invaluable information about the preferred geometry of the linker.

G cluster_cryst Crystallization cluster_diff Data Collection cluster_solve Structure Solution & Refinement cluster_analyze Analysis cryst Grow single crystals of the linker-containing compound diff Mount a crystal and collect X-ray diffraction data cryst->diff solve Solve the phase problem and build an initial electron density map diff->solve refine Refine the atomic model against the diffraction data solve->refine analyze Analyze the final structure to determine the linker's conformation and geometry refine->analyze

Detailed Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Dissolve the purified compound in a suitable solvent to a high concentration.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop).[24][25]

    • Optimize the conditions that yield single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a single crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a diffractometer, rotating the crystal in the X-ray beam.[23]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as direct methods or Patterson methods.

    • Build an initial atomic model into the resulting electron density map.[22]

    • Refine the model against the experimental data to improve its accuracy.

  • Analysis:

    • Analyze the final crystal structure to determine the precise bond lengths, bond angles, and torsion angles of the linker.

    • This provides a detailed, static picture of the linker's conformation.

Computational Chemistry

Computational modeling is a powerful tool for exploring the conformational landscape of linkers and predicting their preferred geometries.[26][27] Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of linkers in solution.

G cluster_build Model Building cluster_sim Simulation cluster_analyze Analysis cluster_compare Comparison build Build a 3D model of the linker-containing molecule sim Perform conformational search or molecular dynamics (MD) simulations build->sim analyze Analyze the resulting conformations to identify low-energy states and assess flexibility sim->analyze compare Compare computational results with experimental data (NMR, X-ray) analyze->compare

Detailed Protocol: Computational Conformational Analysis

  • Model Building:

    • Build a 3D model of the molecule containing the linker using molecular modeling software.

  • Conformational Search/Molecular Dynamics:

    • Perform a systematic or random conformational search to explore the potential energy surface of the linker.

    • Alternatively, run molecular dynamics (MD) simulations to observe the dynamic behavior of the linker in a simulated solvent environment over time.[28]

  • Analysis:

    • Analyze the results of the conformational search to identify low-energy conformers.

    • For MD simulations, analyze the trajectory to determine the distribution of linker conformations, root-mean-square fluctuations (RMSF) of atoms to assess flexibility, and the presence of stable intramolecular interactions.

  • Comparison with Experimental Data:

    • Compare the computationally predicted low-energy conformations with the conformations determined by NMR and/or X-ray crystallography to validate the computational model.

Synthesis of Piperidine and Flexible Linkers: A Brief Overview

The synthetic accessibility of a linker is a crucial consideration in the drug development process.

Synthesis of Piperidine-Based Linkers

The synthesis of piperidine-containing linkers often involves a modular approach, coupling pre-functionalized piperidine building blocks.[13] Common strategies include:

  • Reductive amination: Reacting a piperidone with an amine in the presence of a reducing agent.

  • N-alkylation: Reacting a piperidine with an alkyl halide.

  • Hydrogenation of pyridine precursors: A common method for creating the piperidine ring.[13]

G reagents Piperidine Building Blocks + Coupling Reagents reaction Multi-step Synthesis (e.g., Alkylation, Amidation) reagents->reaction product Piperidine-Based Linker reaction->product

Synthesis of Flexible Linkers

Flexible linkers, such as PEG and alkyl chains, are generally more straightforward to synthesize.

  • PEG Linkers: These are typically synthesized by the sequential addition of ethylene glycol units or by using commercially available PEG building blocks with reactive functional groups (e.g., carboxylates, amines, azides) for conjugation.[5][12][29]

  • Alkyl Linkers: These can be readily synthesized using standard organic chemistry reactions such as Williamson ether synthesis, amidation, or by using dihaloalkanes as starting materials.

G reagents PEG or Alkyl Building Blocks + Coupling Reagents reaction Coupling Reaction reagents->reaction product Flexible Linker reaction->product

Conclusion: A Strategic Choice Based on Project Goals

The decision to employ a rigid piperidine linker or a flexible linker is not a matter of one being universally superior to the other. Instead, it is a strategic choice that should be guided by the specific goals of the drug discovery project.

  • Choose a piperidine linker when:

    • A pre-organized, rigid conformation is desired to enhance potency.

    • Improved metabolic stability is a key objective.

    • The target and binding mode are well-characterized, allowing for rational design of a rigid linker.

  • Choose a flexible linker when:

    • The optimal binding geometry is unknown.

    • Improved solubility is a primary concern.

    • Synthetic ease and the ability to rapidly generate a library of different linker lengths are important.

Ultimately, a comprehensive evaluation using the experimental and computational methods outlined in this guide will provide the necessary data to make an informed decision and to rationally design linkers that maximize the therapeutic potential of a drug candidate.

References

  • Toma, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10166-10190. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 22965-22974. [Link]

  • Boyken, S. E., et al. (2016). A computational protocol for regulating protein binding reactions with a light sensitive protein dimer. PLoS ONE, 11(10), e0165313. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 22965-22974. [Link]

  • Ciaffoni, L., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(18), 3298. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 22965-22974. [Link]

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  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. (2022). International Journal of Molecular Sciences, 23(19), 11299. [Link]

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  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (2015). Slideshare. [Link]

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The Strategic Incorporation of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate in a Known Synthetic Route: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the rational design of linker molecules is paramount to the success of therapeutic candidates. This guide provides an in-depth technical analysis and performance benchmark of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate , a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its application in a well-established synthetic route for a Bromodomain and Extra-Terminal domain (BET) protein degrader, comparing its projected performance with a known, structurally similar PROTAC, MZ1, which utilizes a different linker architecture. This analysis is intended for researchers, medicinal chemists, and professionals in drug development seeking to optimize the design and synthesis of novel protein degraders.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not a mere spacer; it plays a crucial role in dictating the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][] Its length, rigidity, and composition are critical for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][4]

Saturated heterocycles, such as piperidine and piperazine, are frequently incorporated into PROTAC linkers to impart rigidity.[1][] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1] Herein, we focus on the utility of this compound, a building block that provides a rigid piperidine core with a flexible aminopropoxy extension, offering a unique combination of structural features for linker design.

Benchmarking Synthesis: A Tale of Two Linkers in BRD4 Degraders

To benchmark the performance of this compound, we will outline a synthetic route for a hypothetical BRD4-targeting PROTAC, designated as PROTAC-A , which incorporates this building block. We will then compare this route and the projected properties of PROTAC-A with the well-characterized BRD4 degrader, MZ1 .[5][6][7][8][9] MZ1 utilizes a linker derived from a different piperidine-based starting material, offering a valuable point of comparison.

PROTAC-A: A Synthetic Route Employing this compound

The synthesis of PROTAC-A would involve the coupling of three key fragments: the BRD4 ligand JQ1, the VHL E3 ligase ligand, and the linker derived from this compound.

Experimental Protocol: Synthesis of PROTAC-A

  • Boc Deprotection of the Linker: this compound is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the free amine of the piperidine nitrogen.

  • Coupling with JQ1: The deprotected linker is then coupled with the carboxylic acid moiety of the JQ1 derivative using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Functionalization for VHL Ligand Coupling: The terminal amino group of the aminopropoxy chain is then functionalized, for example, by reacting it with a suitable bifunctional reagent to introduce a carboxylic acid handle for subsequent amide bond formation with the VHL ligand.

  • Final Coupling with VHL Ligand: The resulting intermediate is then coupled with the amine handle of the VHL E3 ligase ligand, again using standard peptide coupling conditions (HATU/DIPEA in DMF).

  • Purification: The final PROTAC-A is purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.

G cluster_0 PROTAC-A Synthesis Workflow Start This compound Step1 Boc Deprotection (TFA, DCM) Intermediate1 Deprotected Piperidine Linker Step2 Couple with JQ1 (HATU, DIPEA, DMF) Intermediate2 JQ1-Linker Conjugate Step3 Functionalize Amino Group Intermediate3 JQ1-Linker-COOH Step4 Couple with VHL Ligand (HATU, DIPEA, DMF) End PROTAC-A

MZ1: A Known BRD4 Degrader with an Alternative Piperidine-Based Linker

MZ1 is a potent and selective degrader of BRD4.[5][7] Its synthesis involves the coupling of JQ1 and a VHL ligand via a different piperidine-containing linker. While the exact starting material for the linker is not this compound, the final structure contains a piperidine moiety, making it a relevant comparator.

Experimental Protocol: Synthesis of MZ1 (Simplified)

The synthesis of MZ1 has been reported in the literature and generally involves:

  • Preparation of a JQ1-linker intermediate: A derivative of JQ1 with a reactive handle is coupled to a piperidine-containing linker.

  • Preparation of a VHL-linker intermediate: The VHL ligand is functionalized with a complementary reactive group.

  • Final coupling reaction: The two intermediates are joined to form the final PROTAC molecule.

  • Purification: The product is purified by chromatography.

G cluster_1 MZ1 Synthesis Logic JQ1_Intermediate JQ1-Linker Fragment VHL_Intermediate VHL-Linker Fragment Coupling Coupling Reaction MZ1_Product MZ1

Performance Comparison and Discussion

A direct experimental comparison of PROTAC-A and MZ1 is not available. However, based on the principles of PROTAC design and the known properties of piperidine-containing linkers, we can project the performance characteristics of PROTAC-A and compare them to the established data for MZ1.

FeaturePROTAC-A (Projected) with this compound LinkerMZ1 (Known) with Alternative Piperidine Linker
Linker Rigidity High, due to the piperidine ring.High, due to the piperidine ring.
Synthetic Accessibility Readily synthesized from the commercially available building block.Synthetically accessible via established routes.
Projected Solubility The aminopropoxy chain may offer some improvement in solubility over a purely aliphatic linker.Moderate solubility.
BRD4 Degradation (DC50) To be determined experimentally.2-20 nM (cell line dependent)[6]
Maximal Degradation (Dmax) To be determined experimentally.>90%[7]
Selectivity Projected to be selective for BRD4 over other BET family members, influenced by the overall conformation.Preferential for BRD4 over BRD2 and BRD3[5]

Causality Behind Experimental Choices and Expected Outcomes:

The choice of this compound as a linker building block for PROTAC-A is driven by the desire to introduce a rigid piperidine scaffold to favorably orient the JQ1 and VHL ligands for ternary complex formation. The propoxyamine tail provides a flexible extension and a primary amine handle for straightforward conjugation chemistry. The Boc-protected piperidine nitrogen ensures selective reaction at the primary amine of the propoxy chain.

In comparison to MZ1, the linker in the proposed PROTAC-A is slightly more extended due to the propoxy group. This difference in length could influence the geometry of the ternary complex and, consequently, the degradation efficiency and selectivity. It is well-established that linker length is a critical parameter in PROTAC design, with optimal lengths often determined empirically.[10]

The presence of the ether oxygen in the propoxy chain of the PROTAC-A linker might also subtly influence its physicochemical properties, potentially improving solubility compared to a purely hydrocarbon-based linker of similar length.[4] Improved solubility is a desirable attribute for a drug candidate as it can positively impact bioavailability.

Conclusion: A Strategic Building Block for PROTAC Optimization

This compound represents a valuable and versatile building block for the synthesis of PROTACs. Its rigid piperidine core is beneficial for pre-organizing the PROTAC molecule into a bioactive conformation, a key factor for efficient protein degradation. The aminopropoxy tail provides a convenient handle for conjugation and introduces a degree of flexibility and polarity that can be fine-tuned to optimize the properties of the final PROTAC.

While a direct, head-to-head comparison with a known degrader like MZ1 requires experimental validation, the synthetic route proposed for PROTAC-A is chemically sound and leverages established methodologies. The structural differences in the linker are expected to have a tangible impact on the biological activity and physicochemical properties of the resulting degrader. This comparative analysis underscores the importance of strategic linker design and the utility of well-functionalized building blocks like this compound in the rational design of next-generation protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Nowak, R. P., DeAngelo, S. L., Buckley, D. L., He, Z., Donovan, K. A., An, J., ... & Fischer, E. S. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.
  • Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: a new therapeutic modality. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4599-4607.
  • Zorba, A., Xavier, M., Steinebach, C., & Ciulli, A. (2018). PROTAC-mediated degradation of class I histone deacetylases. Journal of Medicinal Chemistry, 61(2), 571-583.
  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • opnMe by Boehringer Ingelheim. (n.d.). BET PROTAC MZ1. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). BET PROTAC | MZ-1 | opnMe. Retrieved from [Link]

  • Gaudio, E., Tarantelli, C., Ponzoni, M., Rinaldi, A., Kwee, I., Stathis, A., ... & Bertoni, F. (2020). The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type.
  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]

  • ResearchGate. (2023, August 3). BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in pharmaceutical research and development, tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate demands meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal. The procedures outlined are synthesized from the safety data sheets (SDS) of structurally similar Boc-protected piperidine and amine compounds, alongside established laboratory waste management guidelines from regulatory bodies. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Profile & Immediate Safety Precautions

Understanding the potential hazards is the foundation of safe disposal. Based on analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation and harm upon exposure.[1][2][3][4][5][6]

Primary Hazards:

  • Skin Irritation/Corrosion: Amine groups can be corrosive and cause skin irritation or burns upon contact.[1][7]

  • Serious Eye Damage: Direct contact poses a significant risk of serious eye irritation or damage.[1][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[9]

Table 1: Personal Protective Equipment (PPE) Requirements

Proper PPE is non-negotiable. The following table outlines the minimum required equipment when handling this compound for disposal.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected for integrity prior to use.[10][11]To prevent skin contact, which can lead to irritation or chemical burns. Proper glove removal technique is essential to avoid exposure.[11]
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be required for splash hazards.To protect against splashes and aerosols, preventing severe eye damage.[1]
Skin & Body Protection A standard laboratory coat is mandatory. Chemically resistant aprons and sleeves should be used when handling larger quantities.[7][10]To shield the skin from accidental spills and contamination. Contaminated clothing must be removed immediately and laundered separately.[1]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]To prevent inhalation of potentially irritating aerosols or dust.[1]

Pre-Disposal: Waste Segregation and Containment

Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container.[12] This compound's amine group makes it basic and reactive with certain other chemicals.

Core Principles:

  • Incompatibility: Never mix this waste with strong acids or strong oxidizing agents.[7][9] The acid-base reaction can be highly exothermic, and reaction with oxidizers can be violent.

  • Container Selection: Use only compatible, leak-proof containers for waste accumulation.[12][13][14] High-density polyethylene (HDPE) or other plastic containers are generally preferred for amine-containing waste.[15] Ensure the container's screw cap is in good condition to prevent leaks.[12]

  • Solid vs. Liquid: Keep solid and liquid waste streams separate to simplify the final disposal process.[13] Contaminated lab materials (gloves, wipes) should be treated as solid chemical waste.[14]

Step-by-Step Disposal Workflow

This workflow details the process from the point of generation to the final handoff for disposal. This procedure is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[16]

Step 1: Waste Generation & Collection
  • At the Source: Collect waste this compound, whether in pure form or in solution, in a designated, compatible waste container at the point of generation.[14]

  • Headspace: Do not fill the container completely. Always leave at least 10% or one inch of headspace to allow for vapor expansion.[12][14]

Step 2: Labeling
  • Immediate Identification: As soon as the first drop of waste enters the container, it must be labeled. Unlabeled containers are a serious safety violation.

  • Content Requirements: The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". List any solvents or other components.

    • The primary hazards associated with the waste (e.g., "Corrosive," "Irritant").

    • The date of accumulation initiation.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: The labeled, closed container must be stored in a designated SAA.[12][15] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][15]

  • Containment: The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[13]

  • Security: Keep the container securely capped at all times, except when adding waste.[12]

Step 4: Requesting Disposal
  • Institutional Protocol: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.[15]

  • Timelines: Full containers must be removed from the SAA within three days.[12] Partially filled containers can remain for up to one year, provided the total volume in the SAA does not exceed 55 gallons.[15]

Diagram 1: Disposal Workflow

G cluster_Lab In the Laboratory cluster_EHS EH&S Responsibility Gen 1. Waste Generation (At the bench) Select 2. Select & Prepare Compatible Container Gen->Select Collect Waste Label 3. Affix Hazardous Waste Label Select->Label First Drop In Store 4. Store in SAA (Securely Capped) Label->Store Transfer to Storage Pickup 5. Request & Await EH&S Pickup Store->Pickup Container Full or Time Limit Reached Disposal 6. Final Disposal (Licensed Facility) Pickup->Disposal Transport

Caption: Workflow for compliant disposal of chemical waste.

Spill & Emergency Procedures

Accidents require immediate and correct action.

Spill Response:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Contain (If Safe): For minor spills, and only if you are trained and have the correct PPE, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or diatomite). Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[10] Decontaminate the area with a suitable cleaning agent.

  • Report: Report all spills to your laboratory supervisor and EH&S department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][11]

Regulatory Context & Waste Characterization

The disposal of this chemical is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[16] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, or Toxicity).[15]

  • Characteristic Waste: this compound is not an EPA-listed hazardous waste. However, due to its amine functionality, it is likely a basic compound. An aqueous solution of this waste could be classified as a Corrosive Hazardous Waste (EPA Waste Code D002) if it has a pH greater than or equal to 12.5.[15]

  • Consultation: The final waste code determination must be made in consultation with your institution's EH&S department, which is responsible for the ultimate disposal at a licensed facility.[10][15]

References

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A Senior Application Scientist's Guide to Handling Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate: Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in established safety principles. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your work.

Immediate Safety Synopsis: The Core Hazards

This compound and structurally similar compounds are known to present several key hazards that dictate our PPE strategy. A thorough risk assessment is paramount before beginning any procedure.

  • Skin Irritation: The compound is classified as a skin irritant.[1] Direct contact can cause redness, itching, and discomfort.

  • Serious Eye Irritation: Contact with the eyes can lead to serious damage.[1] This makes robust eye protection non-negotiable.

  • Respiratory Tract Irritation: If inhaled, particularly as a dust or aerosol, the compound may cause respiratory irritation.[1]

  • Potential for Harm: Similar compounds are categorized as harmful if swallowed, in contact with skin, or inhaled.[2]

Therefore, the foundational principle for handling this substance is the strict avoidance of all personal contact, including the inhalation of dust or fumes.[1]

The Logic of Protection: Beyond the Checklist

Effective laboratory safety is not about blindly following a list; it's about understanding the why behind each precaution. Our defense strategy is built on creating multiple barriers between you and the chemical hazard, with Personal Protective Equipment serving as the critical last line of defense after engineering controls (like chemical fume hoods).

  • Primary Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood.[3] This is the most effective way to control airborne contaminants and minimize respiratory exposure.

  • Administrative Controls: Adhere to standard laboratory practices such as washing hands thoroughly after handling, prohibiting eating or drinking in the lab, and ensuring proper training for all personnel.[1][2][4]

  • Personal Protective Equipment (PPE): This is your personal barrier. The specific PPE required will change based on the nature and scale of the task you are performing.

Task-Specific PPE Matrix

The potential for exposure varies significantly between tasks. This matrix provides a clear, at-a-glance guide to the minimum required PPE for common laboratory procedures.

TaskHazard LevelHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing Solid High (Dust Inhalation)Disposable Nitrile GlovesSafety Glasses with Side ShieldsLab CoatRequired if outside a fume hood (N95 respirator)
Preparing Solutions Medium (Splash)Disposable Nitrile GlovesChemical Splash GogglesLab CoatNot required if in a fume hood
Running Reaction Medium (Splash)Disposable Nitrile GlovesChemical Splash GogglesLab CoatNot required if in a fume hood
Large Scale Work (>50g) High (Splash/Aerosol)Heavy-Duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatRecommended based on risk assessment
Handling Spills High (Multiple Routes)Heavy-Duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatRequired (N95 or higher)

Detailed PPE Protocols: A Step-by-Step Guide

Proper selection and use of PPE are as crucial as the equipment itself. Follow these detailed procedures to ensure maximum protection.

Hand Protection: Your First Touchpoint

Disposable nitrile gloves are the minimum requirement for incidental contact.[5]

  • Selection: Choose gloves that are certified for chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.[6][7][8]

  • Donning: Wash and dry your hands before putting on gloves.

  • Doffing (Removal): This is a critical step to avoid self-contamination.

    • Grasp the outside of one glove at the wrist with your other gloved hand.

    • Peel it off, turning the glove inside-out.

    • Hold the removed glove in your gloved hand.

    • Slide your ungloved fingers under the wrist of the remaining glove.

    • Peel it off from the inside, creating a "bag" for both gloves.

    • Dispose of the gloves in the designated hazardous waste container.[8]

    • Wash your hands immediately with soap and water.

Eye and Face Protection: Shielding Your Vision

Given the risk of serious eye irritation, robust protection is mandatory.

  • Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the lab.[5]

  • Splash Hazard: When preparing solutions, transferring liquids, or running reactions, you must upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against splashes from any direction.[5]

  • High-Risk Tasks: For tasks involving larger volumes or a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[5][9] The goggles protect your eyes, and the face shield protects the rest of your face.

Protective Clothing: The Body Barrier
  • Lab Coat: A clean, buttoned lab coat is mandatory at all times.[10] It should have long sleeves. Never roll up the sleeves.[11]

  • Personal Attire: Long pants and closed-toe shoes are required for entry into the laboratory.[5] Fabrics like cotton are preferable to synthetic ones, which can melt and adhere to the skin in a fire.[11]

  • Chemical Apron: For large-scale work or when cleaning spills, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[9]

Respiratory Protection: Guarding Your Lungs

Respiratory protection is essential when engineering controls are insufficient to prevent the inhalation of dust or aerosols.[10]

  • Handling Powder: When weighing or handling the solid form of this chemical outside of a fume hood, a NIOSH-approved particulate respirator (e.g., an N95) is required to prevent inhalation of dust.[9]

  • Fit and Use: Ensure you have been properly fit-tested for any respirator you use and are trained in its correct use, maintenance, and limitations.

Operational and Disposal Plans

Spill Response:

  • Alert personnel in the area immediately.

  • Evacuate the immediate vicinity if the spill is large.

  • Don the appropriate high-level PPE as outlined in the matrix (heavy-duty gloves, goggles, face shield, apron, respirator).

  • If the substance is a solid, clean it up using dry methods to avoid generating dust.[1]

  • If it is a liquid, use an inert absorbent material (e.g., vermiculite or sand).

  • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[6]

Disposal:

  • Contaminated PPE: All disposable PPE, such as gloves and masks, should be considered contaminated after use. Dispose of them in a designated, sealed hazardous waste container.[8]

  • Chemical Waste: Unused product and solutions must be disposed of as hazardous chemical waste.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not discharge to sewer systems.[6] Always follow your institution's and local regulations for chemical waste disposal.[1][4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_start Task Assessment cluster_ppe Required PPE start What is the task? weighing Weighing Solid (in fume hood) start->weighing Solid Handling solution Preparing Solutions Transferring Liquids start->solution Liquid Handling spill Spill Cleanup Large Scale Ops start->spill Emergency or Large Scale ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_base ppe_goggles Upgrade to: Chemical Splash Goggles solution->ppe_goggles ppe_full Full PPE: - Heavy-Duty Gloves - Goggles & Face Shield - Apron - Respirator (N95+) spill->ppe_full

Caption: PPE selection workflow based on laboratory task.

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety. This proactive approach ensures that your focus remains on scientific discovery, confident in the knowledge that you are protected.

References

  • Watson International. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Capot Chemical. MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • UAB Occupational Health & Safety. Using PPE in the Laboratory (OHS101) Course Material. [Link]

  • Auburn University Risk Management & Safety. Personal Protective Equipment. [Link]

Sources

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